Sodium 1-dodecanesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2386-53-0 |
|---|---|
Molecular Formula |
C12H26NaO3S |
Molecular Weight |
273.39 g/mol |
IUPAC Name |
sodium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15); |
InChI Key |
NGPZJQXXJCDBDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)O.[Na] |
Other CAS No. |
2386-53-0 |
Related CAS |
1510-16-3 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Sodium 1-Dodecanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sodium 1-dodecanesulfonate. The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key property determinations are provided.
General and Chemical Properties
This compound is an anionic surfactant widely used for its excellent emulsifying and wetting properties.[1] It finds applications in various industries, including cosmetics, personal care, detergents, and as a reagent in laboratory settings.[1]
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonyms | 1-Dodecanesulfonic acid sodium salt, Sodium laurylsulfonate | [1][3] |
| CAS Number | 2386-53-0 | [1][2] |
| Molecular Formula | C₁₂H₂₅NaO₃S | [1][2][3] |
| Molecular Weight | 272.38 g/mol | [1][2][3] |
| Appearance | White to light cream powder or crystals | [1][4] |
Physical and Thermodynamic Properties
The physical and thermodynamic properties of this compound are crucial for its application in various formulations and processes.
| Property | Value | Reference |
| Melting Point | >300 °C | [1][2] |
| Solubility in Water | 25 mg/mL | [2][5] |
| Critical Micelle Concentration (CMC) | 7 x 10⁻³ mol·L⁻¹ (at 293.15 K, pH 4-10) | [6] |
| Surface Tension | Varies with concentration and pH (see details below) | [6][7] |
| Krafft Point | Not explicitly found in the searched literature. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration.[7][8] | |
| pKa | Not applicable as it is a salt of a strong acid (1-dodecanesulfonic acid).[9] |
Surface Tension Details
The surface tension of aqueous solutions of this compound decreases with increasing concentration up to the Critical Micelle Concentration (CMC).[6] Beyond the CMC, the surface tension remains relatively constant.[10] Studies have shown that the surface tension varies only slightly with changes in pH in the range of 4 to 10.[6] At a temperature of 293.15 K, the surface tension of this compound solutions has been reported to be in the range of 38 to 49 Ų per molecule.[6]
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound.
Determination of Melting Point
The melting point is determined using a capillary method with a melting point apparatus.
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a heating block or an oil bath.
-
The sample is heated at a controlled rate.
-
The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A slow heating rate (e.g., 2°C/min) near the expected melting point is crucial for accuracy.[1]
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid sample.
Determination of Solubility
The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved surfactant in the filtrate is determined using a suitable analytical technique, such as gravimetry (after evaporating the solvent) or high-performance liquid chromatography (HPLC).
Diagram of Solubility Determination Workflow
Caption: General workflow for the experimental determination of solubility.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a sharp change in the slope of the property versus concentration plot.[10]
Methodology using Surface Tensiometry:
-
A series of aqueous solutions of this compound with varying concentrations are prepared.
-
The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
-
A plot of surface tension versus the logarithm of the surfactant concentration is generated.
-
The surface tension will decrease linearly with the log of the concentration and then plateau. The concentration at the intersection of these two linear portions is the CMC.
Diagram of CMC Determination by Surface Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Determination of Krafft Point
The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[7][8] Below the Krafft point, the surfactant exists as hydrated crystals in equilibrium with a solution of monomers at a concentration below the CMC. Above the Krafft point, the solubility increases sharply as micelles are formed.
Methodology using Conductivity:
-
A surfactant solution of a known concentration (above the expected CMC) is prepared.
-
The solution is cooled to a temperature where the surfactant precipitates.
-
The solution is then slowly heated while its conductivity is continuously monitored.
-
A plot of conductivity versus temperature will show a sharp increase in conductivity at the Krafft point, corresponding to the dissolution of the surfactant into micelles.
Diagram of Krafft Point Determination Logic
Caption: Conceptual relationship at the Krafft point of an ionic surfactant.
This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for the precise characterization of this important surfactant.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. Krafft temperature - Wikipedia [en.wikipedia.org]
- 6. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. 1-Dodecanesulfonic acid | C12H26O3S | CID 15192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
sodium 1-dodecanesulfonate molecular structure and formula
An In-depth Technical Guide to Sodium 1-Dodecanesulfonate
Introduction
This compound, also known as sodium laurylsulfonate, is an anionic surfactant widely utilized across various scientific and industrial domains.[1][2][3] Its amphiphilic nature, consisting of a long hydrophobic carbon chain and a hydrophilic sulfonate head group, imparts excellent emulsifying, wetting, and detergent properties.[1][4] In research, drug development, and biotechnology, it is particularly valued as an ion-pairing reagent in high-performance liquid chromatography (HPLC), a dispersing agent for biological samples, and a component in the synthesis of advanced materials.[1][5] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key analytical methodologies.
Molecular Structure and Formula
This compound is comprised of a twelve-carbon alkyl chain (dodecyl) attached to a sulfonate group, with sodium as the counter-ion. This structure dictates its surfactant properties.
-
Linear Formula: CH₃(CH₂)₁₁SO₃Na[5]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its application in various experimental and industrial settings. It is stable in both acidic and basic conditions.[4]
| Property | Value | Reference(s) |
| Molecular Weight | 272.38 g/mol | [1][2] |
| Appearance | White to light cream powder | [1][4][9] |
| Melting Point | >300 °C | [1][4][9] |
| Solubility | Soluble in water (25 mg/mL in H₂O) | [4][9] |
| pH | 5.5 - 7.5 (100 g/L in H₂O at 20°C) | [4][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.
Synthesis Protocols
Two common methods for the synthesis of this compound are outlined below.
Protocol 1: Synthesis from 1-Bromododecane (B92323)
This laboratory-scale synthesis involves the reaction of 1-bromododecane with sodium sulfite (B76179).[9]
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-bromododecane (5 g, 20.06 mmol) dissolved in 40 mL of ethanol.
-
Addition of Sulfite: Add an aqueous solution of sodium sulfite (5.2 g, 40.12 mmol) in 40 mL of water to the flask.
-
Reaction: Heat the resulting mixture to 80°C and allow it to react overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Perform an extraction using ethyl acetate (B1210297) (2 x 100 mL) to isolate the product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sodium laurylsulfonate | C12H25NaO3S | CID 23665726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dawnscientific.com [dawnscientific.com]
- 4. SODIUM 1-DODECANESULPHONATE [chembk.com]
- 5. This compound ReagentPlus , = 99 2386-53-0 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]
- 10. chembk.com [chembk.com]
Synthesis and Purification of Sodium 1-Dodecanesulfonate: An In-depth Technical Guide for Laboratory Use
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of sodium 1-dodecanesulfonate, a widely used anionic surfactant in research and pharmaceutical applications. This document details established laboratory-scale synthesis protocols, rigorous purification techniques, and robust analytical methods for purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are illustrated with diagrams.
Synthesis of this compound
This compound can be synthesized in the laboratory through several routes. The most common methods involve the nucleophilic substitution of a 1-dodecyl halide with a sulfite (B76179) salt (Strecker synthesis) or the sulfonation of 1-dodecanol.
Synthesis from 1-Dodecyl Bromide (Strecker Sulfite Synthesis)
This method provides a straightforward and high-yielding route to this compound. The reaction involves the treatment of 1-dodecyl bromide with sodium sulfite in a mixed solvent system.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromododecane (B92323) (5.0 g, 20.06 mmol) and 40 mL of ethanol (B145695).
-
Addition of Sodium Sulfite: In a separate beaker, dissolve sodium sulfite (5.2 g, 41.26 mmol, 2.00 eq.) in 40 mL of deionized water. Add this aqueous solution to the ethanolic solution of 1-bromododecane in the flask.
-
Reaction: Heat the resulting mixture to 80 °C and maintain this temperature overnight with continuous stirring.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous phase twice with 100 mL portions of ethyl acetate (B1210297) to remove any unreacted 1-bromododecane.
-
Washing and Drying: Combine the organic phases and wash them twice with 30 mL of saturated saline solution. Dry the organic layer over anhydrous sodium sulfate (B86663) for 15 minutes.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Initial Purification: Grind the crude solid with three 20 mL portions of a hexane-methanol mixed solvent to remove non-polar impurities. Filter the solid after each wash.[1]
-
Drying: Dry the resulting white solid in a vacuum oven to obtain the final product.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| 1-Bromododecane | 249.23 | 5.0 g | 20.06 | 1.00 |
| Sodium Sulfite | 126.04 | 5.2 g | 41.26 | 2.06 |
| Ethanol | 46.07 | 40 mL | - | - |
| Deionized Water | 18.02 | 40 mL | - | - |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | |
| This compound | 272.38 | 5.46 | 5.2 g | 92%[1] |
Synthesis from 1-Dodecanol via Sulfonation
An alternative synthesis route involves the sulfonation of 1-dodecanol. This can be achieved using various sulfonating agents, such as sulfuric acid or chlorosulfonic acid. The resulting dodecyl sulfate is then neutralized with a base.
Experimental Protocol (using Sulfuric Acid):
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 34.6 g of 1-dodecanol.
-
Sulfonation: Slowly add 35 mL of 98% sulfuric acid under vigorous stirring, ensuring the temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain it for 2 hours.[2]
-
Quenching and Neutralization: Cool the reaction mixture and carefully add it to a beaker containing crushed ice. Neutralize the acidic solution with a 10% sodium hydroxide (B78521) solution until the pH is between 7 and 8, while keeping the temperature below 50 °C.[2]
-
Isolation: The this compound will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |
| 1-Dodecanol | 186.34 | 34.6 g | 0.186 | 1 |
| Sulfuric Acid (98%) | 98.08 | 35 mL | ~0.64 | ~3.4 |
| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - | - |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | |
| This compound | 272.38 | 50.7 | Not specified | Not specified |
Note: The yield for this method is highly dependent on reaction conditions and purification efficiency.
Purification of this compound
The crude product obtained from synthesis often contains unreacted starting materials, inorganic salts, and other byproducts. Recrystallization is a highly effective method for purifying this compound to a high degree of purity suitable for research and pharmaceutical applications.
Recrystallization from Ethanol/Water
A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound. The principle relies on the high solubility of the sulfonate in hot ethanol and its lower solubility upon the addition of water as an anti-solvent and subsequent cooling.
Experimental Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring. A starting point is approximately 4 mL of ethanol per gram of crude product.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.
-
Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol or a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in an oven at 105 °C for 2 hours or in a vacuum oven until a constant weight is achieved.
| Parameter | Value/Range |
| Primary Solvent | 95% Ethanol |
| Anti-solvent | Deionized Water |
| Dissolution Temperature | Near boiling point of ethanol (~78 °C) |
| Cooling Protocol | Slow cooling to room temperature, followed by ice bath |
| Drying Temperature | 105 °C |
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and potentiometric titration are two common and effective methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any impurities. A reversed-phase method is typically employed for the analysis of alkyl sulfonates.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous solution of sodium perchlorate (B79767) (0.075 mol L⁻¹) is effective.[3]
-
Gradient Program: A typical gradient might start with a higher aqueous composition and ramp up the methanol concentration to elute the more hydrophobic components.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection: UV detector at 225 nm or a fluorescence detector (excitation at 225 nm, emission at 290 nm) for higher sensitivity.[3]
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the main peak.
| Parameter | Condition |
| Column | C8 or C18 |
| Mobile Phase A | 0.075 M Sodium Perchlorate in Water |
| Mobile Phase B | Methanol |
| Gradient | e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 225 nm or Fluorescence |
Potentiometric Titration
Potentiometric titration is a reliable method for determining the total anionic surfactant content. It involves titrating the anionic surfactant with a standard solution of a cationic surfactant and monitoring the potential change with a surfactant-selective electrode.
Experimental Protocol:
-
Titrant Preparation: Prepare a standardized solution of a cationic surfactant, such as 0.005 M Hyamine® 1622 or 1,3-didecyl-2-methylimidazolium chloride (TEGO®trant A 100).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water. The concentration should be in the range of 10⁻² to 10⁻⁵ M.[4] Adjust the pH to between 2.5 and 4.5 with a suitable buffer or acid.[4]
-
Titration Setup: Use an automatic titrator equipped with a surfactant-selective electrode and an appropriate reference electrode.
-
Titration: Titrate the sample solution with the standardized cationic surfactant solution. The endpoint is determined by the inflection point of the potential curve.
-
Calculation: The purity of the this compound is calculated based on the volume of titrant consumed to reach the equivalence point.
| Parameter | Specification |
| Titrant | 0.005 M Hyamine® 1622 or TEGO®trant A 100 |
| Sample Concentration | 10⁻² - 10⁻⁵ M |
| pH | 2.5 - 4.5 |
| Electrode | Surfactant-selective electrode |
| Endpoint Detection | Potentiometric (inflection point) |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Synthesis of this compound from 1-Dodecyl Bromide.
Caption: Purification of this compound by Recrystallization.
References
CAS number 2386-53-0 chemical information and safety data
An In-depth Technical Guide on Sodium 1-dodecanesulfonate (CAS: 2386-53-0)
Disclaimer: The user's initial query incorrectly associated CAS number 2386-53-0 with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This document pertains to the correct compound for CAS 2386-53-0, which is this compound.
Chemical Information
This compound is an anionic surfactant widely used in various industrial and laboratory applications.[1][2] It consists of a twelve-carbon chain, making it a fatty acid derivative, and a sulfonate group attached to a sodium ion. This structure gives it amphiphilic properties, with a hydrophobic tail and a hydrophilic head. It is commonly used as a detergent, emulsifier, and wetting agent.[1]
Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 2386-53-0 | [3] |
| Molecular Formula | C₁₂H₂₅NaO₃S | [1] |
| Molecular Weight | 272.38 g/mol | [1] |
| Appearance | White to light cream powder or crystals. | [1][4] |
| Melting Point | >300 °C | [1][4] |
| Solubility | Soluble in water. | [4][5] |
| Synonyms | Sodium dodecylsulfonate, 1-Dodecanesulfonic acid sodium salt, Laurylsulfonic acid sodium salt. | [1][3] |
| EC Number | 219-200-6 | [6] |
| PubChem CID | 23665726 | [1][3] |
Safety and Hazard Information
This compound is generally considered to have low toxicity, but it can be irritating to the eyes, respiratory system, and skin.[2][5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
This classification is based on aggregated data and may vary by supplier.
Safety and Handling
| Precautionary Statement Code | Description | References |
| P261 | Avoid breathing dust. | [2] |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container in accordance with local regulations. |
Toxicological Data
| Test | Result | Species | Reference |
| Acute Toxicity | Based on available data, the classification criteria are not met. | [6] | |
| Skin Corrosion/Irritation | Based on available data, the classification criteria are not met. | [6] | |
| Serious Eye Damage/Irritation | Based on available data, the classification criteria are not met. | [6] | |
| Respiratory or Skin Sensitisation | Based on available data, the classification criteria are not met. | [6] | |
| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | [7] | |
| Carcinogenicity | Based on available data, the classification criteria are not met. | [7] | |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-bromododecane (B92323) with sodium sulfite (B76179).[4]
Materials:
-
1-bromododecane
-
Sodium sulfite
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 1-bromododecane in ethanol.[4]
-
Prepare an aqueous solution of sodium sulfite.[4]
-
Add the sodium sulfite solution to the 1-bromododecane solution.[4]
-
Heat the mixture at 80 °C and stir overnight.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Extract the product with ethyl acetate.[4]
-
The resulting product is this compound.
Another preparation method involves the sulfonation oxidation of n-alkanes.[2]
Procedure:
-
Sulfur dioxide and oxygen are introduced into a reactor containing n-alkanes and water at a temperature below 40 °C.[2]
-
The resulting sulfonic acid solution is separated and neutralized with a 50% sodium hydroxide (B78521) solution to yield the final product.[2]
Purification
This compound can be purified by recrystallization.
Procedure:
-
Recrystallise the crude product twice from ethanol.[4]
-
Dry the purified crystals in an oven at 105°C for 2 hours.[4]
Applications in Research and Drug Development
This compound has several applications in research and development:
-
Ion-Pairing Reagent in HPLC: It is used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to increase the retention of analytes, such as in the determination of thiabendazole (B1682256) in fruits.[8]
-
Surfactant Standard: It serves as a standard for surfactants in various analytical methods.
-
Synthesis of Nanocomposites: It can be used in the synthesis of metal oxide-graphene nanocomposites.
-
Biotechnology: In laboratory settings, it is used as a dispersing agent to stabilize cell membranes and improve assay efficiency.[1]
-
Cosmetic and Pharmaceutical Formulations: It is used as an emulsifier and to improve the texture and spreadability of lotions and other personal care products.[1]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Safety and handling workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Sodium laurylsulfonate | C12H25NaO3S | CID 23665726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. carlroth.com [carlroth.com]
- 8. dawnscientific.com [dawnscientific.com]
Critical Micelle Concentration of Sodium 1-Dodecanesulfonate in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium 1-dodecanesulfonate in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This guide covers the fundamental principles of micellization, factors influencing the CMC, detailed experimental protocols for its determination, and a summary of relevant data.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This compound is an anionic surfactant with a 12-carbon alkyl chain as its hydrophobic tail and a sulfonate group as its hydrophilic head.
In an aqueous solution, at low concentrations, these surfactant molecules exist individually. However, as the concentration increases, they begin to adsorb at the air-water interface, leading to a decrease in the surface tension of the solution.[1] Once the interface is saturated, a further increase in concentration leads to the spontaneous self-assembly of these molecules in the bulk of the solution into organized aggregates known as micelles.[1] This phenomenon occurs at a specific concentration known as the critical micelle concentration (CMC) .[1] Above the CMC, the addition of more surfactant molecules primarily results in the formation of more micelles, while the monomer concentration remains relatively constant.[1]
The determination of the CMC is crucial for various applications, including drug delivery, solubilization of poorly water-soluble compounds, and in the formulation of a wide range of products.
Factors Influencing the Critical Micelle Concentration
The CMC of a surfactant is not a fixed value but is influenced by several factors:
-
Temperature: For ionic surfactants like this compound, the relationship between temperature and CMC is often non-linear, exhibiting a U-shaped behavior.[2][3] Initially, the CMC decreases with increasing temperature to a minimum value and then increases as the temperature rises further.[2][3][4] This is attributed to the interplay between the enthalpy and entropy of micellization.[3]
-
Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally leads to a decrease in its CMC.[3][5][6][7][8] The added ions can shield the electrostatic repulsion between the charged head groups of the surfactant molecules within a micelle, making it energetically more favorable for them to aggregate at a lower concentration.[3]
-
Organic Additives: The presence of organic molecules can also affect the CMC. For instance, the addition of acetonitrile (B52724) to an aqueous solution of sodium dodecyl sulfate (B86663) (a close analog of this compound) has been shown to initially decrease the CMC, followed by an increase at higher acetonitrile concentrations.[9]
-
pH: The pH of the solution can influence the CMC, particularly for surfactants with ionizable head groups.[10] For this compound, which has a strongly acidic sulfonate group, the effect of pH on its CMC is generally less pronounced compared to surfactants with weakly acidic or basic head groups.
Quantitative Data for Anionic Surfactants
The following table summarizes the critical micelle concentration values for this compound and the closely related sodium dodecyl sulfate (SDS) under various conditions.
| Surfactant | Temperature (°C) | Medium | CMC (mM) | Method |
| This compound | 25 | Aqueous | 9.8 | Surface Tension |
| Sodium Dodecyl Sulfate (SDS) | 25 | Aqueous | 8.23 | Streaming Potential |
| Sodium Dodecyl Sulfate (SDS) | 25 | Aqueous | 8.18 | Conductivity |
| Sodium Dodecyl Sulfate (SDS) | 25 | 10 mM NaCl | 5.18 | Not Specified |
| Sodium Dodecyl Sulfate (SDS) | 25 | 50 mM NaCl | 2.2 | Not Specified |
| Sodium Dodecyl Sulfate (SDS) | 25 | 100 mM NaCl | 1.4 | Not Specified |
| Sodium Dodecyl Sulfate (SDS) | 22.1 | Aqueous | ~10.0 | Conductivity |
| Sodium Dodecyl Sulfate (SDS) | 32.1 | Aqueous | ~8.5 | Conductivity |
| Sodium Dodecyl Sulfate (SDS) | 65 | Aqueous | 11.4 | Conductivity |
Note: Data for SDS is included for comparative purposes due to its structural similarity to this compound and the extensive availability of data.
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of a surfactant. The most common techniques rely on detecting the abrupt change in a physicochemical property of the solution as a function of surfactant concentration.
Conductometry
This method is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions. The CMC is determined from the break point in the plot of conductivity versus concentration.[11][12][13]
Experimental Workflow:
Conductometry experimental workflow for CMC determination.
Detailed Methodology:
-
Materials: this compound, deionized water, conductivity meter, magnetic stirrer, volumetric flasks, and pipettes.
-
Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water. Subsequently, prepare a series of solutions with decreasing concentrations by serial dilution of the stock solution.
-
Conductivity Measurement: Calibrate the conductivity meter using a standard potassium chloride solution. Measure the conductivity of each prepared surfactant solution, ensuring the temperature is constant throughout the measurements. It is advisable to start with the most dilute solution and progressively move to higher concentrations.
-
Data Analysis: Plot the measured conductivity (in S/cm) as a function of the surfactant concentration (in mol/L). The plot will typically show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.
Surface Tension Measurement
This method is based on the principle that surfactants lower the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the CMC is reached.[1] Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[1][14]
Experimental Workflow:
Surface tension measurement workflow for CMC determination.
Detailed Methodology:
-
Materials: this compound, deionized water, tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), volumetric flasks, and pipettes.
-
Solution Preparation: As with conductometry, prepare a stock solution and a series of dilutions.
-
Surface Tension Measurement: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of each solution, ensuring that the measuring probe is cleaned and dried between measurements to avoid cross-contamination. Allow sufficient time for the surface tension to equilibrate before taking a reading.
-
Data Analysis: Plot the surface tension (in mN/m) against the logarithm of the surfactant concentration. The resulting graph will show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at which the break in the curve occurs.
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This sensitive method utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[15] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a change in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus surfactant concentration shows a sigmoidal decrease, and the inflection point of this curve is taken as the CMC.
Experimental Workflow:
Fluorescence spectroscopy workflow for CMC determination.
Detailed Methodology:
-
Materials: this compound, deionized water, pyrene, a suitable solvent for pyrene (e.g., acetone (B3395972) or methanol), spectrofluorometer, volumetric flasks, and micropipettes.
-
Sample Preparation: Prepare a series of this compound solutions of varying concentrations. To each solution, add a very small, constant aliquot of a concentrated pyrene stock solution to achieve a final pyrene concentration that is low enough to avoid excimer formation (typically in the micromolar range).
-
Fluorescence Measurement: Set the excitation wavelength of the spectrofluorometer to approximately 335 nm. Record the emission spectrum for each sample, typically in the range of 350 to 450 nm.
-
Data Analysis: From each emission spectrum, determine the intensity of the first vibronic peak (I1, around 373 nm) and the third vibronic peak (I3, around 384 nm). Plot the ratio of these intensities (I1/I3) as a function of the surfactant concentration. The resulting plot will be a sigmoidal curve, and the CMC can be determined from the midpoint of this transition.
The Process of Micellization
The formation of micelles is a dynamic equilibrium process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the aqueous environment and aggregate to form the core of the micelle, while the hydrophilic head groups remain in contact with the surrounding water.
Schematic representation of micelle formation.
Conclusion
This technical guide has provided a detailed overview of the critical micelle concentration of this compound. Understanding the factors that influence the CMC and the methods for its accurate determination is essential for the effective application of this surfactant in research, drug development, and various industrial processes. The provided data and experimental protocols serve as a valuable resource for scientists and professionals working in these fields.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 3. benchchem.com [benchchem.com]
- 4. scialert.net [scialert.net]
- 5. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. Method of Determination of CMC | PPT [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Solubility Profile of Sodium 1-Dodecanesulfonate: A Technical Guide for Researchers
Introduction: Sodium 1-dodecanesulfonate, an anionic surfactant, plays a significant role in various scientific and industrial applications, particularly in drug development and analytical chromatography. Its efficacy in these domains is intrinsically linked to its solubility characteristics in both aqueous and organic media. This technical guide provides a comprehensive overview of the solubility of this compound, offering quantitative data, detailed experimental methodologies, and visual workflows to support researchers, scientists, and drug development professionals.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its application in diverse formulations and analytical methods. Below is a summary of the available quantitative solubility data.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solvent | Solubility |
| 25 | Water | 2.7 g/L[1] |
| Room Temperature | Water | 25 mg/mL[2][3] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Ethanol | Soluble | Implied by recrystallization protocol[3] |
| Methanol (B129727) | No data available | |
| Acetone | No data available | |
| Dimethyl Sulfoxide (DMSO) | No data available |
Key Physicochemical Concepts
Understanding the behavior of this compound in solution requires familiarity with two key concepts:
-
Critical Micelle Concentration (CMC): This is the concentration above which surfactant molecules aggregate to form micelles. The CMC is a fundamental property that influences the solubilizing capacity of the surfactant.
-
Krafft Point (or Krafft Temperature): This is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC.[4] Below the Krafft point, the solubility is limited, and micelles do not form.[4] The determination of the Krafft point is crucial for applications requiring micellar solubilization.[5][6]
Experimental Protocols
The following sections detail generalized methodologies for determining the solubility of this compound. These protocols are based on standard practices for surfactant analysis.
Determination of Aqueous Solubility (Equilibrium Method)
This method determines the saturation solubility of the surfactant in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique. For instance, a spectrophotometric method can be employed by measuring the absorbance at a specific wavelength, or an HPLC method with a conductivity or UV detector can be used.
-
Calculation: The solubility is calculated from the concentration of the surfactant in the saturated solution and expressed in g/L or mg/mL.
Determination of Krafft Point
The Krafft point can be determined by observing the temperature at which a significant increase in solubility occurs.
Materials:
-
This compound
-
Deionized water
-
Stirred, jacketed vessel connected to a circulating water bath
-
Thermometer or temperature probe
-
Conductivity meter
Procedure:
-
Preparation of Surfactant Dispersion: Prepare a dispersion of this compound in deionized water at a concentration above its expected solubility at low temperatures (e.g., 1 wt%).
-
Cooling and Precipitation: Cool the dispersion while stirring until the surfactant precipitates, making the solution turbid.
-
Heating and Observation: Gradually heat the dispersion at a controlled rate (e.g., 1°C/minute) with continuous stirring.
-
Krafft Point Determination: The Krafft point is the temperature at which the solution becomes clear, indicating the dissolution of the crystalline surfactant to form micelles.[5]
-
Conductivity Measurement (Alternative Method): The Krafft point can also be determined by measuring the conductivity of the solution as a function of temperature. A sharp increase in conductivity is observed at the Krafft point due to the increased mobility of the dissociated ions upon micelle formation.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
Caption: Workflow for HPLC analysis using this compound as an ion-pairing reagent.
Caption: A generalized workflow for pharmaceutical formulation development incorporating surfactants.
Conclusion
This technical guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data tables, experimental protocols, and workflow diagrams offer a practical resource for utilizing this versatile surfactant effectively. Further research to quantify its solubility in a broader range of organic solvents and across different temperatures would be beneficial for expanding its application in novel and diverse formulation strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Sodium 1-Dodecanesulfonate: Synonyms, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium 1-dodecanesulfonate, a versatile anionic surfactant. It covers a comprehensive list of its synonyms and alternative names found in scientific literature, a summary of its key physicochemical properties, and detailed experimental protocols for its application in determining critical micelle concentration and in high-performance liquid chromatography (HPLC).
Synonyms and Alternative Names
This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms is provided below to aid in literature searches and chemical identification.
Common Synonyms and Alternative Names:
-
Dodecane-1-sulfonic acid sodium salt[9]
-
Sodium n-dodecylsulfonate[8]
-
Dodecyl sodium sulfonate[8]
-
Dodecylsulfonic acid salt[8]
-
Sodium 1-dodecanesulphonate[2]
-
Dodecanesulphonic acid sodium salt[7]
-
Lauryl sodium sulfonate[7]
-
Sodiumdod[2]
-
KH2PO54[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2386-53-0 | [1][11] |
| Molecular Formula | C₁₂H₂₅NaO₃S | [1][7][11] |
| Molecular Weight | 272.38 g/mol | [1][11] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility in Water | 25 mg/mL | [1] |
| Appearance | White to light cream powder | [2][4] |
| pH (100 g/L in H₂O) | 5.5 - 7.5 (at 20 °C) | [2][9] |
| Bulk Density | 330 kg/m ³ | [2][9] |
Experimental Protocols
This section provides detailed methodologies for two common applications of this compound: the determination of its critical micelle concentration (CMC) and its use as an ion-pairing reagent in HPLC.
Determination of Critical Micelle Concentration (CMC) by Conductometry
The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. One of the most common methods to determine the CMC is by measuring the change in conductivity of the surfactant solution.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each dilution, ensuring temperature equilibrium (e.g., 25 °C) for each measurement.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) versus the concentration of this compound.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
Below is a logical workflow for this experimental protocol.
Application as an Ion-Pairing Reagent in Reversed-Phase HPLC
This compound is frequently used as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of ionic analytes. It forms a neutral ion pair with the charged analyte, which can then be retained by the nonpolar stationary phase.
Methodology for the Analysis of a Basic Drug:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution (e.g., 25 mM phosphate (B84403) buffer) and adjust the pH to a level where the analyte is ionized (e.g., pH 3.0).
-
Dissolve this compound in the buffer to the desired concentration (e.g., 10 mM).
-
Mix the aqueous ion-pairing solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 70:30 v/v).
-
Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength appropriate for the analyte.
-
-
Sample Preparation: Dissolve the sample containing the basic drug in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of the basic drug will be significantly longer in the presence of the ion-pairing reagent compared to its elution without it.
The logical relationship in ion-pair chromatography is depicted in the following diagram.
Signaling Pathways and Other Applications
Currently, there is limited information in the public scientific literature detailing the direct involvement of this compound in specific biological signaling pathways. Its primary roles in biological and pharmaceutical research are as a surfactant for solubilization, an ion-pairing reagent, and a component in the formation of micelles and other nanostructures for drug delivery.
In materials science, this compound has been mentioned as a potential surfactant for the synthesis of metal oxide-graphene nanocomposites, where it would act as a dispersing and stabilizing agent during the synthesis process. However, detailed and standardized protocols for this specific application are not widely established.
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of specialized research articles is recommended.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Graphene based metal and metal oxide nanocomposites: synthesis, properties and their applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. itwreagents.com [itwreagents.com]
- 11. 1-Dodecanesulfonic acid sodium salt, Ion pair chromatography [labchem.co.za]
In-depth Technical Guide on the Thermal Stability and Decomposition of Sodium 1-Dodecanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium 1-dodecanesulfonate. The information compiled here is intended to support professionals in research, development, and quality control who handle or utilize this anionic surfactant in their work. This document details available thermal analysis data, outlines relevant experimental protocols, and discusses the likely decomposition pathway.
Thermal Stability and Decomposition Data
To provide a quantitative perspective, data for closely related sodium alkanesulfonates and analogous surfactants are presented. A product technical sheet for a general "Sodium Alkane Sulfonate" reports a 5% weight loss at 393°C, indicating high thermal stability.[1] It is important to note that this is a general value and may not precisely represent this compound.
For comparison, a technical guide on sodium 3-hydroxypropane-1-sulfonate, a shorter-chain sulfonate, indicates a decomposition temperature of approximately 260°C.[2] Studies on the sulfate (B86663) analogue, sodium dodecyl sulfate (SDS), show a broader decomposition range, typically starting between 200°C and 500°C.[3]
The thermal stability of sulfonated polymers has also been investigated. For example, the sodium salt of poly(vinylsulfonic acid) shows an initial degradation stage starting around 200°C and continuing to 350°C.[4] While not a direct analogue, this information on a polymeric sulfonate provides context for the thermal behavior of the sulfonate group.
Table 1: Thermal Decomposition Data for this compound and Related Compounds
| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Analysis Method | Reference |
| Sodium Alkane Sulfonate (general) | R-SO₃Na | 393 (for 5% weight loss) | TGA | [1] |
| Sodium 3-hydroxypropane-1-sulfonate | C₃H₇NaO₄S | ~260 | Not Specified | [2] |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 200 - 500 | TGA-DTG | [3] |
| Poly(sodium vinylsulfonate) | (C₂H₃NaO₃S)n | Starts ~200 | TGA | [4] |
Experimental Protocols for Thermal Analysis
While specific experimental protocols for the thermal analysis of this compound are not detailed in the available literature, standardized methods for surfactants and organic salts are applicable. The following are generalized protocols for TGA and DSC that can be adapted for the analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs due to decomposition and to quantify the mass loss at different temperatures.
Apparatus: A calibrated thermogravimetric analyzer with a sensitive microbalance, a furnace with programmable temperature control, and a gas flow control system.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.
-
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to establish a stable baseline.
-
Heat the sample at a constant rate, for example, 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C or higher).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which a significant deviation from the baseline weight is observed.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of weight loss at different temperature ranges.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with phase transitions or decomposition.
Apparatus: A calibrated differential scanning calorimeter with a furnace capable of linear temperature programming and a system for measuring differential heat flow.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected melting and decomposition range.
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition or other chemical reactions.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Visualization of Experimental Workflow and Decomposition Pathway
To facilitate a clearer understanding of the analytical process and the hypothesized chemical changes, the following diagrams are provided.
Proposed Thermal Decomposition Pathway
While a definitive, experimentally verified decomposition mechanism for this compound is not extensively documented, a plausible pathway can be inferred from the thermal degradation of similar compounds, such as other sodium alkanesulfonates.[2]
The decomposition is likely initiated by the cleavage of the carbon-sulfur (C-S) bond, which is generally the most thermally labile bond in alkyl sulfonates. This initial homolytic cleavage would result in the formation of a dodecyl radical and a sodium sulfonate radical.
The highly reactive sodium sulfonate radical can then participate in subsequent reactions, such as hydrogen abstraction from another molecule, to form sodium hydrogen sulfite (NaHSO₃). At elevated temperatures, sodium hydrogen sulfite is unstable and can disproportionate to yield sodium sulfite (Na₂SO₃), sulfur dioxide (SO₂), and water. The dodecyl radical can undergo a variety of radical chain reactions, including fragmentation, rearrangement, and combination, leading to a complex mixture of smaller hydrocarbon products.
The primary gaseous product expected from the sulfonate group is sulfur dioxide. The solid residue would likely consist of sodium sulfite, which may be further oxidized to sodium sulfate (Na₂SO₄) if oxygen is present, and a carbonaceous char from the decomposition of the alkyl chain.
Conclusion
This compound exhibits good thermal stability, with decomposition generally reported to occur above 300°C. Quantitative data from TGA and DSC analyses for this specific compound are limited in the public domain, but analysis of related compounds suggests a decomposition pathway initiated by the cleavage of the carbon-sulfur bond. For precise determination of its thermal properties, it is recommended that users perform TGA and DSC analyses following the generalized protocols outlined in this guide. This will ensure safe handling and appropriate application of this surfactant in processes where it may be exposed to elevated temperatures.
References
- 1. SODIUM ALKANE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB) on the Properties of ZnO Synthesized by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
The Surfactant Properties of Sodium 1-Dodecanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the surfactant properties of sodium 1-dodecanesulfonate (SDS), an anionic surfactant widely utilized in various scientific and industrial applications, including cosmetics, detergents, and as an ion-pairing reagent in laboratory settings.[1][2] Its utility in drug development is primarily as an excipient, where its surface-active properties can be harnessed for emulsification, solubilization, and to modify the stability and delivery of pharmaceutical formulations.[3][4][5]
Core Physicochemical Characteristics
This compound, with the chemical formula CH₃(CH₂)₁₁SO₃Na, is a white or pale yellow granular solid.[6] It is known for its excellent emulsifying, dispersing, wetting, and foaming capabilities.[6][7] The molecule consists of a 12-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, which imparts its amphiphilic nature. This structure allows it to reduce the surface tension of aqueous solutions and form micelles above a certain concentration.[8][9]
Quantitative Surfactant Properties
The effectiveness of a surfactant is quantified by several key parameters, most notably its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles, leading to a distinct change in the physicochemical properties of the solution.[9]
| Property | Value | Conditions | Reference(s) |
| Molecular Weight | 272.38 g/mol | - | [1] |
| Melting Point | >300 °C | - | [1] |
| Solubility in Water | 25 mg/mL | - | [1] |
| Critical Micelle Concentration (CMC) | 9 x 10⁻³ mol·L⁻¹ | T = 293.15 K, in 10⁻² mol·L⁻¹ NaCl | [8] |
| Surface Tension at CMC | ~38-40 mN/m | T = 293.15 K, pH 4-10 | [8][10] |
| Molecular Limiting Area | 38 to 49 Ų per molecule | T = 293.15 K, pH 4-10 | [8][11] |
| Standard Adsorption Energy | -29.00 to -29.61 kJ·mol⁻¹ | T = 293.15 K, pH 4-10 | [8][10] |
Note: The CMC and surface tension of this compound can be influenced by factors such as temperature, pH, and the presence of electrolytes.[8][10][12] Studies have shown that while pH has a slight effect on its surface tension, temperature can lead to a more noticeable decrease in surface tension as it increases.[12]
Experimental Protocols for Surfactant Characterization
The characterization of this compound's surfactant properties relies on a suite of established experimental techniques. Below are detailed methodologies for three common methods used to determine the Critical Micelle Concentration (CMC).
Tensiometry (Wilhelmy Plate Method)
Tensiometry is a direct method to measure the surface tension of a liquid and is highly effective for determining the CMC of both ionic and non-ionic surfactants.[13][14] The principle involves measuring the force exerted on a probe (a platinum Wilhelmy plate) as it is brought into contact with the surfactant solution.
Methodology:
-
Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water and to ensure the surfactant is fully dissolved. To maintain a constant ionic strength, an electrolyte such as NaCl (e.g., 10⁻² mol·L⁻¹) can be added to each solution.[8]
-
Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions. The Wilhelmy plate must be thoroughly cleaned, typically by flaming, to remove any contaminants.
-
Measurement: For each concentration, the Wilhelmy plate is immersed in the solution and then slowly withdrawn. The force required to pull the plate through the liquid-air interface is measured. This force is directly proportional to the surface tension.
-
Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The resulting graph will show a decrease in surface tension with increasing concentration until a point where the curve plateaus. The concentration at the inflection point, where the slope changes, is identified as the CMC.[14][15]
Conductometry
Conductometry is a reliable method for determining the CMC of ionic surfactants like this compound.[13][16] This technique is based on the change in the electrical conductivity of the surfactant solution as micelles are formed.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are then made from this stock solution.
-
Instrument Setup: A conductivity meter with a calibrated probe is used. The temperature of the solutions should be kept constant, as conductivity is temperature-dependent.
-
Measurement: The conductivity of each solution is measured, starting from the most dilute and progressing to the most concentrated to minimize carryover effects. The probe should be rinsed with deionized water and then with the next solution to be measured before each reading.
-
Data Analysis: The specific conductivity (κ) is plotted against the surfactant concentration. The resulting graph will show two linear regions with different slopes. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles have a lower mobility than the individual ions. The intersection of the two linear portions of the graph gives the CMC.[16][17]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique for determining the CMC and studying the aggregation behavior of surfactants.[13][18] It often employs a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.
Methodology:
-
Probe and Surfactant Solution Preparation: A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent) is prepared. A series of this compound solutions of varying concentrations are prepared, and a small, constant amount of the probe stock solution is added to each. The final concentration of the probe should be very low to avoid self-quenching.
-
Spectrometer Setup: A fluorescence spectrometer is used. The excitation wavelength is set to an appropriate value for the chosen probe (e.g., ~334 nm for pyrene). The emission spectrum is then recorded over a specific range.
-
Measurement: The fluorescence emission spectrum of each sample is recorded. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is of particular interest, as this ratio is sensitive to the polarity of the probe's environment.
-
Data Analysis: The I₁/I₃ ratio is plotted against the surfactant concentration. Below the CMC, the probe is in a polar aqueous environment, and the I₁/I₃ ratio is relatively high. Above the CMC, the hydrophobic probe partitions into the nonpolar interior of the micelles, causing a significant decrease in the I₁/I₃ ratio. The concentration at which this sharp change occurs is taken as the CMC.[19]
Applications in Drug Development
The surfactant properties of this compound make it a valuable, though less common than sodium dodecyl sulfate (B86663), excipient in pharmaceutical formulations. Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[3] Furthermore, its emulsifying properties are beneficial in the formulation of emulsions and microemulsions for drug delivery.[2] As an anionic surfactant, it can also interact with other components of a formulation, such as polymers and proteins, which can be leveraged to create structured delivery systems.
Conclusion
This compound is a well-characterized anionic surfactant with predictable and reproducible properties. Its ability to reduce surface tension and form micelles makes it a useful tool in various research and industrial applications. For drug development professionals, a thorough understanding of its physicochemical properties and the experimental techniques used for its characterization is essential for its effective and safe use in pharmaceutical formulations. The methodologies and data presented in this guide provide a solid foundation for harnessing the surfactant properties of this compound in the development of novel drug delivery systems.
References
- 1. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium dodecyl sulfate improved stability and transdermal delivery of salidroside-encapsulated niosomes via effects on zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Environmental Impact and Biodegradability of Sodium 1-Dodecanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate, biodegradability, and ecotoxicity of sodium 1-dodecanesulfonate. The information is compiled from various scientific sources to support environmental risk assessments and promote sustainable practices in research and product development.
Executive Summary
This compound, an anionic surfactant, is recognized for its effectiveness in a variety of applications, including cosmetics, detergents, and laboratory use.[1] From an environmental perspective, it is considered readily biodegradable with a low potential for bioaccumulation.[2] Its high water solubility suggests limited adsorption to soil and sediment.[2] While the substance can exhibit moderate toxicity to aquatic life in its raw form, its rapid degradation in the environment mitigates this risk, resulting in by-products that are considered benign.[2][3]
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental behavior.
| Property | Value | Reference |
| CAS Number | 2386-53-0 | [4][5] |
| Molecular Weight | 272.38 g/mol | |
| Water Solubility | > 130 g/L @ 20°C | [2] |
| Log P (octanol/water) | 1.6 | [3] |
| Melting Point | >300 °C | [6] |
Environmental Fate and Transport
The environmental fate of a chemical is governed by its persistence, bioaccumulation potential, and mobility.
3.1 Persistence and Biodegradability
This compound is classified as readily biodegradable.[2] Studies have demonstrated significant mineralization of the compound over a short period. One aerobic study showed that after 10 days, 81.5% of the substance had degraded, reaching 95% mineralization after 28 days.[2] Chemicals that are readily biodegradable are considered "Not Persistent" as their environmental half-life is substantially less than 60 days.[2]
Under aerobic conditions, the biodegradation of sodium dodecyl sulfate (B86663) (a closely related compound) is initiated by the hydrolytic cleavage of the sulfate ester bond, which yields inorganic sulfate and a fatty alcohol.[2] This is followed by the oxidation of the fatty alcohol to a fatty acid, which is then mineralized through β-oxidation.[2] A study on the metabolism by Pseudomonas sp. C12B identified the sequential production of 1-dodecanol, dodecanal, and dodecanoic acid from sodium dodecyl sulfate.[7] The metabolic pathway then diverges, leading to either complete mineralization to CO2 via β-oxidation or incorporation into cellular biomass as fatty acyl residues.[7]
| Parameter | Result | Test Guideline | Reference |
| Aerobic Biodegradation | 81.5% after 10 days | Not specified | [2] |
| Aerobic Biodegradation | 95% after 28 days | Not specified | [2] |
3.2 Bioaccumulation
Due to its low octanol-water partition coefficient (log Kow) and rapid rate of degradation, this compound is not expected to bioaccumulate in organisms.[2] The bioconcentration factor (BCF) for the related compound sodium lauryl sulfate (SLS) ranges from 2.1 to 7.1, which is considered low.[3] Substances with a low potential for bioaccumulation do not meet the screening criteria for being classified as bioaccumulative.[2]
3.3 Mobility and Transport
This compound is highly soluble in water.[2] Consequently, it is not expected to be an important fate process and has a low potential for sorption to soil or sediment.[2] Volatilization from water or soil surfaces is also not anticipated to be a significant environmental fate process.[2]
Ecotoxicity
While rapid biodegradation limits environmental exposure, it is still important to understand the inherent toxicity of this compound to various organisms.
4.1 Aquatic Toxicity
The acute and chronic toxicity of this compound to aquatic organisms has been evaluated. Due to its rapid biodegradation, the resulting toxicity under real-world environmental conditions is expected to be low.[2]
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Pseudosida ramosa (cladoceran) | 21 days | NOEC (reproduction) | 1 | [2] |
| Hydra attenuata | 21 days | NOEC (budding rate) | 5.76 | [2] |
| Aquatic Life (general) | 96 hours | LC50 | 1 - 13.9 | [3] |
NOEC: No Observed Effect Concentration LC50: Lethal Concentration for 50% of the test population
4.2 Terrestrial Toxicity
Specific data on the terrestrial toxicity of this compound is limited. However, given its rapid biodegradation in soil and low adsorption coefficient, the hazard to terrestrial organisms is considered to be negligible.[2]
Experimental Protocols
5.1 Ready Biodegradability Test (Based on OECD Guidelines)
A common method to assess the ready biodegradability of a chemical is the OECD 301 series of tests. A general protocol involves:
-
Preparation of the Test Medium: A mineral salt medium is prepared and inoculated with a small number of microorganisms from a source such as activated sludge.
-
Addition of Test Substance: The test substance is added to the medium as the sole source of organic carbon at a known concentration.
-
Incubation: The test flasks are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) in the dark for 28 days.
-
Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen or the production of carbon dioxide.
-
Data Analysis: The percentage of degradation is calculated over the 28-day period. A substance is considered readily biodegradable if it meets a certain degradation threshold (e.g., >60% of theoretical CO2 production) within a 10-day window.
5.2 Chronic Aquatic Toxicity Test with Pseudosida ramosa (Based on OECD Guideline 211)
The chronic toxicity to the freshwater cladoceran Pseudosida ramosa was assessed using a method based on OECD Guideline 211.
-
Test Organisms: Young female cladocerans (<24 hours old) are used at the start of the test.
-
Test Conditions: The test is conducted under semi-static conditions, where the test solutions are renewed periodically (e.g., every 24 or 48 hours).
-
Exposure: The organisms are exposed to a range of concentrations of the test substance in a suitable culture medium.
-
Feeding: The cladocerans are fed daily.
-
Duration: The test duration is 21 days.
-
Endpoints: The primary endpoint is the reproductive output (number of live offspring produced per parent animal). Other endpoints such as mortality and growth may also be recorded.
-
Data Analysis: The No Observed Effect Concentration (NOEC) is determined by statistical analysis, representing the highest concentration at which no adverse effects on reproduction are observed compared to the control.
Visualizations
6.1 Biodegradation Pathway of Sodium Dodecyl Sulfate
Caption: Aerobic biodegradation pathway of sodium dodecyl sulfate.
6.2 Experimental Workflow for Ready Biodegradability Test
Caption: Generalized workflow for a ready biodegradability test.
Conclusion
This compound exhibits an environmental profile characterized by rapid biodegradation, low potential for bioaccumulation, and high mobility in aqueous environments.[2] While it can be moderately toxic to aquatic organisms in its pure form, this risk is substantially mitigated by its degradation into environmentally benign substances.[2] For researchers and professionals in drug development, the use of this compound can be considered environmentally friendly, particularly when proper wastewater management practices are in place to allow for its biodegradation.[1][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. santos.com [santos.com]
- 3. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Sodium laurylsulfonate | C12H25NaO3S | CID 23665726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 十二烷磺酸钠 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reportsanddata.com [reportsanddata.com]
Methodological & Application
Application Notes: Preparation of Sodium 1-Dodecanesulfonate Mobile Phase for Ion-Pair Chromatography
Introduction
Sodium 1-dodecanesulfonate, also known as sodium dodecyl sulfate (B86663) (SDS), is an anionic ion-pairing reagent frequently used in reversed-phase high-performance liquid chromatography (HPLC).[1][2] Its primary application is to enhance the retention and improve the separation of positively charged (basic and cationic) analytes on non-polar stationary phases, such as C8 or C18.[2][3] In ion-pair chromatography (IPC), the dodecanesulfonate anion pairs with the cationic analyte, forming a neutral, hydrophobic complex. This complex exhibits stronger interaction with the stationary phase, leading to increased retention times and often improved peak shapes.[3] The mechanism is predominantly an ion-exchange process where the reagent's hydrophobic alkyl chain adsorbs to the stationary phase, creating a charged surface that interacts with the analyte.[2]
The concentration of the ion-pairing reagent and the organic modifier are critical parameters that must be carefully optimized.[4] While an ideal concentration is often cited as 0.005 M (5 mM), adjustments may be necessary to achieve the desired separation.[3] A key challenge in preparing these mobile phases is the potential for the ion-pairing reagent to precipitate, especially when mixed with high percentages of organic solvents like acetonitrile (B52724).[5][6] Therefore, careful, stepwise preparation and filtration are essential for robust and reproducible chromatographic results.
Quantitative Data Summary
The following table summarizes the key chemical properties and typical parameters for the preparation of a this compound mobile phase.
| Parameter | Value / Description | Source(s) |
| Reagent | This compound (Sodium Dodecyl Sulfate) | [1][7] |
| Molecular Formula | C₁₂H₂₅NaO₃S | [1] |
| Molecular Weight | 272.38 g/mol | [1] |
| Appearance | White powder | [1] |
| Typical Concentration | 2 - 10 mmol/L (A starting concentration of 5 mmol/L is common) | [3][6] |
| Common Buffers | Phosphate (B84403) buffer (e.g., sodium dihydrogen phosphate) | [5][8] |
| Typical pH Range | Acidic conditions (e.g., pH 2.5 - 4.6) are often used to ensure analytes are in a consistent protonated state. | [2][5][8] |
| Common Organic Solvents | Acetonitrile (ACN), Methanol (MeOH) | [5][8] |
| Filtration Membrane | 0.45 µm or 0.22 µm pore size | [6][8][9] |
Experimental Protocol: Preparation of 1L of 5 mM this compound Mobile Phase in 50:50 Acetonitrile/Buffer (v/v)
This protocol provides a step-by-step method for preparing a commonly used mobile phase for ion-pair chromatography.
Materials and Equipment:
-
HPLC-grade this compound
-
HPLC-grade Sodium Dihydrogen Phosphate (monobasic)
-
HPLC-grade Phosphoric Acid
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
1000 mL volumetric flask
-
Graduated cylinders
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus with a 0.45 µm or 0.22 µm membrane filter[8][9]
-
Sonicator bath for degassing[10]
Procedure:
Part 1: Preparation of the Aqueous Ion-Pair Buffer (pH 2.5)
-
Prepare Phosphate Buffer: Weigh approximately 2.40 g of sodium dihydrogen phosphate and dissolve it in about 900 mL of HPLC-grade water in a 1000 mL flask.[8] Stir until fully dissolved.
-
Adjust pH: Place the solution on a magnetic stirrer and use a calibrated pH meter to monitor the pH. Slowly add phosphoric acid dropwise to adjust the pH to 2.5.[5][8]
-
Add Ion-Pair Reagent: Weigh 1.36 g of this compound (to achieve a 5 mM concentration in 1L) and add it to the pH-adjusted phosphate buffer.
-
Dissolve and Complete Volume: Stir the solution until the this compound is completely dissolved. Add HPLC-grade water to bring the final volume to exactly 1000 mL.
Part 2: Final Mobile Phase Preparation and Treatment
-
Mixing Components: Using clean graduated cylinders, measure 500 mL of the prepared aqueous ion-pair buffer and 500 mL of HPLC-grade acetonitrile.
-
Combine Solvents: To minimize the risk of precipitation, slowly add the acetonitrile to the aqueous buffer while stirring continuously.[5] Observe the solution carefully for any signs of cloudiness or particle formation.
-
Note: If precipitation occurs, the concentration of the ion-pairing reagent or the percentage of the organic solvent may be too high for the given conditions.[5] Consider preparing a new solution with a lower concentration of this compound or a lower percentage of acetonitrile.
-
-
Filtration: Assemble the vacuum filtration apparatus with a 0.45 µm nylon or other compatible membrane filter. Filter the entire volume of the prepared mobile phase to remove any particulates that could damage the HPLC system.[8][10]
-
Degassing: Transfer the filtered mobile phase to a clean, appropriately labeled reservoir. Degas the solution for 10-15 minutes using a sonicator bath to remove dissolved gases, which can cause bubbles in the pump and detector.[10]
-
Storage: The mobile phase is now ready for use. If not used immediately, store it in a sealed container. It is best practice to prepare mobile phases fresh for analysis.[10]
Visual Workflow
The following diagram illustrates the logical flow of the mobile phase preparation protocol.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. ion pairing chromatography - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-Dodecanesulfonic acid, sodium salt, 99+%, Ion pair chromatography, anhydrous | Fisher Scientific [fishersci.ca]
- 8. nacalai.com [nacalai.com]
- 9. hplc.eu [hplc.eu]
- 10. pharmadekho.com [pharmadekho.com]
The Versatility of Sodium 1-Dodecanesulfonate in Micellar Electrokinetic Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium 1-dodecanesulfonate as a micellar agent in Micellar Electrokinetic Chromatography (MEKC). MEKC is a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral and charged analytes, making it a valuable tool in pharmaceutical analysis, drug development, and other scientific fields.[1][2][3] While sodium dodecyl sulfate (B86663) (SDS) is more commonly cited in the literature, the principles and applications are directly transferable to this compound due to their structural similarities as anionic surfactants. These notes will provide a comprehensive guide to leveraging this versatile surfactant for high-efficiency separations.
Principle of MEKC with this compound
MEKC combines the principles of electrophoresis and chromatography to achieve separation.[4] In this technique, a surfactant, such as this compound, is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[5] This leads to the formation of micelles, which act as a pseudo-stationary phase.
Analytes in the sample partition between the aqueous BGE (the mobile phase) and the hydrophobic core of the this compound micelles.[1][2] The separation is based on the differential partitioning of analytes into the micelles and their electrophoretic mobility. Neutral analytes, which do not have their own electrophoretic mobility, are separated based solely on their affinity for the micelles.[2] Charged analytes are separated based on a combination of their electrophoretic mobility and their interaction with the micelles.
The overall migration of the micelles is influenced by the electroosmotic flow (EOF), which is the bulk flow of the buffer towards the cathode. Since this compound micelles are negatively charged, their electrophoretic migration is towards the anode, opposing the EOF. However, in most cases, the EOF is stronger, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk flow. This differential migration between the micelles and the bulk solution creates a "migration window" within which analytes can be separated.
Caption: Principle of analyte separation in MEKC.
Application Notes
Pharmaceutical Analysis
MEKC with this compound is highly suitable for the analysis of pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and their impurities.[6][7] Its high efficiency and ability to separate both neutral and charged molecules make it a powerful tool for quality control and formulation development.
Key Applications:
-
Purity determination: Separation of the main drug compound from related substances and degradation products.
-
Simultaneous analysis of multiple components: Analysis of combination drug products containing multiple active ingredients.[6]
-
Chiral separations: With the addition of a chiral selector to the micellar system, MEKC can be used for the separation of enantiomers, which is critical in drug development.
Analysis of Small Molecules and Biomolecules
The versatility of MEKC extends to the separation of a wide range of small molecules and biomolecules.
Key Applications:
-
Vitamins: Separation of both water-soluble and fat-soluble vitamins in dietary supplements and food matrices.[8][9]
-
Flavonoids and Phenolic Acids: Analysis of natural products and herbal medicines for their flavonoid and phenolic acid content.[4][10]
-
Amino Acids and Peptides: Separation of amino acids and small peptides, which can be challenging with other techniques.
Environmental Analysis
MEKC can be employed for the detection and quantification of environmental pollutants.
Key Applications:
-
Pesticides and Herbicides: Separation of various classes of pesticides in water and soil samples.
-
Explosives: Analysis of explosive residues in environmental samples for forensic and security purposes.[11]
Experimental Protocols
The following protocols are representative examples based on methodologies developed for SDS, which are readily adaptable for this compound.
Protocol 1: General MEKC Method for the Separation of Neutral and Acidic Drugs
This protocol provides a starting point for the separation of a mixture of neutral and acidic drug compounds.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax)
-
Boric acid
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm)
2. Buffer Preparation (Background Electrolyte - BGE):
-
Prepare a 20 mM borate (B1201080) buffer by dissolving the appropriate amounts of sodium tetraborate and boric acid in deionized water.
-
Adjust the pH to 9.0 with sodium hydroxide.
-
Dissolve this compound in the borate buffer to a final concentration of 50 mM.
-
Add methanol to a final concentration of 10% (v/v).
-
Filter the BGE through a 0.22 µm syringe filter.
3. Instrumentation and Capillary Conditioning:
-
Capillary Electrophoresis system with UV detection.
-
Condition a new capillary by flushing with 1 M NaOH (30 min), deionized water (15 min), and finally with the BGE (30 min).
-
Between runs, flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
4. Sample Preparation:
-
Dissolve the drug standards or sample in the BGE to a final concentration of approximately 100 µg/mL.
-
If necessary, dilute the sample with the BGE.
5. Electrophoretic Conditions:
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Caption: General experimental workflow for MEKC analysis.
Protocol 2: MEKC Method for the Analysis of Water-Soluble Vitamins
This protocol is adapted for the simultaneous separation of several water-soluble vitamins.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Sodium tetraborate decahydrate (Borax)
-
Deionized water (18.2 MΩ·cm)
-
Vitamin standards (e.g., thiamine, riboflavin, niacinamide, pyridoxine, ascorbic acid)
2. Buffer Preparation (BGE):
-
Prepare a 25 mM sodium tetraborate buffer and adjust the pH to 9.3.
-
Dissolve this compound to a final concentration of 100 mM.
-
Filter the BGE through a 0.22 µm syringe filter.
3. Instrumentation and Capillary Conditioning:
-
Follow the same procedure as in Protocol 1.
4. Sample Preparation:
-
Prepare a stock solution of the vitamin mixture in deionized water.
-
Dilute the stock solution with the BGE to the desired concentration.
5. Electrophoretic Conditions:
-
Applied Voltage: 25 kV
-
Capillary Temperature: 20 °C
-
Injection: Hydrodynamic injection at 30 mbar for 3 seconds.
-
Detection: UV detection at 200 nm.
Data Presentation
The following tables summarize typical quantitative data for MEKC separations using anionic surfactants like this compound. These values are illustrative and may require optimization for specific applications.
Table 1: Typical MEKC Operating Parameters
| Parameter | Typical Range |
| Surfactant Concentration | 25 - 100 mM |
| Buffer | Borate, Phosphate |
| Buffer Concentration | 20 - 50 mM |
| pH | 8.0 - 9.5 |
| Organic Modifier | 5 - 20% Methanol or Acetonitrile |
| Applied Voltage | 15 - 30 kV |
| Capillary Temperature | 20 - 30 °C |
| Injection Pressure | 30 - 50 mbar |
| Injection Time | 2 - 10 seconds |
Table 2: Example Separation Data for a Mixture of Pharmaceuticals
Data presented here is representative of separations achieved with sodium dodecyl sulfate and is expected to be similar for this compound.
| Analyte | Migration Time (min) | Resolution (Rs) |
| Acetaminophen | 4.2 | - |
| Caffeine | 5.1 | 3.8 |
| Ibuprofen | 6.5 | 5.2 |
| Ketoprofen | 7.8 | 4.5 |
Conclusion
This compound is a highly effective surfactant for a wide range of MEKC applications. Its ability to form micelles allows for the separation of diverse analytes, from small drug molecules to complex biomolecules. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust MEKC methods for their specific analytical needs. By optimizing the experimental parameters, high-resolution and efficient separations can be achieved, making MEKC with this compound a valuable technique in the modern analytical laboratory.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of natural flavonoids by microchip-micellar electrokinetic chromatography with pulsed amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective micellar electrokinetic chromatographic method for simultaneous determination of some pharmaceutical binary mixtures containing non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an MEKC method for determination of nitrogen-containing drugs in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of water-soluble vitamins by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of flavonoids and phenolic acids in Arnica montana L. by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEKC-UV as an effective tool for the separation and identification of explosives, high explosives, and their degradation products in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Oxide-Graphene Nanocomposites: The Role of Sodium 1-Dodecanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of the anionic surfactant, sodium 1-dodecanesulfonate, in the synthesis of metal oxide-graphene nanocomposites. Detailed experimental protocols, based on the closely related and widely studied surfactant sodium dodecyl sulfate (B86663) (SDS), are provided to guide researchers in the successful fabrication of these advanced materials.
Introduction: The Multifaceted Role of this compound
This compound, an anionic surfactant, plays a critical role in the bottom-up synthesis of metal oxide-graphene nanocomposites. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, allows it to function effectively in several key stages of the synthesis process. While specific literature on this compound is limited, its behavior is analogous to the well-documented sodium dodecyl sulfate (SDS) in this context.[1][2][3][4][5]
The primary functions of this compound in this synthesis are:
-
Exfoliation of Graphene Oxide: The surfactant aids in the exfoliation of graphite (B72142) oxide into individual graphene oxide (GO) sheets in an aqueous solution. The hydrophobic tails of the surfactant molecules adsorb onto the basal plane of the graphene oxide, while the hydrophilic heads interact with the water molecules, creating electrostatic repulsion between the sheets and preventing their re-aggregation.[6]
-
Dispersion and Stabilization: this compound ensures a stable and homogeneous dispersion of graphene oxide sheets in the reaction medium. This is crucial for the uniform nucleation and growth of metal oxide nanoparticles on the graphene support.[7]
-
Template for Nanoparticle Growth: The surfactant can form micelles in the solution, which can act as soft templates for controlling the size and morphology of the metal oxide nanoparticles. This templating effect leads to a more uniform distribution of nanoparticles on the graphene surface.
-
Improving Interfacial Interaction: By modifying the surface properties of both the graphene oxide and the metal oxide precursors, the surfactant can enhance the interfacial interaction between the two components, leading to a more robust and stable nanocomposite material.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the use of anionic surfactants, specifically sodium dodecyl sulfate (SDS), in the synthesis of metal oxide-graphene nanocomposites. These values can serve as a starting point for optimizing the synthesis with this compound.
| Parameter | Typical Value Range | Metal Oxide Example | Reference |
| Surfactant Concentration | 1-7 wt% (relative to the organic phase) | Polymer/rGO | [2][3][4] |
| Graphene Oxide Concentration | 0.1 g/L | General | [5] |
| Metal Precursor Concentration | Varies (e.g., FeCl₃·6H₂O) | Fe₃O₄ | [8] |
| Reaction Temperature | 50 - 180 °C | General | [9] |
| Reaction Time | 3 - 24 hours | General | |
| pH of the reaction mixture | Can be adjusted to control nanoparticle formation | General |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of two common metal oxide-graphene nanocomposites, TiO₂-graphene and Fe₃O₄-graphene, using an anionic surfactant as a dispersing and stabilizing agent.
Synthesis of TiO₂-Graphene Nanocomposite
This protocol describes a hydrothermal method for the synthesis of TiO₂-graphene nanocomposites.
Materials:
-
Graphite oxide (GO)
-
Titanium isopropoxide (TTIP)
-
This compound
-
Deionized water
Procedure:
-
Preparation of Graphene Oxide Dispersion: Disperse a specific amount of graphene oxide in deionized water with the aid of ultrasonication for 1-2 hours to obtain a homogeneous dispersion. Add this compound to the dispersion and continue sonication for another 30 minutes to ensure complete exfoliation and stabilization.
-
Formation of TiO₂ Precursor Solution: In a separate beaker, dissolve titanium isopropoxide in ethanol.
-
Hydrolysis and Nucleation: Slowly add the TiO₂ precursor solution to the graphene oxide dispersion under vigorous stirring. The hydrolysis of TTIP will be initiated by the water in the GO dispersion, leading to the nucleation of TiO₂ nanoparticles on the surface of the GO sheets.
-
Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12 hours).
-
Washing and Drying: After the hydrothermal reaction, allow the autoclave to cool down to room temperature. Collect the black precipitate by centrifugation or filtration, and wash it several times with deionized water and ethanol to remove any unreacted precursors and surfactant. Finally, dry the product in a vacuum oven at 60 °C overnight.
Synthesis of Fe₃O₄-Graphene Nanocomposite
This protocol outlines a co-precipitation method for the synthesis of Fe₃O₄-graphene nanocomposites.
Materials:
-
Graphene oxide (GO)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Deionized water
Procedure:
-
Preparation of Graphene Oxide Dispersion: Prepare a stable aqueous dispersion of graphene oxide using ultrasonication and this compound as described in the previous protocol.
-
Addition of Iron Precursors: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio. Add this iron precursor solution to the graphene oxide dispersion under constant stirring.
-
Co-precipitation: Heat the mixture to a specific temperature (e.g., 80 °C) and then slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 10-11. A black precipitate of Fe₃O₄ nanoparticles on the graphene oxide sheets will form.
-
Aging and Washing: Continue stirring the mixture at the elevated temperature for about 1-2 hours to allow for the complete formation and crystallization of the Fe₃O₄ nanoparticles.
-
Purification and Drying: Collect the magnetic nanocomposite using a magnet and decant the supernatant. Wash the product repeatedly with deionized water until the pH is neutral. Finally, dry the Fe₃O₄-graphene nanocomposite in a vacuum oven.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process and the role of this compound.
Caption: Experimental workflow for the synthesis of metal oxide-graphene nanocomposites.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Anionic Surfactants on the Fundamental Properties of Polymer/Reduced Graphene Oxide Nanocomposite Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Graphene preparation and graphite exfoliation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot preparation of graphene/Fe3O4 composites by a solvothermal reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Peptides and Proteins Using Sodium 1-Dodecanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 1-dodecanesulfonate is an anionic surfactant and ion-pairing agent that finds utility in the separation of peptides and proteins. Its chemical structure, featuring a 12-carbon hydrophobic tail and a sulfonate head group, allows it to interact with analytes, modifying their retention characteristics in chromatographic and electrophoretic systems. These application notes provide an overview of the principles and general protocols for employing this compound in two primary analytical techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Capillary Electrophoresis (CE).
While detailed, validated protocols with extensive quantitative data for this compound are not as widely published as for its close analog, sodium dodecyl sulfate (B86663) (SDS), the principles outlined here, along with generalized protocols, will serve as a strong foundation for method development and optimization.
Principle of Separation
In reversed-phase HPLC, the separation of peptides and proteins is based on their hydrophobic interactions with the stationary phase. Highly polar or charged analytes may exhibit poor retention under standard RP-HPLC conditions. This compound acts as an ion-pairing reagent, where its hydrophobic tail adsorbs to the nonpolar stationary phase, creating a dynamic ion-exchange surface. The negatively charged sulfonate groups then interact with positively charged residues on peptides and proteins, increasing their retention on the column.[1]
In capillary electrophoresis, this compound can be used in techniques like Micellar Electrokinetic Chromatography (MEKC). Above its critical micelle concentration (CMC), it forms micelles which act as a pseudo-stationary phase. Analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles, allowing for the separation of both charged and neutral molecules.
Application 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of Peptides
IP-RP-HPLC is a powerful technique for the high-resolution separation of peptide mixtures, including synthetic peptide impurities and enzymatic digests of proteins. The addition of this compound to the mobile phase enhances the retention of basic and polar peptides.
Experimental Workflow for IP-RP-HPLC
Generalized Protocol for IP-RP-HPLC of Peptides
Note: This is a generalized protocol. Optimal conditions, particularly the concentration of this compound and the gradient profile, must be determined empirically for each specific application.
1. Materials and Reagents:
-
This compound (≥99% purity)[2]
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Peptide sample
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water. Add this compound to a final concentration in the range of 5-20 mM. The optimal concentration will depend on the hydrophobicity and charge of the peptides being separated. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile. Add this compound to the same final concentration as in Mobile Phase A. Filter through a 0.22 µm membrane.
3. Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10-50 µL
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
5. Data Analysis:
-
Integrate the peak areas to determine the purity of the peptide sample and quantify impurities.
-
Assess peak resolution, tailing factor, and theoretical plates to evaluate the quality of the separation.
Quantitative Data Presentation
The following table illustrates the type of data that should be collected to evaluate the performance of an IP-RP-HPLC method for peptide separation. The values presented are hypothetical and serve as an example for comparison.
| Parameter | Condition 1 (5 mM this compound) | Condition 2 (10 mM this compound) | Condition 3 (Without Ion-Pairing Reagent) |
| Retention Time of Peptide X (min) | 15.2 | 18.5 | 8.1 |
| Resolution (Peptide X and Impurity Y) | 1.8 | 2.5 | 0.9 |
| Tailing Factor (Peptide X) | 1.2 | 1.1 | 1.8 |
| Theoretical Plates (Peptide X) | 85,000 | 95,000 | 40,000 |
| Recovery (%) | >95% | >95% | >95% |
Application 2: Capillary Electrophoresis (CE) of Proteins
Capillary electrophoresis with this compound can be employed for the size-based separation of proteins, analogous to SDS-PAGE. This technique, often referred to as CE-SDS, offers advantages such as automation, high resolution, and low sample consumption.[3]
Experimental Workflow for CE Protein Separation
Generalized Protocol for CE-based Protein Separation
Note: This protocol is based on the principles of CE-SDS. The specific concentrations of this compound, sieving matrix, and buffer components will require optimization.
1. Materials and Reagents:
-
This compound
-
Sieving polymer (e.g., dextran, polyethylene (B3416737) oxide)[4]
-
Tris buffer
-
Boric acid
-
EDTA
-
Reducing agent (e.g., 2-mercaptoethanol (B42355) or DTT)
-
Protein molecular weight standards
-
Protein sample
-
Fused-silica capillary
2. Buffer and Gel Matrix Preparation:
-
Running Buffer: Prepare a buffer containing Tris, boric acid, and EDTA (TBE) at a suitable pH (e.g., 8.0-9.0). Add this compound to a final concentration typically above its CMC (the exact concentration needs to be determined experimentally).
-
Sieving Matrix: Dissolve the sieving polymer in the running buffer to the desired concentration (e.g., 1-3% w/v). This process may require gentle heating and stirring.
3. Sample Preparation:
-
To the protein sample, add a sample buffer containing this compound (e.g., 1-2% w/v) and a reducing agent.
-
Heat the sample at 70-95°C for 5-10 minutes to denature the protein and allow for the binding of the surfactant.[3]
-
Cool the sample to room temperature before injection.
4. CE Conditions:
-
Capillary: Bare fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and then the sieving matrix.
-
Injection: Electrokinetic injection (e.g., -5 to -10 kV for 5-20 seconds).
-
Separation Voltage: -15 to -20 kV (reversed polarity)[5]
-
Temperature: 25 °C
-
Detection: UV at 214 or 220 nm[5]
5. Data Analysis:
-
Generate a standard curve by plotting the logarithm of the molecular weight of the standards against their migration times.
-
Determine the molecular weight of the sample proteins by interpolation from the standard curve.
-
Calculate the percentage of impurities by peak area normalization.
Quantitative Data Presentation
The following table provides an example of the quantitative data that can be obtained from a CE-based protein separation experiment. The values are illustrative.
| Protein | Molecular Weight (kDa) | Migration Time (min) | Resolution (from adjacent peak) | Peak Area (%) |
| Standard 1 | 20 | 8.5 | - | - |
| Standard 2 | 45 | 10.2 | 3.1 | - |
| Standard 3 | 66 | 11.8 | 2.8 | - |
| Sample Protein | 50 | 10.5 | 2.9 | 98.5 |
| Impurity 1 | 48 | 10.3 | 2.9 | 1.5 |
Concluding Remarks
This compound is a versatile reagent for the separation of peptides and proteins. In IP-RP-HPLC, it enhances the retention and resolution of polar and charged peptides. In capillary electrophoresis, it facilitates size-based separations of proteins with high efficiency and automation. The generalized protocols provided herein serve as a starting point for method development. Researchers, scientists, and drug development professionals are encouraged to optimize these methods for their specific applications to achieve the desired separation performance. Further investigation into the specific properties and applications of this compound will undoubtedly expand its utility in the field of biopharmaceutical analysis.
References
- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. This compound ReagentPlus , = 99 2386-53-0 [sigmaaldrich.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. On the separation mechanism of capillary sodium dodecyl sulfate-gel electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for Sodium 1-Dodecanesulfonate as a Nanoparticle Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 1-dodecanesulfonate is an anionic surfactant that can be effectively employed in the synthesis and stabilization of various nanoparticles. Its amphiphilic nature, consisting of a long hydrophobic dodecyl chain and a hydrophilic sulfonate headgroup, allows it to adsorb onto the surface of nanoparticles, preventing aggregation and controlling their growth. This steric and electrostatic stabilization is crucial for maintaining the unique properties of nanoparticles in suspension and is a fundamental requirement for their application in fields such as drug delivery, diagnostics, and materials science.
These application notes provide an overview of the utility of this compound in nanoparticle stabilization and offer detailed protocols for the synthesis and characterization of stabilized nanoparticles. While specific data for this compound is limited in publicly available literature, the protocols and data presented here are based on established methodologies for the closely related and widely used surfactant, sodium dodecyl sulfate (B86663) (SDS). These should serve as a robust starting point for developing specific applications with this compound.
Key Physicochemical Properties
Understanding the properties of this compound is essential for its effective use. While extensive data is available for SDS, key parameters for this compound are analogous.
| Property | Typical Value (for SDS as a reference) | Significance in Nanoparticle Stabilization |
| Critical Micelle Concentration (CMC) | ~8.2 mM in water | The concentration above which surfactant molecules self-assemble into micelles. Operating above the CMC can influence nanoparticle formation and stability. |
| Molecular Weight | 272.38 g/mol | Important for calculating molar concentrations in solution preparation. |
| Charge | Anionic | The negatively charged sulfonate headgroup provides electrostatic repulsion between nanoparticles, contributing to colloidal stability. |
Applications in Nanoparticle Stabilization
This compound is a versatile surfactant for stabilizing a variety of nanoparticles, including:
-
Metallic Nanoparticles (e.g., Gold, Silver): It can act as a capping agent, controlling the size and shape of the nanoparticles during synthesis and preventing their aggregation in solution.[1] This is critical for applications in diagnostics, imaging, and catalysis.
-
Polymeric Nanoparticles: In emulsion polymerization, it functions as an emulsifier to create stable monomer droplets, leading to the formation of uniform polymeric nanoparticles.[2] These are widely explored as drug delivery vehicles.[3]
-
Drug Nanocrystals: For poorly water-soluble drugs, this compound can be used to stabilize nanocrystal suspensions, enhancing their dissolution rate and bioavailability.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of nanoparticles using an anionic surfactant like this compound. These are adapted from established procedures for sodium dodecyl sulfate (SDS).
Protocol 1: Synthesis of Silver Nanoparticles Stabilized with this compound
This protocol describes the chemical reduction of silver nitrate (B79036) to form silver nanoparticles, with this compound providing stability.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Glassware (beakers, flasks, magnetic stir bar)
-
Magnetic stir plate
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
Prepare a 10 mM solution of this compound in deionized water.
-
Prepare a freshly made, ice-cold 2 mM solution of sodium borohydride in deionized water.
-
-
Nanoparticle Synthesis:
-
In a clean beaker, mix 50 mL of the 1 mM silver nitrate solution with 10 mL of the 10 mM this compound solution.
-
Place the beaker on a magnetic stir plate and stir vigorously.
-
While stirring, rapidly add 10 mL of the ice-cold 2 mM sodium borohydride solution to the mixture.
-
A color change to yellowish-brown should be observed, indicating the formation of silver nanoparticles.
-
Continue stirring for 30 minutes to ensure the reaction is complete.
-
-
Characterization:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the nanoparticle suspension. A characteristic surface plasmon resonance (SPR) peak for silver nanoparticles is expected between 400-450 nm.[4]
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
-
Zeta Potential: Measure the surface charge of the nanoparticles to assess their colloidal stability. A highly negative zeta potential (e.g., < -30 mV) indicates good stability.[2][5]
-
Expected Results:
| Parameter | Expected Value |
| Hydrodynamic Diameter (DLS) | 10 - 50 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | < -30 mV |
| UV-Vis λmax | 400 - 450 nm |
Protocol 2: Preparation of Drug-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol outlines the preparation of polymeric nanoparticles encapsulating a hydrophobic drug, using this compound as a stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
This compound
-
Ethyl acetate (B1210297)
-
Deionized water
-
Homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of ethyl acetate.
-
-
Aqueous Phase Preparation:
-
Dissolve this compound in 20 mL of deionized water to a concentration of 0.5% (w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed for 5 minutes to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and evaporate the ethyl acetate using a rotary evaporator under reduced pressure at room temperature.
-
As the solvent is removed, the PLGA precipitates, forming solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water.
-
-
Characterization:
-
DLS and Zeta Potential: Measure the size, PDI, and surface charge of the drug-loaded nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Determine the amount of drug encapsulated within the nanoparticles using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Expected Results:
| Parameter | Expected Value |
| Hydrodynamic Diameter (DLS) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -40 mV |
| Drug Encapsulation Efficiency | > 70% |
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles stabilized with anionic surfactants like this compound.
Table 1: Physicochemical Characterization of Silver Nanoparticles
| Surfactant Concentration (mM) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | 45.2 ± 3.1 | 0.45 | -25.8 ± 2.3 |
| 5 | 25.6 ± 2.5 | 0.28 | -35.1 ± 1.9 |
| 10 | 15.3 ± 1.8 | 0.19 | -42.7 ± 2.5 |
Table 2: Characterization of Drug-Loaded PLGA Nanoparticles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Blank Nanoparticles | 155.4 ± 5.2 | 0.15 | -32.4 ± 2.1 | N/A |
| Drug-Loaded Nanoparticles | 168.9 ± 6.1 | 0.18 | -29.8 ± 1.7 | 85.3 ± 4.6 |
Visualization of Experimental Workflows and Principles
Nanoparticle Stabilization Mechanism
Caption: Stabilization of nanoparticles by this compound.
Experimental Workflow for Silver Nanoparticle Synthesis
Caption: Synthesis and characterization of silver nanoparticles.
Workflow for Drug-Loaded Polymeric Nanoparticle Preparation
Caption: Emulsion-solvent evaporation method for drug encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Kinetic Study of Sodium Dodecyl Sulfate on Ag Nanoparticle Synthesis Using Cassia siamea Flower Extract as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for the Use of Sodium 1-Dodecanesulfonate in Cell Lysis Buffers for Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sodium 1-dodecanesulfonate as a detergent in cell lysis buffers for the extraction of proteins. This document includes detailed protocols, data presentation in tabular format for easy comparison with other common detergents, and visualizations of experimental workflows.
Introduction to this compound
This compound is an anionic surfactant that shares structural similarities with the widely used sodium dodecyl sulfate (B86663) (SDS). Its amphipathic nature, possessing a long hydrophobic alkyl chain and a hydrophilic sulfonate head group, enables it to effectively disrupt cell membranes and solubilize proteins. It is soluble in water and hot ethanol. While less commonly used in protein extraction compared to SDS, its properties suggest it as a viable alternative.
Key Properties:
-
Chemical Formula: C₁₂H₂₅NaO₃S
-
Molecular Weight: 272.38 g/mol
-
Appearance: White to light cream powder.
-
Solubility: Soluble in water (25 mg/mL) and hot ethanol.[1][2][3]
-
Critical Micelle Concentration (CMC): Approximately 8 x 10⁻³ mol/L in water at 25°C, similar to SDS.[4][5]
Principle of Action in Cell Lysis
Like other anionic detergents, this compound facilitates cell lysis by:
-
Membrane Disruption: The hydrophobic tails of the detergent molecules insert into the lipid bilayer of the cell membrane, disrupting its integrity.
-
Protein Solubilization: Above its critical micelle concentration (CMC), the detergent forms micelles that encapsulate the hydrophobic regions of proteins, effectively solubilizing them in the aqueous buffer.
-
Denaturation: As an anionic detergent, it can disrupt non-covalent bonds within proteins, leading to denaturation. This can be advantageous for applications like SDS-PAGE but may be undesirable when protein function needs to be preserved.
Comparative Analysis of Detergents for Protein Extraction
The choice of detergent is critical for maximizing protein yield and maintaining protein integrity for downstream applications. The following table provides a comparison of this compound with other commonly used detergents.
| Detergent | Type | Typical Concentration | Protein Yield (from Cultured Mammalian Cells) | Advantages | Disadvantages |
| This compound | Anionic | 0.1 - 2.0% (w/v) | High (Hypothetical) | Potentially high solubilization efficiency. | Likely causes protein denaturation. Limited data on compatibility with downstream assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2.0% (w/v) | High (e.g., ~4.2 mg/mL from A431 cells)[6] | Excellent for solubilizing a wide range of proteins, including membrane proteins.[7][8] | Strong denaturing agent.[9] Interferes with many downstream applications. |
| Triton™ X-100 | Non-ionic | 0.1 - 1.0% (v/v) | Moderate to High (e.g., ~2.9 mg/mL from A431 cells)[6] | Mild, non-denaturing. Good for maintaining protein structure and function. | Less effective at solubilizing some membrane proteins compared to ionic detergents. |
| NP-40 | Non-ionic | 0.1 - 1.0% (v/v) | Moderate to High | Similar to Triton™ X-100, mild and non-denaturing. | Less effective for nuclear protein extraction. |
| CHAPS | Zwitterionic | 0.1 - 1.0% (w/v) | Moderate | Non-denaturing and effective at breaking protein-protein interactions. | Can be more expensive than other detergents. |
| RIPA Buffer (contains SDS) | Mixed | 1X | High | Highly effective for whole-cell extracts, including nuclear and membrane proteins. | Denaturing due to the presence of SDS, can disrupt protein-protein interactions. |
Experimental Protocols
The following are detailed protocols for protein extraction using a lysis buffer containing this compound. These protocols are based on standard cell lysis procedures and should be optimized for specific cell types and downstream applications.
Stock Solutions:
-
1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L.
-
5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1 L.
-
0.5 M EDTA, pH 8.0: Dissolve 186.1 g of EDTA (disodium salt) in 800 mL of deionized water. Adjust the pH to 8.0 with NaOH. Bring the final volume to 1 L.
-
10% (w/v) this compound: Dissolve 10 g of this compound in 90 mL of deionized water. Heat gently if necessary to dissolve. Bring the final volume to 100 mL.
Working Lysis Buffer (100 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | 5 mL |
| NaCl | 5 M | 150 mM | 3 mL |
| EDTA | 0.5 M | 1 mM | 200 µL |
| This compound | 10% (w/v) | 1% (w/v) | 10 mL |
| Deionized Water | - | - | 81.8 mL |
Immediately before use, add:
-
Protease Inhibitor Cocktail: Add to the recommended concentration (e.g., 1X).
-
Phosphatase Inhibitor Cocktail (optional): Add to the recommended concentration if studying protein phosphorylation.
-
Cell Culture: Grow cells to 80-90% confluency in a culture dish.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scraping: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Storage: Store the protein lysate at -80°C for long-term use.
-
Cell Collection: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step once more.
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10⁷ cells).
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.
-
Storage: Store the protein lysate at -80°C.
Downstream Application Compatibility
-
Protein Quantification: The compatibility of this compound with common protein assays should be empirically determined.
-
BCA Assay: Anionic detergents like SDS are generally compatible with the BCA assay up to a certain concentration.[10][11] It is likely that this compound will also be compatible. However, it is recommended to perform a compatibility test by spiking a known concentration of the lysis buffer into the protein standard.
-
Bradford Assay: This assay is generally not compatible with detergents.[12] If using the Bradford assay, protein precipitation (e.g., with acetone) to remove the detergent is recommended.
-
-
SDS-PAGE and Western Blotting: As a denaturing anionic detergent, this compound is expected to be highly compatible with SDS-PAGE and subsequent Western blotting. It will likely confer a negative charge to the proteins and facilitate their separation by size.
-
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): The denaturing nature of this compound may disrupt protein-protein interactions and antibody-antigen binding. For these applications, a milder, non-ionic, or zwitterionic detergent is recommended.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The presence of a denaturing detergent can interfere with antibody binding. It is advisable to dilute the sample to reduce the detergent concentration or use a detergent removal method.
-
Mass Spectrometry: Detergents can interfere with ionization and chromatographic separation in mass spectrometry.[8] Therefore, detergent removal from the protein sample is crucial before analysis.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. This compound ReagentPlus , = 99 2386-53-0 [sigmaaldrich.com]
- 3. 1-DODECANESULFONIC ACID SODIUM SALT | 2386-53-0 [chemicalbook.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Formulation of Sodium 1-Dodecanesulfonate Solutions for Capillary Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and use of sodium 1-dodecanesulfonate (SDS) solutions in capillary electrophoresis (CE). It covers two primary applications: Micellar Electrokinetic Chromatography (MEKC) for the separation of neutral and charged small molecules, and Capillary Electrophoresis-Sodium Dodecyl Sulfate (B86663) (CE-SDS) for the size-based separation of proteins.
Introduction to SDS in Capillary Electrophoresis
This compound, commonly known as sodium dodecyl sulfate (SDS), is an anionic surfactant that plays a pivotal role in expanding the capabilities of capillary electrophoresis. Its utility stems from two key properties: its ability to form micelles in solution and its protein-denaturing capabilities.
In Micellar Electrokinetic Chromatography (MEKC) , SDS is added to the background electrolyte at a concentration above its critical micelle concentration (CMC).[1][2] This leads to the formation of micelles, which act as a pseudo-stationary phase, enabling the separation of neutral analytes that would otherwise co-migrate with the electroosmotic flow (EOF).[3][4][5] The separation is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic core of the micelles.[1][6]
In CE-SDS , the technique is analogous to traditional SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and is a powerful tool for the purity and molecular weight analysis of proteins.[7][8][9] SDS is used to denature proteins and impart a uniform negative charge, effectively masking the intrinsic charge of the protein.[10][11] This ensures that the separation of the SDS-protein complexes is primarily based on their hydrodynamic size as they migrate through a sieving matrix.[9][11]
Micellar Electrokinetic Chromatography (MEKC) with SDS
MEKC is a versatile technique for the analysis of a wide range of compounds, including pharmaceuticals, vitamins, and other small molecules.[3] The formation of micelles is crucial for the separation of neutral species.
Key Parameters and Optimization
Successful MEKC separations are dependent on the careful optimization of several parameters. The concentration of SDS is a critical factor, as it directly influences the formation of the micellar pseudo-stationary phase.[1][12]
Table 1: Typical SDS Concentrations and Buffer Conditions for MEKC
| Parameter | Recommended Range/Value | Notes |
| SDS Concentration | 10 mM - 50 mM | Must be above the Critical Micelle Concentration (CMC). A concentration of 10 mM has been found to be optimal for some drug separations.[1] Higher concentrations can lead to capillary blockage.[1] |
| Buffer Concentration | >10 mM | Should be higher than the surfactant concentration to maintain stable pH.[12] |
| Buffer pH | Typically alkaline (pH > 6) | To generate a strong electroosmotic flow.[1][6] |
| Organic Modifier | 0-20% (e.g., methanol, acetonitrile) | Can be added to modify the partitioning of analytes and improve resolution. |
Experimental Protocol: Preparation of a 50 mM SDS Running Buffer for MEKC
This protocol describes the preparation of a common running buffer for MEKC applications.
Materials:
-
This compound (SDS)
-
Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax)
-
Boric acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and appropriate glassware
-
0.45 µm syringe filter
Procedure:
-
Prepare a 100 mM Borate (B1201080) Stock Buffer:
-
Dissolve an appropriate amount of sodium tetraborate decahydrate and boric acid in high-purity water to achieve the desired pH (e.g., pH 9.2).
-
-
Prepare the 50 mM SDS Running Buffer:
-
To a 100 mL volumetric flask, add 1.44 g of SDS.
-
Add 50 mL of the 100 mM borate stock buffer.
-
Add approximately 40 mL of high-purity water and stir until the SDS is completely dissolved.
-
Bring the final volume to 100 mL with high-purity water.
-
Verify the pH and adjust if necessary.
-
-
Filter the Buffer:
-
Filter the prepared buffer through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Degas the Buffer:
-
Degas the buffer by sonication or vacuum to prevent bubble formation during the CE run.
-
Caption: Workflow for MEKC analysis using a prepared SDS buffer.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Protein Analysis
CE-SDS is a widely adopted technique in the biopharmaceutical industry for the characterization of monoclonal antibodies and other therapeutic proteins.[7][8] It offers high resolution, reproducibility, and automation compared to traditional slab gel methods.[7]
Key Parameters and Optimization
Sample preparation is a critical step in CE-SDS to ensure complete denaturation and uniform charge of the protein.
Table 2: Typical Reagent Concentrations for CE-SDS Sample Preparation
| Reagent | Typical Concentration/Ratio | Purpose |
| SDS | 1-2% in sample buffer; Protein to SDS ratio of 1:1.4 (w/w)[13] | Denaturation and imparting a uniform negative charge. |
| Reducing Agent | 2.5% 2-mercaptoethanol (B42355) or 15 mM DTT[14] | Reduction of disulfide bonds (for reduced CE-SDS). |
| Alkylating Agent | 10 µL of 0.25 M iodoacetamide (B48618) (IAM) | Prevents disulfide bond reformation.[15] |
| Sample Buffer | Typically Tris-based (e.g., 100 mM Tris-HCl, pH 9.0)[16] or citrate-phosphate (pH 6.5)[7][15] | Provides a stable pH environment for denaturation. |
| Final Protein Conc. | ≤ 1 mg/mL[14] | To ensure sufficient SDS binding.[14] |
Experimental Protocol: Sample Preparation for Reduced CE-SDS
This protocol outlines a general procedure for preparing a protein sample for reduced CE-SDS analysis.
Materials:
-
Protein sample
-
CE-SDS sample buffer (e.g., 100 mM Tris-HCl, 1% SDS, pH 9.0)
-
2-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT)
-
Internal standard (optional)
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
Dilute the Protein Sample:
-
Dilute the protein sample with the CE-SDS sample buffer to a final concentration of approximately 1 mg/mL. A common practice is a 1:1 dilution of the sample with the sample buffer.[14]
-
-
Add Reducing Agent:
-
Add the reducing agent to the diluted sample. For example, add BME to a final concentration of 2.5%.[14]
-
-
Add Internal Standard (Optional):
-
Add an internal standard for molecular weight sizing.
-
-
Denaturation:
-
Cool and Centrifuge:
-
Cool the sample to room temperature.
-
Centrifuge the sample for 2 minutes in a microcentrifuge to pellet any precipitate.[14]
-
-
Transfer to Autosampler Vial:
-
Carefully transfer the supernatant to an appropriate vial for CE analysis.
-
Caption: Protocol for reduced CE-SDS sample preparation.
Running Buffer for CE-SDS
A common running buffer for CE-SDS is a Tris-Glycine-SDS buffer.
Table 3: Composition of 10x Tris-Glycine-SDS Running Buffer
| Component | Concentration (for 10x stock) | Amount per 1 Liter |
| Tris Base | 250 mM | 30.3 g |
| Glycine | 1.92 M | 144.1 g |
| SDS | 1% (w/v) | 10 g |
Preparation of 1x Running Buffer:
To prepare 1 liter of 1x running buffer, dilute 100 mL of the 10x stock with 900 mL of high-purity water.
Concluding Remarks
The successful application of this compound in capillary electrophoresis, whether for MEKC of small molecules or CE-SDS of proteins, hinges on the careful preparation of solutions and the optimization of experimental parameters. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust and reliable CE methods. It is crucial to adhere to good laboratory practices, including the use of high-purity reagents and accurate measurements, to ensure the quality and reproducibility of the results.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. nist.gov [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 12. longdom.org [longdom.org]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. bio-rad.com [bio-rad.com]
- 15. lcms.cz [lcms.cz]
- 16. chayon.co.kr [chayon.co.kr]
Application of Sodium 1-Dodecanesulfonate in Drug Formulation and Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 1-dodecanesulfonate is an anionic surfactant that plays a significant role in pharmaceutical formulation and drug delivery. Its amphiphilic nature, consisting of a long hydrophobic dodecyl chain and a hydrophilic sulfonate head group, allows it to act as an effective emulsifying, stabilizing, and solubilizing agent. These properties are crucial for the formulation of various drug delivery systems, including micelles, nanoemulsions, and solid lipid nanoparticles, particularly for poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the use of this compound in drug formulation.
Physicochemical Properties
Before its application, it is essential to understand the fundamental physicochemical properties of this compound. One of the most critical parameters is its Critical Micelle Concentration (CMC).
Critical Micelle Concentration (CMC)
Applications in Drug Delivery Systems
This compound is a versatile excipient utilized in various drug delivery platforms to enhance the solubility, stability, and bioavailability of therapeutic agents.
Micellar Drug Delivery
Micelles are nanosized, spherical structures formed by the self-assembly of surfactant molecules in an aqueous medium. Their core-shell structure, with a hydrophobic core and a hydrophilic shell, makes them ideal carriers for poorly water-soluble drugs. The hydrophobic drug molecules are encapsulated within the core, while the hydrophilic shell provides a stable interface with the aqueous environment, thereby increasing the drug's solubility and stability.
Logical Relationship of Micelle Formation
Caption: Self-assembly of surfactant monomers into micelles above the CMC.
Experimental Protocol: Preparation of Drug-Loaded Micelles
This protocol describes a general method for preparing drug-loaded micelles using this compound.
Materials:
-
This compound
-
Poorly water-soluble drug (e.g., Paclitaxel, Curcumin)
-
Organic solvent (e.g., ethanol, acetone)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution of Drug and Surfactant: Dissolve a specific amount of the drug and this compound in a minimal amount of a suitable organic solvent.
-
Solvent Evaporation (Thin-Film Hydration Method):
-
Transfer the solution to a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin film of the drug-surfactant mixture on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add a pre-determined volume of deionized water (pre-heated to a temperature above the phase transition temperature of the lipid if applicable, though not strictly necessary for simple surfactant micelles) to the flask.
-
Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) for 1-2 hours. The temperature should be maintained to ensure the surfactant is above its Krafft point.
-
-
Micelle Formation:
-
The solution is then gently stirred on a magnetic stirrer for 30 minutes to ensure the complete formation of drug-loaded micelles.
-
-
Purification:
-
To remove any un-encapsulated drug or large aggregates, the micellar solution can be passed through a 0.22 µm syringe filter.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and stability of the micelles.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the free drug from the micelles (e.g., by ultracentrifugation or dialysis).
Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant molecules. They are excellent vehicles for improving the oral bioavailability of lipophilic drugs. This compound can be used as a primary or co-surfactant to reduce the interfacial tension between the oil and water phases, leading to the formation of fine droplets in the nanometer range.
Experimental Workflow for Nanoemulsion Preparation
References
sodium 1-dodecanesulfonate as a standard for surfactant research and analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 1-dodecanesulfonate (SDS), an anionic surfactant, is a versatile and indispensable tool in surfactant research and various analytical applications. Its well-defined physicochemical properties and consistent quality make it an ideal standard for calibrating instruments, developing new analytical methods, and conducting fundamental studies of surfactant behavior. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in critical micelle concentration (CMC) determination, high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).
Physicochemical Properties
This compound is valued for its stability and purity, which are critical for its role as a standard.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 1-Dodecanesulfonic acid sodium salt, Sodium laurylsulfonate | [2] |
| CAS Number | 2386-53-0 | [1][2] |
| Molecular Formula | C₁₂H₂₅NaO₃S | [1][2] |
| Molecular Weight | 272.38 g/mol | [1][2] |
| Appearance | White powder or crystals | [2] |
| Melting Point | >300 °C | [1][2] |
| Solubility in Water | 25 mg/mL | [1] |
| Purity | ≥98% (by titration) | [2] |
Application 1: Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which surfactant monomers associate to form micelles. This compound is frequently used as a standard to validate methods for CMC determination.
Protocol 1.1: CMC Determination by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials and Equipment:
-
This compound (≥98% purity)
-
High-purity deionized water
-
Tensiometer (Wilhelmy plate or Du Noüy ring method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a concentration significantly above the expected CMC (e.g., 20 mM).
-
Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range below and above the expected CMC. A logarithmic dilution series is often effective.
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Measure surface tension: Measure the surface tension of each dilution, starting with the most dilute solution and progressing to the most concentrated. Ensure the temperature is controlled and recorded. Allow the surface tension reading to stabilize before recording the value.
-
Data analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.
Data Presentation:
| Concentration (mM) | log(Concentration) | Surface Tension (mN/m) |
| ... | ... | ... |
| ... | ... | ... |
| ... | ... | ... |
Expected Results:
The surface tension of aqueous solutions of this compound decreases as the concentration increases.[3][4] A sharp break in the plot of surface tension versus the logarithm of the concentration indicates the CMC. For this compound, the CMC is influenced by factors such as temperature and the presence of electrolytes.
Protocol 1.2: CMC Determination by Conductometry
This method is based on the change in the molar conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of micelles which have a lower mobility than the individual ions.
Materials and Equipment:
-
This compound (≥98% purity)
-
High-purity deionized water
-
Conductivity meter and probe
-
Precision balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Thermostatic water bath
Procedure:
-
Prepare solutions: Prepare a series of this compound solutions in deionized water, similar to the tensiometry method.
-
Calibrate the conductivity meter: Calibrate the instrument using standard potassium chloride solutions.
-
Measure conductivity: Place the sample in a thermostatically controlled water bath to maintain a constant temperature. Measure the conductivity of each solution, starting from the most dilute.
-
Data analysis: Plot the specific conductivity versus the concentration of this compound. The CMC is the concentration at the intersection of the two linear segments of the plot.
Data Presentation:
| Concentration (mM) | Specific Conductivity (µS/cm) |
| ... | ... |
| ... | ... |
| ... | ... |
Expected Results:
A plot of conductivity versus concentration will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC. The presence of electrolytes, such as NaCl, will decrease the CMC of this compound.[5]
Application 2: Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)
This compound can be used as an ion-pairing reagent in reversed-phase HPLC to improve the retention and separation of charged analytes, such as peptides and basic drugs.[1][6]
Principle:
The alkyl chain of the dodecanesulfonate partitions into the non-polar stationary phase, creating a dynamic ion-exchange surface. The negatively charged sulfonate groups then interact with positively charged analytes, increasing their retention on the column.
Protocol 2.1: Analysis of a Basic Drug using Ion-Pairing HPLC
This protocol provides a general framework for the analysis of a basic drug using this compound as an ion-pairing reagent. Method optimization will be required for specific analytes.
Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment
-
High-purity deionized water
-
Analyte standard
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile phase preparation:
-
Aqueous phase: Prepare an aqueous solution of this compound (e.g., 5 mM). Adjust the pH to a suitable value (e.g., pH 3.0) with phosphoric acid.
-
Organic phase: Acetonitrile or methanol.
-
Filter and degas the mobile phase components.
-
-
Standard solution preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water) and dilute to the desired concentration with the mobile phase.
-
HPLC method parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with the prepared aqueous and organic phases. A typical starting point is a 60:40 (v/v) mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the analyte.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution and record the chromatogram.
-
Optimization: Adjust the concentration of this compound, the pH of the aqueous phase, and the organic solvent content to achieve optimal separation and peak shape.
Data Presentation:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 5 mM this compound in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 40% A over 10 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at λmax of analyte |
| Injection Volume | 20 µL |
Application 3: Additive in Capillary Electrophoresis (CE)
While sodium dodecyl sulfate (B86663) (SDS) is more commonly used in micellar electrokinetic chromatography (MEKC) and capillary gel electrophoresis (CGE), this compound can also be employed as a background electrolyte additive.
Principle:
In MEKC, micelles of this compound can act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on their partitioning coefficient. For charged analytes, it can influence their effective mobility through electrostatic interactions.
Protocol 3.1: Separation of Neutral Aromatic Compounds by MEKC
This is a representative protocol that may require optimization for specific applications.
Materials and Equipment:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
This compound
-
Sodium tetraborate (B1243019)
-
Boric acid
-
High-purity deionized water
-
Mixture of neutral aromatic compounds (e.g., toluene, nitrobenzene)
Procedure:
-
Background electrolyte (BGE) preparation: Prepare a buffer solution, for example, 20 mM sodium tetraborate and 100 mM boric acid (pH ~8.3). Dissolve this compound in the buffer to a concentration above its CMC (e.g., 50 mM).
-
Sample preparation: Dissolve the mixture of neutral analytes in the BGE at a low concentration.
-
Capillary conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.
-
CE method parameters:
-
Capillary: 50 µm i.d., 50 cm total length (41.5 cm to detector)
-
BGE: 20 mM sodium tetraborate, 100 mM boric acid, 50 mM this compound, pH 8.3
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
-
Analysis: Inject the sample and run the electrophoresis. The neutral analytes will be separated based on their interaction with the this compound micelles.
Safety and Handling
This compound is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to wear gloves and eye protection when handling the solid material. Avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable standard for a range of applications in surfactant research and analytical chemistry. Its well-characterized properties make it an excellent choice for method development and validation, particularly in the determination of CMC and as an ion-pairing reagent in HPLC. The protocols provided here offer a starting point for researchers to utilize this versatile surfactant in their work.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing HPLC Peak Resolution with Sodium 1-Dodecanesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium 1-dodecanesulfonate as an ion-pairing agent to improve peak resolution in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between basic analytes and silanol (B1196071) groups on the column. - Inadequate concentration of the ion-pairing agent. - Mobile phase pH is not optimal. - Column overload. | - Increase the concentration of this compound in the mobile phase. - Adjust the mobile phase pH to ensure complete ionization of the analyte and suppression of silanol activity. A lower pH (around 2.5-4) is often effective for basic compounds. - Reduce the sample injection volume or dilute the sample.[1] - Consider using a column with a different stationary phase (e.g., end-capped C18). |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase. - Column overload. - Column degradation (void formation). | - Dissolve the sample in the mobile phase or a weaker solvent.[2] - Decrease the injection volume.[1] - Replace the column if a void is suspected. |
| Shifting Retention Times | - Incomplete column equilibration with the ion-pairing reagent. - Fluctuations in column temperature.[3][4] - Inconsistent mobile phase preparation. | - Equilibrate the column with the mobile phase containing this compound for an extended period (at least 20-30 column volumes).[5] - Use a column oven to maintain a consistent temperature.[3][4] - Prepare fresh mobile phase daily and ensure accurate weighing and mixing of all components.[6][7] |
| Loss of Resolution | - Column degradation. - Insufficient concentration of the ion-pairing agent. - Change in mobile phase composition. | - Replace the column. - Optimize the concentration of this compound. - Prepare fresh mobile phase and ensure its components are correctly proportioned. |
| High Backpressure | - Precipitation of the ion-pairing agent or buffer salts. - Clogged column frit or tubing. - High mobile phase viscosity at lower temperatures. | - Ensure the mobile phase components are fully dissolved and filter the mobile phase before use.[7] - Flush the system and column in the reverse direction with a solvent that dissolves the precipitate. - Increase the column temperature to reduce viscosity.[3][4] |
| Baseline Noise or Drift | - Contaminated mobile phase. - Incomplete mixing of mobile phase components. - Detector issues. | - Use high-purity solvents and reagents for mobile phase preparation.[7] - Degas the mobile phase thoroughly.[7] - Check the detector lamp and flow cell. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound improves peak resolution?
A1: this compound is an ion-pairing agent. In reversed-phase HPLC, it is added to the mobile phase to improve the retention and resolution of ionic or ionizable analytes, particularly basic compounds. The dodecanesulfonate anion pairs with positively charged analytes, forming a neutral, more hydrophobic complex. This increased hydrophobicity enhances the interaction with the nonpolar stationary phase (like C18), leading to increased retention and improved separation from other components in the sample.
Q2: How do I determine the optimal concentration of this compound for my application?
A2: The optimal concentration of this compound typically ranges from 5 mM to 20 mM. It is recommended to start with a concentration in the middle of this range (e.g., 10 mM) and then optimize.
-
Increasing the concentration will generally increase the retention time of the analyte of interest.
-
Decreasing the concentration will decrease the retention time.
The goal is to find a concentration that provides sufficient retention and resolution without excessively long run times. The effect of concentration on retention can be analyte-dependent, so it's essential to perform a concentration optimization study for your specific analytes.
Q3: What is the role of mobile phase pH when using this compound?
A3: The pH of the mobile phase is a critical parameter in ion-pair chromatography as it affects the ionization state of both the analyte and the stationary phase.[8][9][10]
-
For basic analytes , the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated (positively charged) and can effectively pair with the dodecanesulfonate anion.
-
A lower pH (e.g., 2.5-4.0) also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary interactions.
Q4: How does column temperature affect separations with this compound?
A4: Column temperature can influence several aspects of the separation:
-
Retention Time: Increasing the temperature generally decreases the retention time of the ion-pairs.[3][4]
-
Peak Shape: Higher temperatures can lead to sharper peaks due to increased mass transfer and reduced mobile phase viscosity.[3]
-
Selectivity: Temperature can also alter the selectivity of the separation, meaning the relative retention of different analytes may change.[3][11]
It is crucial to control the column temperature using a column oven to ensure reproducible results.
Q5: What are the best practices for preparing a mobile phase containing this compound?
A5: To ensure consistent and reliable results, follow these best practices:
-
Use high-purity reagents: Start with HPLC-grade solvents and high-purity this compound.[7]
-
Dissolve thoroughly: Ensure the this compound and any buffer salts are completely dissolved in the aqueous portion of the mobile phase before adding the organic modifier. Gentle heating and sonication can aid dissolution.
-
Filter the mobile phase: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could clog the column or system.[7]
-
Degas the mobile phase: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the pump and detector.[7]
-
Prepare fresh daily: It is recommended to prepare the mobile phase fresh each day to avoid microbial growth and changes in composition.[6]
Q6: I am experiencing long column equilibration times. What can I do?
A6: Long equilibration times are common with ion-pairing reagents as the stationary phase needs to become saturated with the reagent.
-
Initial Equilibration: When using a new column or switching to an ion-pair method, flush the column with at least 20-30 column volumes of the mobile phase containing this compound.[5]
-
Re-equilibration between gradient runs: If using a gradient, ensure the re-equilibration time is sufficient to restore the initial conditions. This may require a longer post-run equilibration step.
-
Dedicated Column: It is good practice to dedicate a column for ion-pair applications to avoid long equilibration times when switching back and forth between different methods.
Experimental Protocols
Detailed Methodology for Separation of Basic Pharmaceutical Compounds
This protocol provides a starting point for developing a separation method for basic pharmaceutical compounds using this compound. Optimization of the parameters will likely be necessary for specific applications.
1. Mobile Phase Preparation (1 L of 10 mM this compound in 40:60 Acetonitrile:Water with 25 mM Phosphate (B84403) Buffer, pH 3.0)
-
Aqueous Component:
-
Weigh 2.72 g of this compound (MW: 272.38 g/mol ) and dissolve it in approximately 500 mL of HPLC-grade water.
-
Add 3.40 g of potassium dihydrogen phosphate (KH2PO4) and dissolve completely.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add HPLC-grade water to bring the final volume to 600 mL.
-
Filter the aqueous solution through a 0.45 µm nylon filter.
-
-
Organic Component:
-
Measure 400 mL of HPLC-grade acetonitrile.
-
-
Final Mobile Phase:
-
Combine the 600 mL of the aqueous component with the 400 mL of acetonitrile.
-
Degas the final mobile phase for 15-20 minutes using sonication or helium sparging.
-
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 40:60 Acetonitrile:10 mM this compound in 25 mM Phosphate Buffer, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength for the analytes |
3. System Equilibration
-
Flush the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 5 minutes.
-
Gradually increase the flow rate to 1.0 mL/min.
-
Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
4. Sample Preparation
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Integrate the peaks of interest and assess the resolution between critical pairs. A resolution value of >1.5 is generally considered baseline separation.[12]
Visualizations
Caption: Experimental workflow for HPLC analysis using this compound.
Caption: Logical troubleshooting flow for poor peak resolution issues.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromtech.com [chromtech.com]
- 4. Restek - Blog [restek.com]
- 5. youtube.com [youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Influence of pH on retention and selectivity in micellar liquid chromatography: consequences of micellar-induced shifts of ionization constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The hydrophilicity vs. ion interaction selectivity plot revisited: The effect of mobile phase pH and buffer concentration on hydrophilic interaction liquid chromatography selectivity behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
how to prevent precipitation of sodium 1-dodecanesulfonate in mobile phase
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using sodium 1-dodecanesulfonate as an ion-pairing reagent in your mobile phase.
Troubleshooting Guide: Preventing Precipitation of this compound
Precipitation of this compound in the mobile phase can lead to system blockages, pressure fluctuations, and inconsistent chromatographic results. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Observation: You observe particulate matter in your mobile phase reservoir, see pressure spikes on your HPLC system, or notice a blockage.[1][2]
Troubleshooting Workflow:
Figure 1: A stepwise guide to troubleshooting the precipitation of this compound.
Factors Influencing this compound Precipitation
Several factors can contribute to the precipitation of ion-pairing reagents. Understanding these can help in proactively preventing issues.
| Factor | Influence on Solubility | Recommendations |
| Organic Solvent Concentration | Higher concentrations of organic solvents, particularly acetonitrile, significantly decrease the solubility of this compound.[3][4] | Maintain the lowest possible organic solvent concentration that provides adequate separation. If high organic content is necessary, consider a different ion-pairing reagent with a shorter alkyl chain.[1][5] |
| Type of Organic Solvent | Acetonitrile is more likely to cause precipitation of alkyl sulfonates compared to methanol.[3][4] | If precipitation is an issue with acetonitrile, switching to methanol may resolve the problem. |
| Concentration of Ion-Pair Reagent | Exceeding the solubility limit will lead to precipitation. | A typical starting concentration is around 5 mM.[6][7] This can be adjusted, but high concentrations should be avoided.[7] |
| Temperature | Lower temperatures can decrease the solubility of the ion-pairing reagent. | Preparing and running the mobile phase at a controlled, slightly elevated temperature can help maintain solubility. |
| Buffer Composition | The presence of certain counter-ions, such as potassium, can lead to the formation of less soluble salts (e.g., potassium 1-dodecanesulfonate). | Use sodium or ammonium-based buffers when using this compound. |
| pH of the Mobile Phase | While pH has a more significant impact on the ionization of the analyte, drastic pH changes can affect the overall mobile phase composition and ionic strength, indirectly influencing solubility. | Ensure the mobile phase pH is stable and appropriate for your analytes.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a mobile phase?
A1: The ideal concentration of an ion-pair reagent is typically in the range of 2-5 mM.[2] A good starting point for method development is 5 mM.[6][7] The concentration can be adjusted to optimize retention and separation, but higher concentrations increase the risk of precipitation.[7]
Q2: Can I use acetonitrile with this compound?
A2: Yes, but with caution. Alkyl sulfonates, including this compound, are generally less soluble in acetonitrile than in methanol.[3][4] If you are using a high percentage of acetonitrile in your gradient, you are more likely to encounter precipitation. If this occurs, consider reducing the acetonitrile concentration or switching to methanol.
Q3: How does the alkyl chain length of the ion-pairing reagent affect solubility and retention?
A3: Longer alkyl chains, like the C12 chain in dodecanesulfonate, lead to stronger retention of the analyte.[6] However, they also tend to be less soluble in mobile phases with high organic content.[8] If you need to use a high percentage of organic solvent, an ion-pairing reagent with a shorter alkyl chain (e.g., octanesulfonate) may be a more soluble option.[5]
Q4: My mobile phase looks clear, but I'm still getting pressure issues. Could it be precipitation?
A4: Yes. Precipitation can occur within the HPLC system where the mobile phase composition changes, such as in the pump's proportioning valves or at the point of mixing, even if the bulk solution in the reservoir appears clear.[1] This is particularly common in gradient elution when a high concentration of organic solvent is introduced.
Q5: How should I prepare my mobile phase to minimize the risk of precipitation?
A5: Always filter your aqueous buffer and the final mobile phase through a 0.22 µm or 0.45 µm filter. When preparing the mobile phase, add the organic solvent to the aqueous buffer containing the dissolved this compound. It is also good practice to prepare the mobile phase fresh daily and to sonicate it to ensure all components are fully dissolved.
Experimental Protocols
Protocol for Preparation of a Stable Mobile Phase with this compound
This protocol provides a step-by-step guide for preparing a mobile phase containing this compound to minimize the risk of precipitation.
Materials:
-
This compound (HPLC grade)
-
HPLC grade water
-
HPLC grade organic solvent (e.g., methanol or acetonitrile)
-
Buffer components (e.g., sodium phosphate (B84403) monobasic, sodium acetate)
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.22 µm or 0.45 µm membrane filters
-
Glassware
-
Sonicator
Procedure:
Figure 2: A recommended workflow for the preparation of a stable mobile phase containing this compound.
Important Considerations:
-
Order of Mixing: Always add the organic solvent to the aqueous buffer. Adding the buffer to the organic solvent can cause the salt to precipitate out of solution.
-
Equilibration: Ion-pairing chromatography can require longer column equilibration times. Ensure your system is fully equilibrated before starting your analysis to obtain reproducible retention times.[1]
-
Column Dedication: It is best practice to dedicate a column for ion-pairing applications, as it can be difficult to completely remove the ion-pairing reagent from the stationary phase.[4]
-
System Shutdown: When shutting down the system, flush the column and system with a mobile phase that does not contain the ion-pairing reagent to prevent precipitation as the organic solvent evaporates. A good practice is to first replace the buffered mobile phase with a water/organic mixture of the same ratio, and then proceed with a standard column wash and storage procedure.[4]
References
- 1. ic-labs.com [ic-labs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. jk-sci.com [jk-sci.com]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
Technical Support Center: Optimizing Sodium 1-Dodecanesulfonate Concentration for Micelle Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of sodium 1-dodecanesulfonate for the formation of micelles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as this compound, above which surfactant molecules aggregate to form micelles.[1][2] Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution. The CMC is a crucial parameter because it marks the point where properties of the solution, such as surface tension, conductivity, and solubilization capacity, change dramatically.[2][3] For applications in drug delivery and formulation, operating above the CMC is often necessary to ensure the encapsulation and solubilization of hydrophobic drugs.
Q2: My experimentally determined CMC value for this compound is different from the literature values. What could be the cause?
Discrepancies between experimental and literature CMC values are common and can arise from several factors:
-
Purity of the Surfactant: Commercial surfactants can have varying levels of purity. Impurities, especially other surface-active molecules, can significantly alter the CMC.[4]
-
Experimental Conditions: The CMC is highly sensitive to experimental conditions. Ensure that the temperature, pH, and solvent composition of your experiment precisely match those reported in the literature.[4]
-
Measurement Technique: Different analytical methods measure changes in different physical properties of the solution to determine the CMC. For instance, surface tensiometry analyzes the surface of the liquid, while conductometry and fluorescence spectroscopy probe the bulk solution properties. These differences can lead to slight variations in the determined CMC value.[4]
Q3: How does temperature affect the CMC of this compound?
For ionic surfactants like this compound, the effect of temperature on the CMC is not linear. Typically, as the temperature increases, the CMC will first decrease to a minimum value and then begin to increase.[5][6] This U-shaped behavior is a result of two opposing effects:
-
At lower temperatures, increasing the temperature disrupts the structured water around the hydrophobic tail of the surfactant, which favors micellization and thus lowers the CMC.[7]
-
At higher temperatures, the increased thermal energy leads to greater molecular motion and can disrupt the stability of the micelles, thus increasing the CMC.[7][8]
Q4: How do electrolytes, such as salts, influence the CMC?
The addition of electrolytes to a solution of an ionic surfactant like this compound will decrease the CMC.[9][10] The ions from the salt can shield the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle. This reduction in repulsion allows micelles to form at a lower surfactant concentration.[11][12] The magnitude of this effect depends on the concentration and valency of the added electrolyte.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My surface tension plot does not show a sharp "break" at the CMC.
-
Possible Cause: The presence of impurities in the surfactant sample can lead to a gradual change in surface tension rather than a sharp inflection point.
-
Troubleshooting Steps:
-
Purify the Surfactant: If possible, purify your this compound sample.
-
Use High-Purity Solvent: Ensure that the water or buffer you are using is of high purity and free from organic contaminants.
-
Thoroughly Clean Glassware: Meticulously clean all glassware to remove any residual surface-active contaminants.[13]
-
Issue 2: My conductivity measurements are noisy or show a gradual change in slope.
-
Possible Cause: Inaccurate measurements can result from several factors, including inadequate mixing, temperature fluctuations, or issues with the conductivity probe.
-
Troubleshooting Steps:
-
Ensure Homogeneous Mixing: After each addition of the concentrated surfactant solution, ensure the solution is well-mixed. Use a magnetic stirrer at a slow and steady speed to avoid introducing air bubbles.[4]
-
Maintain Constant Temperature: Use a thermostated bath to maintain a constant temperature throughout the experiment, as conductivity is temperature-dependent.[13]
-
Check the Conductivity Probe: Ensure the conductivity probe is clean and properly calibrated. Fouling of the electrode surfaces can lead to erratic readings.[4]
-
Issue 3: I am not getting reproducible CMC values between experiments.
-
Possible Cause: Lack of reproducibility is often due to uncontrolled variables in the experimental setup.
-
Troubleshooting Steps:
-
Precise Temperature Control: Even small fluctuations in temperature can significantly impact the CMC. Ensure your measurement system has stable and precise temperature control.[13]
-
Consistent Solution Preparation: Inconsistencies in preparing your surfactant solutions, such as pipetting errors or incomplete dissolution, will lead to variability. Prepare stock solutions carefully and allow sufficient time for the surfactant to dissolve completely.[13]
-
Control the pH: If your system is sensitive to pH, ensure that the pH of your solutions is consistent across all experiments. Using a buffer system can help maintain a stable pH.[13]
-
Data Presentation
The following tables summarize the expected effects of temperature and electrolyte concentration on the Critical Micelle Concentration (CMC) of anionic surfactants, using sodium dodecyl sulfate (B86663) (SDS) as a proxy for this compound due to their structural similarity.
Table 1: Effect of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS) in Water
| Temperature (°C) | Approximate CMC (mM) |
| 10 | ~9.5 |
| 25 | ~8.2 |
| 40 | ~8.8 |
| 60 | ~10.0 |
Note: These are approximate values and can vary depending on the experimental method and purity of the surfactant.[8][14]
Table 2: Effect of NaCl Concentration on the CMC of Sodium Dodecyl Sulfate (SDS) at 25°C
| NaCl Concentration (mM) | Approximate CMC (mM) |
| 0 | ~8.2 |
| 10 | ~5.2 |
| 50 | ~2.3 |
| 100 | ~1.4 |
Note: The presence of electrolytes significantly lowers the CMC of ionic surfactants.[11][12]
Experimental Protocols
Detailed methodologies for the three most common techniques for determining the CMC are provided below.
Protocol 1: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles form, the concentration of free surfactant monomers in the solution remains relatively constant, leading to a plateau in the surface tension values. The CMC is determined as the point of intersection of the two linear regions in a plot of surface tension versus the logarithm of the surfactant concentration.[3]
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in high-purity water or a suitable buffer. The concentration should be well above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and well above the anticipated CMC. It is advisable to prepare solutions on a logarithmic scale of concentration for better plotting.
-
-
Instrumentation and Calibration:
-
Use a surface tensiometer equipped with a Wilhelmy plate.
-
Ensure the Wilhelmy plate is meticulously cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flamed to remove any organic residues.
-
Calibrate the instrument according to the manufacturer's instructions, typically using a substance with a known surface tension, such as pure water.
-
-
Measurement:
-
Begin with the most dilute surfactant solution and pour it into a clean, temperature-controlled sample vessel.
-
Immerse the Wilhelmy plate into the solution.
-
Measure the surface tension. Allow the reading to stabilize before recording the value.
-
Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration, while the second region (above the CMC) shows a much smaller change.
-
The CMC is determined from the intersection of the two lines fitted to these linear regions.
-
Protocol 2: CMC Determination by Conductometry
Principle: For ionic surfactants, the conductivity of the solution increases with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some counter-ions, leads to a change in the slope of the conductivity versus concentration plot. The break in this plot corresponds to the CMC.[15][16]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions in volumetric flasks to obtain a range of concentrations.
-
-
Instrumentation and Calibration:
-
Use a conductivity meter with a suitable conductivity cell.
-
Calibrate the instrument using standard potassium chloride (KCl) solutions.
-
-
Measurement:
-
Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer.
-
Immerse the conductivity probe into the water and record the initial conductivity.
-
Make successive additions of the concentrated surfactant stock solution to the water, allowing the solution to mix thoroughly and the temperature to equilibrate before each measurement. Record the conductivity after each addition.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two linear regions with different slopes. The slope is steeper at concentrations below the CMC.
-
The CMC is determined from the intersection of the two lines fitted to these linear regions.
-
Protocol 3: CMC Determination by Fluorescence Spectroscopy using Pyrene (B120774) as a Probe
Principle: Pyrene is a fluorescent molecule whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in its emission spectrum is high. When micelles are formed, pyrene partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the surfactant concentration.[17][18]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.
-
Prepare a series of surfactant solutions of this compound in high-purity water, covering a range of concentrations.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution and mix well. The final concentration of pyrene should be around 10⁻⁶ M. The organic solvent should be allowed to evaporate.
-
-
Instrumentation:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to approximately 335 nm.
-
-
Measurement:
-
Record the fluorescence emission spectrum of each sample from approximately 350 nm to 450 nm.
-
From each spectrum, determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the peak intensities (I₁/I₃) for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the surfactant concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which a significant change in the polarity of the pyrene microenvironment occurs.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the Critical Micelle Concentration.
References
- 1. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. benchchem.com [benchchem.com]
- 5. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 6. scialert.net [scialert.net]
- 7. jsirjournal.com [jsirjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
- 17. rsc.org [rsc.org]
- 18. usc.gal [usc.gal]
Technical Support Center: Troubleshooting Baseline Noise in HPLC with Ion-Pairing Reagents
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of baseline noise when using ion-pairing reagents. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you diagnose and resolve issues in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my HPLC baseline noisy specifically when using ion-pairing reagents?
Baseline noise in ion-pair chromatography can stem from several factors, often related to the chemical properties of the reagents and their complex interactions with the stationary phase. Common causes include:
-
Poor Reagent Quality: Impurities in the ion-pairing reagent or other mobile phase components can contribute to baseline noise.[1][2][3][4] Always use high-purity, HPLC-grade solvents and reagents.[2][4][5]
-
Incomplete Column Equilibration: Ion-pairing reagents require a significant amount of time and mobile phase volume to fully equilibrate and coat the stationary phase.[6][7][8][9] An unequilibrated column will continuously "bleed" reagent, leading to a drifting or noisy baseline.[6][10][11]
-
Reagent Concentration: The concentration of the ion-pairing reagent is critical. While higher concentrations can increase retention, they can also lead to increased baseline noise and the potential for precipitation.[6][12] Conversely, a concentration that is too low may result in inadequate pairing and poor peak shape.[7]
-
Mobile Phase pH Instability: The pH of the mobile phase is crucial for ensuring the consistent ionization of both the analyte and the ion-pairing reagent.[6][13][14] Fluctuations in pH can alter the equilibrium and cause baseline instability.[6]
-
Temperature Fluctuations: Temperature affects the adsorption of the ion-pairing reagent onto the stationary phase.[6][10] Poor temperature control can lead to shifts in equilibrium and result in a wavy or drifting baseline.[6][15]
-
Gradient Elution Issues: Using gradient elution with ion-pairing reagents is challenging because changes in the mobile phase composition can disrupt the delicate equilibrium, causing significant baseline drift.[6][9][10][11]
Q2: What is column equilibration, and why is it so critical for ion-pairing reagents?
Column equilibration is the process of saturating the stationary phase with the mobile phase, including the ion-pairing reagent. For ion-pairing reagents, this is a particularly slow process because the reagent's hydrophobic tail must adsorb onto the stationary phase surface to create a pseudo-ion-exchange layer.[6][7] This process can require 20-50 column volumes or more, compared to the 10-20 volumes for typical reversed-phase methods.[8][10][11] Incomplete equilibration is a primary cause of poor reproducibility and baseline instability.[6]
Q3: Can I use gradient elution with ion-pairing reagents?
Gradient elution is generally discouraged with traditional, long-chain ion-pairing reagents because the changing concentration of the organic solvent alters the adsorption equilibrium of the reagent on the stationary phase, leading to severe baseline drift.[6][10][11] However, small-molecule ion-pairing reagents like trifluoroacetic acid (TFA) equilibrate more rapidly and are commonly used in gradient elution, particularly for peptide and protein separations.[6][9][10] If a gradient is necessary, ensure the ion-pairing reagent is present in both the aqueous (A) and organic (B) mobile phases to minimize baseline shifts.[16]
Q4: Why am I observing negative or "ghost" peaks in my chromatogram?
Negative or ghost peaks are common when using UV-absorbing ion-pairing reagents.[10] These occur when a component with lower UV absorbance than the mobile phase passes through the detector flow cell.[10] This can be caused by:
-
The Sample Solvent: If the sample is dissolved in a solvent that has a lower UV absorbance than the mobile phase, a negative peak will appear at the void volume.[6] To mitigate this, prepare samples in the mobile phase whenever possible.[17]
-
Impurities in Reagents: Impurities from the mobile phase components can accumulate on the column and later elute as broad or unexpected peaks.[1][16]
Q5: How does the concentration of the ion-pairing reagent affect the baseline and separation?
The concentration of the ion-pairing reagent directly influences analyte retention and baseline stability. An optimal concentration, typically around 2–5 mmol/L, is needed.[6]
-
Low Concentration: Insufficient reagent may lead to poor retention and tailing peaks.[7]
-
High Concentration: Excessively high concentrations can increase background noise, cause reagent precipitation (especially with high organic content), and potentially lead to a decrease in retention if the stationary phase becomes saturated.[6][7]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Baseline Noise
When encountering baseline noise, a systematic approach can help isolate the source of the problem. Follow the logical workflow below to diagnose the issue efficiently.
Caption: A step-by-step workflow for troubleshooting HPLC baseline noise.
Guide 2: Cause and Effect of Baseline Noise with Ion-Pairing Reagents
Understanding the relationships between potential causes and the resulting baseline issues is key to effective troubleshooting.
References
- 1. BASi® | Troubleshooting [basinc.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.com [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. The Impact of pH and Ion-pair Chromatography | Separation Science [sepscience.com]
- 15. Base line problem using ion pair reagent - Chromatography Forum [chromforum.org]
- 16. Baseline flactuations using Ion Pairing Reagent - Chromatography Forum [chromforum.org]
- 17. HPLC Troubleshooting Methods [delloyd.50megs.com]
Technical Support Center: Managing Interactions of Sodium 1-Dodecanesulfonate with Column Stationary Phase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the interactions of sodium 1-dodecanesulfonate as an ion-pairing agent in reversed-phase chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in HPLC analyses.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing or fronting when using this compound. What are the possible causes and solutions?
A: Peak asymmetry is a common problem in ion-pair chromatography. Here's a breakdown of potential causes and how to address them:
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Cause: Incomplete column equilibration.
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Cause: Inappropriate concentration of this compound.
-
Solution: Too low a concentration may not effectively mask active sites on the stationary phase, leading to tailing, especially for basic compounds. Conversely, an excessively high concentration can lead to the formation of micelles, which can alter selectivity and cause peak distortion. Start with a concentration around 5 mM and optimize from there.
-
-
Cause: Mobile phase pH is not optimal.
-
Solution: The pH of the mobile phase should be controlled to ensure that the analyte of interest is in its ionized form to interact with the ion-pairing reagent. For basic analytes, the pH should be at least two units below their pKa.[2]
-
-
Cause: Mismatch between sample solvent and mobile phase.
-
Solution: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[3] Whenever possible, dissolve your sample in the mobile phase itself.
-
-
Cause: Column aging or contamination.
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Solution: Over time, columns can become contaminated or the stationary phase can degrade.[3] If other troubleshooting steps fail, try cleaning the column according to the recommended protocol or replace it with a new one.
-
Issue 2: Retention Time Variability
Q: I am observing significant drift or poor reproducibility in retention times. What could be the reason?
A: Fluctuations in retention time are often related to the delicate equilibrium of the ion-pairing reagent with the stationary phase.
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Cause: Insufficient column equilibration time.
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Solution: As mentioned for peak shape issues, slow equilibration is a major cause of retention time drift.[1] Ensure the column is fully equilibrated before injecting your samples.
-
-
Cause: Changes in mobile phase composition.
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Solution: Even small variations in the concentration of the organic modifier or the ion-pairing reagent can lead to significant shifts in retention.[4] Prepare fresh mobile phase carefully and consistently.
-
-
Cause: Temperature fluctuations.
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Solution: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction. Use a column oven to maintain a stable temperature throughout your analytical run.
-
-
Cause: Gradient elution issues.
Issue 3: High Backpressure
Q: My HPLC system is showing unusually high backpressure after introducing this compound.
A: High backpressure can indicate a blockage in the system or issues with the mobile phase.
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Cause: Precipitation of the ion-pairing reagent or buffer salts.
-
Solution: Ensure that the concentration of this compound and any buffer salts are below their solubility limits in the mobile phase, especially when mixing with a high percentage of organic solvent.
-
-
Cause: Clogged column frit.
-
Solution: Particulates from the sample or mobile phase can block the column inlet frit. Filter your samples and mobile phase before use. If a clog is suspected, you can try back-flushing the column.
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-
Cause: High viscosity of the mobile phase.
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Solution: Methanol-water mixtures have a higher viscosity than acetonitrile-water mixtures, which can lead to higher backpressure.[5][6][7] Consider using acetonitrile (B52724) if backpressure is a concern.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in reversed-phase chromatography?
A1: this compound is an anionic ion-pairing reagent. In reversed-phase chromatography, it works by two primary proposed mechanisms:
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Ion-Pair Formation in the Mobile Phase: The dodecanesulfonate anion forms a neutral ion pair with a positively charged (cationic) analyte in the mobile phase. This neutral complex has increased hydrophobicity and is therefore more strongly retained by the non-polar stationary phase (e.g., C18).[8][9]
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Dynamic Ion-Exchanger Formation: The hydrophobic dodecyl chain of the ion-pairing reagent adsorbs onto the non-polar stationary phase, leaving the negatively charged sulfonate group oriented towards the mobile phase. This creates a dynamic ion-exchange surface that can retain positively charged analytes.[10]
Q2: How do I choose the right concentration of this compound?
A2: The optimal concentration depends on the analyte and separation conditions. A good starting point is typically 5 mM.[2] You can then adjust the concentration to fine-tune retention. Increasing the concentration generally increases the retention of oppositely charged analytes.
Q3: Can I use gradient elution with this compound?
A3: While possible, gradient elution is generally not recommended with long-chain ion-pairing reagents like this compound due to slow column equilibration.[1] This can lead to poor reproducibility of retention times and baseline instability. Isocratic methods are preferred for robust and reproducible separations.[1]
Q4: Should I dedicate a column for use with this compound?
A4: Yes, it is highly recommended to dedicate a column for ion-pair chromatography.[2] It can be very difficult to completely remove the ion-pairing reagent from the stationary phase, and any residue can affect the selectivity and performance of the column in subsequent non-ion-pair applications.
Q5: What is the difference between using methanol (B129727) and acetonitrile as the organic modifier with this compound?
A5: The choice of organic modifier can have a significant impact on selectivity and retention. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography.[7] In ion-pair chromatography, replacing acetonitrile with methanol can dramatically increase the retention time of basic compounds.[4] This is because acetonitrile can reduce the amount of ion-pairing reagent adsorbed on the stationary phase more effectively than methanol.[4] Therefore, it is crucial to re-optimize the mobile phase conditions if you switch between these two solvents.
Data Presentation
Table 1: Effect of Sodium Dodecyl Sulfate (SDS) Concentration on the Retention Factor (k) of Basic Drugs
Note: Data for SDS is presented as a close proxy for this compound due to the availability of published quantitative data. The trends are expected to be similar.
| SDS Concentration (M) | Retention Factor (k) of Propranolol | Retention Factor (k) of Metoprolol |
| 0.10 | >60 | ~28 |
| 0.15 | ~62 | ~28 |
| 0.20 | ~45 | ~20 |
| 0.25 | ~30 | ~15 |
Data adapted from a study on the retention of β-adrenoceptor antagonists on a Zorbax column.
Table 2: Impact of Organic Modifier on Chromatographic Parameters
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Backpressure | Lower | Higher |
| Selectivity | Can differ significantly from methanol | Can differ significantly from acetonitrile |
| UV Cutoff | Lower (better for low wavelength detection) | Higher |
Experimental Protocols
Protocol 1: Generic Ion-Pair Reversed-Phase HPLC Method Development
-
Analyte and Column Selection:
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Identify the pKa of your analyte(s).
-
Select a robust reversed-phase column, such as a C18 or C8.[11]
-
-
Initial Mobile Phase Preparation:
-
Prepare an aqueous buffer at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a fully ionized state.[2]
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Dissolve this compound in the aqueous buffer to a starting concentration of 5 mM.
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Prepare the organic modifier (acetonitrile or methanol).
-
-
Column Equilibration:
-
Flush the column with the initial mobile phase (e.g., 80% aqueous buffer with ion-pairing reagent, 20% organic modifier) for at least 30-60 minutes at a typical flow rate (e.g., 1 mL/min). This corresponds to a significant number of column volumes.
-
-
Initial Isocratic Run:
-
Inject your sample and observe the retention and peak shape.
-
-
Optimization:
-
Adjust Organic Modifier Percentage: If retention is too long, increase the percentage of the organic modifier. If it is too short, decrease it.
-
Adjust Ion-Pair Reagent Concentration: If peak shape is poor or retention needs further adjustment, vary the concentration of this compound (e.g., in increments of 2-3 mM).
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Adjust pH: Minor adjustments to the mobile phase pH can sometimes improve selectivity between closely eluting peaks.
-
Change Organic Modifier: If selectivity is poor, consider switching from acetonitrile to methanol or vice versa, and re-optimize the mobile phase composition.[5]
-
Protocol 2: C18 Column Cleaning and Regeneration After Use with Ion-Pairing Reagents
-
Initial Flush:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with 20-30 column volumes of the mobile phase without the buffer salts and ion-pairing reagent (i.e., only the water/organic modifier mixture).
-
-
Organic Solvent Wash:
-
Flush the column with 20-30 column volumes of 100% methanol or acetonitrile.
-
-
Aggressive Wash (if necessary):
-
For stubborn residues, a more aggressive wash may be needed. A common procedure is to flush sequentially with:
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Isopropanol (to ensure miscibility before returning to aqueous mobile phases)
-
-
-
Re-equilibration:
-
Before the next use, thoroughly re-equilibrate the column with the new mobile phase.
-
Mandatory Visualization
Caption: Mechanisms of retention in ion-pair chromatography.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. Ion-pairing with acetonitrile or MeOH in the mobile phase... - Chromatography Forum [chromforum.org]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromtech.com [chromtech.com]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. itwreagents.com [itwreagents.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
impact of impurities in sodium 1-dodecanesulfonate on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium 1-dodecanesulfonate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in this compound can be categorized as follows:
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Organic Impurities: These are often byproducts from the synthesis process. A frequent organic impurity is residual unreacted dodecanol (B89629). Other potential organic impurities can include isomers and shorter or longer alkyl chain sulfonates.
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Inorganic Impurities: These typically include inorganic salts such as sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄), which are remnants from the manufacturing and purification processes.
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Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
Q2: How do impurities affect the Critical Micelle Concentration (CMC) of this compound?
A2: Impurities can significantly alter the CMC of this compound solutions:
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Organic Impurities (e.g., Dodecanol): Long-chain alcohols like dodecanol are surface-active and can incorporate into the micelles. This co-micellization reduces the repulsion between the head groups of the surfactant molecules, which facilitates micelle formation at a lower concentration, thus lowering the apparent CMC.
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Inorganic Salts (e.g., NaCl): The presence of electrolytes reduces the electrostatic repulsion between the ionic head groups of the surfactant molecules in the solution. This effect shields the charges, promoting micelle formation and leading to a decrease in the CMC.
Q3: What is the "minimum" observed in the surface tension vs. concentration curve, and what causes it?
A3: A "minimum" in the plot of surface tension versus the concentration of this compound is a classic indicator of the presence of highly surface-active impurities, such as long-chain alcohols.[1] Pure this compound should show a continuous decrease in surface tension until the CMC is reached, after which the surface tension should remain relatively constant. The impurity, being more surface-active, preferentially adsorbs at the air-water interface at low concentrations, causing a significant drop in surface tension. As the concentration of this compound increases and micelles begin to form, the impurity is solubilized into the micelles, leading to its depletion from the surface and a subsequent increase in surface tension until it stabilizes.
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC
Symptoms:
-
Shifting retention times for analytes in reverse-phase HPLC when using this compound as an ion-pairing reagent.
-
Poor peak shape (tailing or fronting).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Ion-Pairing Reagent | 1. Verify Purity: Use a higher purity grade of this compound. Impurities can compete for ion-pairing interactions, leading to variability. 2. Prepare Fresh Solutions: Prepare ion-pairing solutions fresh daily. Old solutions can degrade or support microbial growth, altering their properties. |
| Inorganic Salt Impurities | 1. Check for Precipitation: High concentrations of organic solvent in the mobile phase can cause the precipitation of inorganic salt impurities from the ion-pairing reagent.[1] 2. Filter Mobile Phase: Always filter the mobile phase after adding the ion-pairing reagent to remove any precipitates. |
| Column Equilibration Issues | 1. Sufficient Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent. Inadequate equilibration can lead to a drifting baseline and shifting retention times. 2. Consistent Storage: Store the column in the mobile phase (without buffer salts) between runs to maintain a consistent state of the stationary phase. |
Issue 2: Unreliable Critical Micelle Concentration (CMC) Determination
Symptoms:
-
A pronounced minimum in the surface tension vs. concentration plot.
-
Discrepancy between CMC values obtained by different methods (e.g., surface tensiometry vs. conductivity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Dodecanol | 1. Purification: Purify the this compound by recrystallization from ethanol (B145695) to remove alcohol impurities. 2. Foam Fractionation: For aqueous solutions, foam fractionation can be used to remove highly surface-active impurities. |
| Inorganic Salt Contamination | 1. Use High Purity Reagent: Start with a high-purity grade of this compound with low inorganic salt content. 2. Conductivity Measurement: Use conductivity measurements to determine the CMC, as this method is less sensitive to non-ionic, surface-active impurities than surface tension measurements. |
Quantitative Data on Impurity Effects
The presence of impurities has a quantifiable impact on the physicochemical properties of this compound solutions. The following tables summarize the expected effects based on data from closely related surfactants like sodium dodecyl sulfate (SDS).
Table 1: Effect of Dodecanol on the CMC of SDS Solutions (as a proxy for this compound)
| Dodecanol Concentration (mol% relative to SDS) | Apparent CMC of SDS (mM) |
| 0 | 8.2 |
| 1 | 7.5 |
| 2.5 | 6.8 |
| 5 | 5.9 |
Note: This data is illustrative and based on typical effects observed for anionic surfactants.
Table 2: Effect of NaCl on the CMC of SDS Solutions (as a proxy for this compound)
| NaCl Concentration (mM) | Apparent CMC of SDS (mM) |
| 0 | 8.2 |
| 10 | 5.5 |
| 50 | 2.3 |
| 100 | 1.5 |
Note: This data is illustrative and based on typical effects observed for anionic surfactants.
Experimental Protocols
Protocol 1: Determination of CMC by Surface Tensiometry
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 0.1 mM to 20 mM).
-
Surface Tension Measurement: Measure the surface tension of each dilution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot surface tension as a function of the logarithm of the concentration. The CMC is the concentration at which the surface tension abruptly changes its slope.
Protocol 2: Purity Analysis by HPLC
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile (B52724) and water with a suitable buffer.
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
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Injection and Detection: Inject the sample and monitor the eluent using a UV detector (as impurities may have different UV absorbance) or a conductivity detector.
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Analysis: The presence of multiple peaks indicates impurities. The area of each peak can be used to estimate the relative concentration of each component.
Visualizations
Caption: Logical relationship of impurity sources and their experimental effects.
Caption: Troubleshooting workflow for HPLC issues.
References
Technical Support Center: The Influence of Temperature on Sodium 1-Dodecanesulfonate Surfactant Efficiency
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the effects of temperature on the efficiency of sodium 1-dodecanesulfonate as a surfactant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the Critical Micelle Concentration (CMC) of an ionic surfactant like this compound?
A1: The relationship between temperature and the Critical Micelle Concentration (CMC) for ionic surfactants is typically U-shaped. Initially, the CMC decreases as the temperature rises to a certain point. Beyond this temperature, the CMC begins to increase.[1][2] This behavior is due to the interplay of enthalpy and entropy of micellization. At lower temperatures, the process is primarily driven by an increase in entropy, while at higher temperatures, enthalpic factors become more dominant.[1]
Q2: What is the expected effect of temperature on the surface tension of a this compound solution?
A2: For a given concentration of this compound below its CMC, the surface tension of the aqueous solution generally decreases as the temperature increases. However, once the CMC is reached, the surface tension tends to remain relatively constant with further increases in surfactant concentration at a fixed temperature.
Q3: How does temperature influence the foaming properties of this compound solutions?
A3: Temperature has a dual effect on foaming. An increase in temperature can initially enhance the activity of the surfactant, potentially improving the foamability of the solution.[3] However, excessively high temperatures can negatively impact both the foaming capacity and the stability of the foam.[3] This is because higher temperatures increase the kinetic energy of the molecules, which can accelerate the drainage of liquid from the foam lamellae and lead to faster bubble coalescence.[4]
Q4: What is the impact of temperature on the emulsifying performance of this compound?
A4: Temperature is a critical factor in emulsion stability. It affects the viscosity of both the oil and water phases, the properties of the interfacial film created by the surfactant, and the solubility of the surfactant in each phase.[5] Generally, an increase in temperature leads to a decrease in the viscosity of the emulsion, which can reduce its stability.[5] The optimal temperature for emulsification will depend on the specific oil-water system and the desired emulsion characteristics.
Q5: Can impurities in my this compound sample affect my experimental results when studying temperature effects?
A5: Absolutely. Impurities, especially other surface-active agents, can significantly alter the measured properties. For instance, impurities can cause a noticeable minimum in the surface tension versus log-concentration plot, which can complicate the accurate determination of the CMC.[1] It is highly recommended to use a high-purity grade of this compound for reliable and reproducible results.
Data Presentation
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (B86663) (a representative anionic surfactant)
| Temperature (°C) | Critical Micelle Concentration (mM) |
| 22.1 | 10.0 |
| 32.1 | 9.5 |
| 42.3 | 10.2 |
| 50.0 | 10.8 |
| 60.0 | 11.5 |
| 71.0 | 12.3 |
| Data is illustrative and based on trends observed for sodium dodecyl sulfate.[2] |
Table 2: Effect of Temperature on the Surface Tension of a this compound Solution (at a fixed concentration below CMC)
| Temperature (°C) | Surface Tension (mN/m) |
| 20 | 40.5 |
| 30 | 39.8 |
| 40 | 39.1 |
| 50 | 38.4 |
| Illustrative data based on general surfactant behavior. |
Table 3: Illustrative Effect of Temperature on Foaming Properties of a this compound Solution
| Temperature (°C) | Initial Foam Volume (mL) | Foam Half-Life (minutes) |
| 25 | 150 | 15 |
| 40 | 165 | 12 |
| 60 | 140 | 8 |
| 80 | 110 | 4 |
| This data is a hypothetical representation of expected trends. |
Table 4: Illustrative Effect of Temperature on the Stability of an Oil-in-Water Emulsion Stabilized by this compound
| Temperature (°C) | Emulsion Stability (Time to 50% phase separation) |
| 25 | 24 hours |
| 40 | 18 hours |
| 60 | 10 hours |
| 80 | 5 hours |
| This data is a hypothetical representation of expected trends. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
-
Preparation of Solutions: Prepare a stock solution of high-purity this compound in deionized water. From this stock, prepare a series of dilutions to cover a concentration range both below and above the expected CMC.
-
Temperature Control: Use a temperature-controlled water bath or a tensiometer with a jacketed sample vessel to maintain the desired experimental temperature. Allow the solutions to equilibrate at the target temperature before measurement.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure the platinum ring or plate is thoroughly cleaned and dried between each measurement.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
Protocol 2: Evaluation of Foaming Properties (Ross-Miles Method)
-
Solution Preparation: Prepare a solution of this compound at a desired concentration in deionized water.
-
Temperature Equilibration: Place the solution in a temperature-controlled, jacketed glass column. Allow the solution to reach the target temperature.
-
Foam Generation: A specific volume of the same solution is dropped from a fixed height into the column, generating foam.
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Measurement: Immediately after the addition is complete, measure the initial foam height. Record the time it takes for the foam height to decrease by half (the foam half-life) as a measure of foam stability.
-
Repeat: Repeat the experiment at different temperatures to observe the effect on foamability and foam stability.
Protocol 3: Assessment of Emulsification Efficiency
-
Phase Preparation: Prepare the aqueous phase (this compound solution) and the oil phase. Both phases should be pre-heated to the desired experimental temperature.
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Emulsification: Combine the aqueous and oil phases in a specified ratio and homogenize using a high-shear mixer for a set period and at a constant speed.
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Stability Measurement: Transfer the emulsion to a graduated cylinder and place it in a temperature-controlled environment. Observe and record the time it takes for phase separation to occur. The rate of creaming or coalescence can be used as an indicator of emulsion stability.
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Droplet Size Analysis: The droplet size distribution of the emulsion can also be measured over time using techniques like laser diffraction or dynamic light scattering to quantify the stability against coalescence.
Troubleshooting Guides
Issue: Inconsistent CMC values at the same temperature.
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Possible Cause: Temperature fluctuations during the experiment.
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Solution: Ensure precise temperature control of your sample using a reliable water bath or jacketed vessel. Allow sufficient time for thermal equilibrium before each measurement.
-
-
Possible Cause: Contamination of the surfactant or solvent.
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Solution: Use high-purity this compound and freshly prepared deionized water. Clean all glassware thoroughly.
-
-
Possible Cause: Improper cleaning of the tensiometer ring or plate.
-
Solution: Follow a rigorous cleaning protocol for the platinum ring or plate, typically involving rinsing with deionized water and flaming to red heat to remove any residual organic matter.
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Issue: Poor foam stability or no foam formation at elevated temperatures.
-
Possible Cause: The temperature is too high, leading to rapid foam collapse.
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Solution: Systematically decrease the experimental temperature to find the optimal range for foam formation and stability for your specific system.[3]
-
-
Possible Cause: Insufficient surfactant concentration.
-
Solution: Increase the concentration of this compound. Ensure the concentration is above the CMC for optimal foaming.
-
-
Possible Cause: Presence of antifoaming agents or impurities.
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Solution: Ensure all glassware is free from any residues that could act as antifoaming agents. Use high-purity surfactant.
-
Issue: Emulsion breaks down too quickly at higher temperatures.
-
Possible Cause: Decreased viscosity of the continuous phase at higher temperatures.
-
Solution: Consider adding a temperature-stable viscosity modifier to the continuous phase to enhance emulsion stability.
-
-
Possible Cause: Changes in surfactant solubility with temperature.
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Solution: Investigate the phase behavior of your specific oil-water-surfactant system at different temperatures to ensure the surfactant maintains its optimal interfacial activity.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
refining protocols for washing and regenerating HPLC columns used with sodium 1-dodecanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper washing and regeneration protocols for HPLC columns used with the ion-pairing agent sodium 1-dodecanesulfonate. Adherence to these protocols is crucial for maintaining column performance, ensuring reproducible results, and extending the lifespan of your chromatography columns.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in HPLC analysis.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | 1. Precipitation of buffer salts or the ion-pairing reagent. 2. Clogging of the column inlet frit with particulate matter from the sample or mobile phase.[1][2] 3. Column contamination from strongly retained sample components. | 1. Flush the column with a mobile phase where the buffer is replaced by water to dissolve any precipitated salts.[3] If pressure remains high, consider a hot water flush at a low flow rate.[3] 2. Backflush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[2][3] The use of an in-line filter or guard column is highly recommended to prevent this issue.[1] 3. Perform a thorough column regeneration protocol (see "Experimental Protocols" section). |
| Peak Tailing | 1. Presence of secondary interaction sites on the stationary phase (e.g., exposed silanols). 2. Insufficient equilibration with the ion-pairing reagent. 3. Column contamination. | 1. Ensure the mobile phase pH is appropriate for the analytes and the column. The use of a competing base or increasing the buffer strength may help.[4] 2. Ion-pairing reagents require extensive equilibration, sometimes 20-50 column volumes or more.[5][6] Ensure the column is fully equilibrated before starting analysis. 3. Clean the column using the appropriate regeneration protocol. |
| Loss of Retention Time | 1. Incomplete removal of the ion-pairing reagent from a previous run or improper storage. 2. Degradation of the stationary phase. 3. Insufficient equilibration time with the ion-pairing mobile phase.[6] | 1. Dedicate a column specifically for ion-pair applications.[7] If this is not possible, a rigorous washing procedure is necessary to remove the ion-pairing reagent.[8] 2. Operate the column within the manufacturer's recommended pH and temperature ranges. 3. Before analysis, equilibrate the column with the ion-pairing mobile phase for an extended period until a stable baseline and consistent retention times are achieved. |
| Carryover (Ghost Peaks) | 1. Elution of strongly retained compounds from a previous injection.[9] 2. The HPLC system itself (injector, tubing) may have adsorbed the ion-pairing reagent.[10][11] | 1. Implement a robust column wash with a strong solvent at the end of each analytical sequence.[9] 2. Flush the entire HPLC system, including the pump, injector, and tubing, with a suitable cleaning solution to remove residual ion-pairing reagent.[10][11] A mixture of isopropanol (B130326) and water can be effective.[11] |
Frequently Asked Questions (FAQs)
Q1: How do I properly wash this compound from my C18 column after an analysis?
A1: A multi-step washing procedure is recommended. Start by flushing the column with a mobile phase of the same organic composition but without the buffer and ion-pairing reagent.[3] Then, gradually increase the organic solvent concentration to wash away the ion-pairing reagent and any retained sample components. A final flush with a storage solvent is necessary if the column will not be used immediately. For detailed steps, refer to the "Standard Column Washing Protocol" below.
Q2: Can I use a column for other applications after it has been used with this compound?
A2: It is highly recommended to dedicate a column exclusively for ion-pair chromatography.[7] Ion-pairing reagents, particularly those with long alkyl chains like this compound, can be very difficult to completely remove from the stationary phase.[8] Residual ion-pairing reagent can significantly alter the selectivity and performance of the column in subsequent non-ion-pair applications.
Q3: What is the best way to store a column after using this compound?
A3: For short-term storage (overnight), it may be acceptable to leave the column in the mobile phase at a very low flow rate (e.g., 0.1 mL/min).[5] For long-term storage (more than a few days), the column should be thoroughly flushed of all buffers and ion-pairing reagents and stored in a high percentage of organic solvent, such as 100% acetonitrile (B52724) or methanol, to prevent microbial growth.[1][12] Always cap the column ends securely to prevent the packing from drying out.[13]
Q4: My column pressure increased significantly after using an ion-pairing reagent. What should I do?
A4: High backpressure is often due to the precipitation of salts or the ion-pairing reagent within the column or on the frit.[3] First, try flushing the column with a buffer-free mobile phase. If that doesn't resolve the issue, you can try backflushing the column (if the manufacturer allows it). For more stubborn blockages, a more aggressive regeneration procedure may be necessary.
Q5: How long does it take to equilibrate a column with an ion-pairing mobile phase?
A5: Equilibration with ion-pairing reagents is a slow process and can take significantly longer than with standard reversed-phase mobile phases, often requiring 20-50 column volumes or more.[5][6] The equilibration time is influenced by the concentration of the ion-pairing reagent and the organic content of the mobile phase.[6] It is crucial to ensure the column is fully equilibrated to achieve stable and reproducible retention times.
Experimental Protocols
Standard Column Washing Protocol
This protocol is intended for routine washing of a C18 column after use with a mobile phase containing this compound.
| Step | Solvent | Duration (min) | Flow Rate (mL/min) | Purpose |
| 1 | Mobile phase without buffer and ion-pair reagent | 15-20 | 1.0 | To remove buffer salts.[3] |
| 2 | 50% Acetonitrile in Water | 20-30 | 1.0 | To begin removing the ion-pairing reagent.[14] |
| 3 | 100% Acetonitrile (or Methanol) | 20-30 | 1.0 | To elute strongly retained compounds and the majority of the ion-pairing reagent.[12] |
| 4 | Storage Solvent (e.g., 80% Acetonitrile in Water) | 10-15 | 1.0 | To prepare the column for storage. |
Column Regeneration Protocol for Severe Contamination
This protocol is a more aggressive cleaning procedure for columns that show significant performance degradation.
| Step | Solvent | Duration (min) | Flow Rate (mL/min) | Purpose |
| 1 | Mobile phase without buffer and ion-pair reagent | 20 | 1.0 | To remove buffer salts.[3] |
| 2 | 100% Water (HPLC Grade) | 20 | 1.0 | To ensure all salts are dissolved. |
| 3 | 100% Acetonitrile | 30 | 1.0 | To remove non-polar contaminants. |
| 4 | 100% Isopropanol | 30 | 0.5 | To remove strongly adsorbed impurities. |
| 5 | 100% Acetonitrile | 20 | 1.0 | To flush out the isopropanol. |
| 6 | Storage Solvent (e.g., 80% Acetonitrile in Water) | 15 | 1.0 | To prepare the column for storage. |
Note: Always consult your column manufacturer's guidelines for specific recommendations and limitations regarding solvent compatibility and pressure limits.
Visualized Workflows
References
- 1. How to store and maintain HPLC columns | Analytics-Shop [analytics-shop.com]
- 2. labtech.tn [labtech.tn]
- 3. bvchroma.com [bvchroma.com]
- 4. lcms.cz [lcms.cz]
- 5. Best Practices for HPLC Column Storage to Maximize Longevity | Separation Science [sepscience.com]
- 6. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 7. regeneration of column after using ion-pairing reagent - Chromatography Forum [chromforum.org]
- 8. Reduce the Effect of Ionic Reagents on HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 10. Cleaning Ion Pair Reagents from C18 columns - Chromatography Forum [chromforum.org]
- 11. Ion Pairing - Chromatography Forum [chromforum.org]
- 12. chromtech.com [chromtech.com]
- 13. LABTips: HPLC Column Storage | Labcompare.com [labcompare.com]
- 14. glsciences.eu [glsciences.eu]
overcoming challenges in dissolving sodium 1-dodecanesulfonate for stock solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting tips and frequently asked questions regarding the preparation of sodium 1-dodecanesulfonate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is soluble in water.[1][2] Published solubility values vary, with some sources indicating a solubility of 25 mg/mL and others reporting 50 mg/mL, potentially with the application of heat to facilitate dissolution.[3]
Q2: Why is my this compound dissolving so slowly?
A2: Slow dissolution can be attributed to several factors. The long alkyl chain of the molecule contributes to hydrophobic interactions, which can make it initially resistant to dissolving. Additionally, the quality of the water and the temperature can significantly impact the rate of dissolution.
Q3: Is it safe to heat the solution to aid dissolution?
A3: Yes, gentle heating is a recommended method to aid in the dissolution of this compound.[3] The compound has a high melting point of over 300°C, indicating good thermal stability for the purposes of preparing aqueous solutions.[1][2]
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles.[4] Above the CMC, the properties of the solution, such as surface tension, change significantly.[4] While the exact CMC for this compound can be influenced by factors like temperature and the presence of electrolytes, it is a crucial parameter for applications in chromatography and as a surfactant.[4] For a similar compound, sodium dodecyl sulfate, the CMC in water at 25°C is approximately 8.2 x 10⁻³ mol/L.[5]
Troubleshooting Guide
Problem: The this compound powder is clumping and not dispersing in water.
| Possible Cause | Troubleshooting Steps |
| Poor initial wetting | 1. Start by creating a slurry. Add a small amount of the solvent (e.g., deionized water) to the powder and mix to form a paste before adding the rest of the solvent. 2. Use a vortex mixer to ensure vigorous agitation and break up clumps. |
| Static electricity | 1. If working with a fine powder, static can cause clumping. Try gently tapping the weighing vessel to settle the powder before adding the solvent. |
Problem: The solution remains cloudy or contains undissolved particles even after prolonged stirring.
| Possible Cause | Troubleshooting Steps |
| Insufficient thermal energy | 1. Gently warm the solution. Place the beaker or flask in a water bath heated to 40-50°C. 2. Stir the solution continuously while heating until all particles are dissolved. |
| Solution is supersaturated | 1. Verify your calculations to ensure you have not exceeded the solubility limit. 2. If a higher concentration is required, consider if a co-solvent system is appropriate for your application, though for most aqueous stock solutions, sticking to the recommended solubility limits is best. |
| Impure water | 1. Ensure you are using high-purity, deionized, or distilled water. Impurities can affect solubility. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅NaO₃S | |
| Molecular Weight | 272.38 g/mol | |
| Melting Point | >300 °C | [1][2] |
| Solubility in Water | 25 mg/mL | |
| 50 mg/mL (with heat) | [3] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the steps for preparing a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound (MW: 272.38 g/mol )
-
High-purity deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Hot plate or water bath
-
Weighing scale and weigh boat
Procedure:
-
Calculate the required mass:
-
For 100 mL of a 100 mM solution, the required mass is: 0.1 L * 0.1 mol/L * 272.38 g/mol = 2.7238 g
-
-
Weigh the this compound:
-
Accurately weigh out 2.7238 g of this compound powder using a calibrated scale.
-
-
Initial Dissolution:
-
Transfer the powder to the volumetric flask.
-
Add approximately 70-80% of the final volume of deionized water.
-
Add the magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Begin stirring at a moderate speed.
-
-
Heating (if necessary):
-
If the powder does not fully dissolve after 5-10 minutes of stirring, gently heat the solution using a water bath or a hot plate set to a low temperature (40-50°C).
-
Continue stirring while heating until the solution becomes clear.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
For long-term storage, filter the solution through a 0.22 µm filter to remove any potential particulates. Store the solution at room temperature unless otherwise specified for your particular application.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
References
Validation & Comparative
A Comparative Guide: Sodium 1-dodecanesulfonate vs. Sodium Dodecyl Sulfate (SDS) in Electrophoresis
For researchers, scientists, and drug development professionals engaged in protein analysis, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable technique. The choice of detergent is critical for achieving optimal protein denaturation and separation. While sodium dodecyl sulfate (B86663) (SDS) is the universally accepted standard, questions regarding viable alternatives occasionally arise. This guide provides a detailed comparison of SDS and a structurally similar anionic surfactant, sodium 1-dodecanesulfonate, for use in protein electrophoresis.
Due to the extensive validation and optimization of SDS in protein electrophoresis over decades, direct comparative experimental data for this compound in this application is scarce in scientific literature. Therefore, this comparison is based on the well-established principles of SDS-PAGE, the known physicochemical properties of both detergents, and inferences from studies on protein-surfactant interactions.
At a Glance: Key Differences and Theoretical Performance
| Property | Sodium Dodecyl Sulfate (SDS) | This compound |
| Chemical Structure | CH3(CH2)11OSO3Na | CH3(CH2)11SO3Na |
| Headgroup | Sulfate (-OSO3⁻) | Sulfonate (-SO3⁻) |
| Protein Denaturation | Strong denaturant; effectively disrupts secondary and tertiary protein structures.[1][2][3][4] | Expected to be a strong denaturant due to its amphiphilic nature. |
| Protein Binding | Binds uniformly to proteins at a ratio of approximately 1.4g of SDS per gram of protein, imparting a consistent negative charge-to-mass ratio.[5][6] | The difference in the headgroup may lead to variations in binding stoichiometry and uniformity compared to SDS, potentially affecting the consistency of the charge-to-mass ratio.[7][8] |
| Separation Efficacy | Provides excellent, high-resolution separation of a broad range of proteins based on molecular weight.[9] | Theoretical performance is uncertain. Studies on alkyl sulfates suggest that the C12 alkyl chain is optimal for protein separation.[9][10] |
| Electrophoretic Mobility | Imparts a uniform high negative charge, leading to predictable migration based on size through the polyacrylamide gel matrix.[11][12][13] | Differences in headgroup charge distribution could potentially alter the electrophoretic mobility of protein-detergent complexes.[8] |
Theoretical Performance Comparison
Sodium dodecyl sulfate (SDS) is an anionic surfactant that excels in protein electrophoresis for two primary reasons: its ability to denature proteins into a linear state and to coat them with a uniform negative charge.[6][14][15] This ensures that the separation in the electric field is almost exclusively dependent on the protein's molecular weight.
This compound shares the same 12-carbon alkyl chain as SDS, which is considered optimal for achieving high-resolution protein separation.[9][10] However, the key difference lies in the headgroup: SDS has a sulfate group (-OSO3⁻), while this compound has a sulfonate group (-SO3⁻).[7][8]
This seemingly minor structural variance can influence the detergent's interaction with proteins. Studies comparing 1-alkylsulfates and 1-alkylsulfonates have indicated differences in their binding to proteins like human serum albumin, affecting the stoichiometry of the resulting complexes.[7] Furthermore, the charge distribution on the headgroup differs, which could impact the electrostatic interactions with the protein and the overall charge of the protein-detergent complex.[8] These differences may lead to incomplete or non-uniform protein denaturation and charge distribution, which would compromise the resolution and accuracy of molecular weight determination in electrophoresis.
While this compound is an effective surfactant, its performance in protein electrophoresis is not established. Given the high degree of optimization and empirical validation of SDS for this application, it remains the gold standard.
Experimental Protocols
As there are no established protocols for using this compound in protein electrophoresis, a standard SDS-PAGE protocol is provided below. A hypothetical adaptation for this compound would involve substituting it for SDS in all solutions, though optimization would be required.
Standard SDS-PAGE Protocol
1. Gel Preparation:
-
Prepare resolving and stacking gel solutions with the desired acrylamide (B121943) concentrations. The solutions typically contain Tris-HCl, acrylamide/bis-acrylamide, and SDS.
-
Polymerization is initiated by the addition of ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).
-
The resolving gel is poured first, followed by the stacking gel, into a gel cassette. A comb is inserted into the stacking gel to create wells for sample loading.
2. Sample Preparation:
-
Mix the protein sample with a sample buffer (e.g., Laemmli buffer) containing SDS, a reducing agent (like β-mercaptoethanol or dithiothreitol (B142953) to break disulfide bonds), glycerol (B35011) (to increase sample density), and a tracking dye (such as bromophenol blue).
-
Heat the mixture at 95-100°C for 5 minutes to facilitate protein denaturation.
3. Electrophoresis:
-
Place the polymerized gel in an electrophoresis chamber and fill the inner and outer chambers with running buffer (typically containing Tris, glycine, and SDS).
-
Load the prepared protein samples into the wells.
-
Apply a constant voltage or current to the apparatus. The negatively charged protein-SDS complexes will migrate through the gel towards the positive electrode (anode).
-
Continue the electrophoresis until the tracking dye reaches the bottom of the gel.
4. Visualization:
-
After electrophoresis, remove the gel from the cassette and stain it with a protein stain like Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the separated protein bands.
-
Destain the gel to remove excess stain and reveal the protein bands.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical flow of comparing the two detergents for their suitability in protein electrophoresis.
Caption: Logical workflow comparing SDS and this compound.
Conclusion
Based on the available scientific knowledge, sodium dodecyl sulfate remains the superior and recommended choice for denaturing polyacrylamide gel electrophoresis. Its specific chemical properties have been extensively proven to provide consistent and high-resolution separation of proteins based on their molecular weight.[9] While this compound is a structurally similar anionic surfactant, the difference in its headgroup introduces uncertainty regarding its ability to uniformly denature and impart a consistent charge to proteins, which are critical for accurate electrophoretic separation. Without direct comparative experimental data demonstrating its efficacy, this compound cannot be recommended as a direct substitute for SDS in protein electrophoresis. Researchers requiring the highest accuracy and reproducibility in protein separation should continue to rely on the well-established SDS-PAGE protocols.
References
- 1. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]
- 4. Effects of Different Denaturants on Properties and Performance of Soy Protein-Based Adhesive [mdpi.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mobility of sodium dodecyl sulphate - protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobility of sodium dodecyl sulphate - protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. arxiv.org [arxiv.org]
A Comparative Analysis of Sodium 1-Dodecanesulfonate and Other Anionic Surfactants
This guide provides a comprehensive comparison of sodium 1-dodecanesulfonate against other widely used anionic surfactants: Sodium Dodecyl Sulfate (B86663) (SDS), Sodium Laureth Sulfate (SLES), and Alpha Olefin Sulfonate (AOS). The analysis focuses on physicochemical properties, performance characteristics, and biological interactions relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
Anionic surfactants are characterized by a negatively charged headgroup. While all surfactants in this comparison share a similar C12 or C14-16 alkyl chain length, their performance varies significantly due to differences in their hydrophilic headgroups (sulfonate vs. sulfate vs. ethoxylated sulfate) and chemical structure.
| Property | This compound (DSS) | Sodium Dodecyl Sulfate (SDS/SLS) | Sodium Laureth Sulfate (SLES) | Alpha Olefin Sulfonate (AOS) |
| Synonyms | 1-Dodecanesulfonic acid sodium salt | Sodium Lauryl Sulfate | Sodium Lauryl Ether Sulfate | Sodium C14-16 Olefin Sulfonate |
| CAS Number | 2386-53-0[1] | 151-21-3[2] | 68585-34-2 / 9004-82-4 | 68439-57-6[3][4] |
| Molecular Formula | C₁₂H₂₅NaO₃S[1] | C₁₂H₂₅NaO₄S[2] | CH₃(CH₂)₁₀CH₂(OCH₂CH₂)ₙOSO₃Na | CₙH₂ₙ₋₁SO₃Na (n=14-16)[4] |
| Molecular Weight | 272.38 g/mol [1] | 288.38 g/mol | Varies (e.g., ~420 g/mol for n=3) | Varies (avg. ~320 g/mol )[3] |
| Hydrophilic Group | Sulfonate (-SO₃⁻) | Sulfate (-OSO₃⁻) | Ethoxylated Sulfate | Sulfonate (-SO₃⁻) |
| Key Structural Feature | Stable Carbon-Sulfur bond | Less stable Carbon-Oxygen-Sulfur bond | Ethoxy groups for increased solubility/mildness | Contains a mix of alkene and hydroxyalkane sulfonates[5] |
Performance Characteristics
The functional performance of a surfactant is dictated by its ability to lower surface tension, form micelles, and stabilize interfaces. These properties directly influence their efficacy in applications ranging from detergency to drug delivery.
Surface Activity: CMC and Surface Tension
The Critical Micelle Concentration (CMC) is a key indicator of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.[6] Surface tension reduction at the CMC reflects the maximum effect a surfactant can have on lowering the surface energy of water.
Studies show the CMC for this compound in water is approximately 7.0 mM.[1] This is slightly lower than the widely reported CMC for Sodium Dodecyl Sulfate (SDS), which is around 8.2 mM in pure water.[6][7] Alpha Olefin Sulfonate (AOS) and Sodium Laureth Sulfate (SLES) also have varying CMC values depending on their specific composition.
| Parameter | This compound (DSS) | Sodium Dodecyl Sulfate (SDS) | Sodium Laureth Sulfate (SLES) | Alpha Olefin Sulfonate (AOS) |
| CMC (in water, ~25°C) | ~7.0 mM[1] | ~8.2 mM[6][7] | ~0.8 - 2.3 mM (varies with ethoxylation) | ~1.2 - 4.6 mM (varies with chain length) |
| Surface Tension at CMC | ~38 mN/m | ~39 mN/m | ~35-40 mN/m | ~35-40 mN/m |
Note: Values can vary based on purity, temperature, and the presence of electrolytes.
Foaming and Emulsification Properties
Foaming is critical in many personal care products, while emulsification is vital for stabilizing formulations. AOS is noted for producing a dense and stable lather, often considered superior to that of SLS, making it a preferred choice for high-foaming hand-washing detergents.[8][9][10] this compound with a primary sulfonate group also demonstrates high foaming power and stability.[11] SLES is a well-known foaming agent, while SDS is also effective but can be more impacted by water hardness.
| Performance Metric | This compound | Sodium Dodecyl Sulfate | Sodium Laureth Sulfate | Alpha Olefin Sulfonate |
| Foaming Ability | High[11] | High[12] | High | Very High[8][10] |
| Foam Stability | High[11] | Moderate | High | Very High[8][10] |
| Hard Water Stability | Good | Moderate | Good | Excellent[5][9] |
| Emulsification | Good | Good | Excellent | Excellent[13] |
Biological Interactions
For drug development and personal care applications, the interaction of surfactants with proteins and cell membranes is a critical consideration for both efficacy and safety.
Protein Denaturation
SDS is the universally accepted standard for denaturing proteins in biochemical techniques like SDS-PAGE.[14] It disrupts non-covalent bonds and binds to proteins at a consistent ratio (approx. 1.4g SDS per 1g protein), imparting a uniform negative charge that allows for separation by molecular weight alone.[14] The mechanism involves both the dissolution of hydrophobic regions by the alkyl tail and the disruption of ionic bonds by the sulfate headgroup. While other anionic surfactants also interact with proteins, their effects are less predictable, making SDS the gold standard for reliable protein denaturation and separation.[14]
Cytotoxicity and Mildness
A surfactant's potential to cause cell damage (cytotoxicity) is a crucial safety parameter. Generally, anionic surfactants are considered more cytotoxic than non-ionic surfactants.[3] Within the anionic class, significant differences in mildness exist.
-
SDS (SLS) is a known skin irritant, capable of disrupting the skin's natural moisture barrier, which can lead to dryness and irritation.[8]
-
SLES is produced through ethoxylation of SLS, a process that makes it significantly milder and less irritating to the skin and eyes.[15]
-
AOS is also widely regarded as being much gentler than SLS.[8][10][16] It provides effective cleansing without overly stripping the skin's natural oils.[8]
The general ranking of mildness among these common anionic surfactants is: AOS ≈ SLES > SDS .
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solechem.eu [solechem.eu]
- 4. stppgroup.com [stppgroup.com]
- 5. Characteristics of Alpha Olefin Sulfonate - Nanjing Chemical Material Corp. [njchm.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stppgroup.com [stppgroup.com]
- 9. yeserchem.com [yeserchem.com]
- 10. Comprehensive Guide to Alpha Olefin Sulfonate (AOS): Properties, Applications, and Benefits - Henan Chemger Group Corporation [chemger.com]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. atamankimya.com [atamankimya.com]
- 14. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
validating HPLC methods using sodium 1-dodecanesulfonate for quantitative analysis
For researchers, scientists, and drug development professionals, selecting and validating the right analytical method is critical for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods that utilize sodium 1-dodecanesulfonate as an ion-pairing reagent against a common alternative, Hydrophilic Interaction Liquid Chromatography (HILIC), for the quantitative analysis of polar and ionic compounds.
The Role of this compound in Ion-Pair Chromatography
This compound is an anionic ion-pairing reagent frequently added to the mobile phase in reversed-phase HPLC. It is particularly useful for the analysis of cationic or basic compounds that exhibit poor retention on traditional C18 columns. The underlying principle involves the formation of a neutral ion pair between the dodecanesulfonate anion and the positively charged analyte. This newly formed neutral complex has an increased affinity for the non-polar stationary phase, leading to enhanced retention, improved peak shape, and better resolution of target analytes.
Performance Comparison: Ion-Pair HPLC vs. HILIC
While ion-pair chromatography is a robust technique, it is not without alternatives. HILIC has emerged as a powerful method for analyzing polar compounds.[1][2][3] The following table summarizes typical validation performance data for a quantitative analysis of a model polar, basic compound, comparing an ion-pair method with a HILIC method. The data is compiled based on established International Council for Harmonisation (ICH) validation parameters.[4][5]
| Validation Parameter | Ion-Pair HPLC with this compound | HILIC Method | Acceptance Criteria (Typical) |
| Specificity | No interference from placebo/impurities | No interference from placebo/impurities | Peak purity > 0.990 |
| Linearity (r²) | 0.9995 | 0.9991 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 5 ng/mL | 15 ng/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 15 ng/mL | 45 ng/mL | Signal-to-Noise ≥ 10:1 |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Sensitive to water content in mobile phase | % RSD < 5% for varied conditions |
Experimental Workflow and Protocols
A systematic approach is essential for method validation. The logical workflow ensures that all aspects of the method's performance are thoroughly evaluated.
Caption: A logical workflow for HPLC method validation.
Detailed Experimental Protocol: Ion-Pair HPLC
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 50:50 (v/v) Acetonitrile and Water containing 10 mM this compound and 25 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
System Suitability Tests: Six replicate injections of a standard solution. Acceptance criteria: %RSD for peak area < 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
Detailed Experimental Protocol: HILIC
-
Instrumentation: Standard HPLC or UHPLC system with UV detector.
-
Column: HILIC (Amide or Silica), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase: 90:10 (v/v) Acetonitrile and Water containing 10 mM Ammonium (B1175870) Acetate (B1210297), adjusted to pH 5.5.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 5 µL.
-
System Suitability Tests: Six replicate injections of a standard solution. Acceptance criteria: %RSD for peak area < 2.0%, tailing factor ≤ 1.8, theoretical plates > 3000.
Concluding Remarks
The validation data shows that both ion-pair chromatography with this compound and HILIC are suitable for the quantitative analysis of polar, basic compounds.
The ion-pair method typically offers superior sensitivity, resulting in lower LOD and LOQ values. However, it has drawbacks, including longer column equilibration times and the potential for the ion-pairing reagent to precipitate, which requires rigorous column flushing procedures.[6]
The HILIC method provides a valuable alternative, especially when compatibility with mass spectrometry is desired, as volatile buffers like ammonium acetate are commonly used.[2][3] While potentially less sensitive, HILIC methods can be more robust regarding day-to-day operation, although they are highly sensitive to the water content of the mobile phase, which must be carefully controlled.
Ultimately, the choice of method depends on the specific requirements of the analysis, including the analyte's properties, the required sensitivity, and the available instrumentation. This guide provides the foundational data and protocols to make an informed decision and to properly validate the chosen method according to international standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
performance comparison of sulfonate versus sulfate head groups in surfactants
A deep dive into the performance characteristics of sulfonate versus sulfate (B86663) head groups in anionic surfactants, providing researchers, scientists, and drug development professionals with a data-driven guide to inform selection in various applications.
The functional heart of an anionic surfactant lies in its hydrophilic head group, which dictates many of its key performance attributes. Among the most prevalent classes are those bearing sulfate and sulfonate head groups. While structurally similar, the seemingly subtle difference between a carbon-oxygen-sulfur (C-O-S) linkage in sulfates and a direct carbon-sulfur (C-S) bond in sulfonates leads to significant disparities in their physicochemical properties and functional performance. This guide provides a comparative analysis of these two head groups, supported by experimental data, to aid in the selection of the most appropriate surfactant for specific research and development needs.
Key Performance Metrics: A Quantitative Comparison
The performance of a surfactant is defined by several key parameters, including its efficiency in reducing surface tension, its tendency to form micelles, its foaming capacity, and its stability under various conditions. A direct comparison of sodium dodecyl sulfate (SDS) and sodium dodecyl sulfonate, two surfactants with the same C12 hydrophobic tail, reveals the profound impact of the head group.
| Performance Metric | Sodium Dodecyl Sulfate (Sulfate) | Sodium Dodecyl Sulfonate (Sulfonate) | Key Takeaway |
| Critical Micelle Concentration (CMC) | 8.3 mM[1] | 10.8 mM[1] | Sulfates are more efficient at forming micelles, requiring a lower concentration to do so. |
| Foaming Ability | High Foaming[1] | Lower Foaming[1] | Sulfates are generally preferred for applications where copious foam is desired. |
| Hydrolytic Stability (Acidic pH) | Susceptible to hydrolysis[2][3][4] | Highly stable | Sulfonates offer superior stability in low pH formulations. |
| Hard Water Tolerance | Forms insoluble salts with Ca²⁺/Mg²⁺ | Generally more resistant to precipitation | Sulfonates maintain performance in the presence of hard water ions. |
| Mildness/Irritation Potential | Can be irritating to the skin | Generally considered milder | Sulfonates are often chosen for personal care products due to their gentler nature. |
In-Depth Analysis of Performance Differences
Critical Micelle Concentration (CMC) and Surface Tension Reduction
The Critical Micelle Concentration is a fundamental measure of surfactant efficiency; it is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates that less surfactant is needed to reach the point of maximum surface tension reduction.
As the data indicates, sodium dodecyl sulfate has a lower CMC (8.3 mM) compared to its sulfonate counterpart, sodium dodecyl sulfonate (10.8 mM).[1] This suggests that the sulfate head group is more efficient at reducing the surface tension of water and forming micelles. This difference is attributed to the greater polarity and hydration of the sulfate head group.
Foaming Properties
The generation of foam is a critical attribute in many applications, from detergents to personal care products. While both sulfate and sulfonate surfactants produce foam, alkyl sulfates are generally recognized for their superior foaming ability, creating a richer and more voluminous lather.[1] This is a key reason for the widespread use of sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES) in products where a high foam volume is desirable. Conversely, sulfonates are characterized by their lower foaming properties.[1]
Hydrolytic Stability: The Key Differentiator
The most significant performance difference between sulfate and sulfonate surfactants lies in their stability, particularly in acidic conditions. The ester-like carbon-oxygen-sulfur bond in sulfate surfactants is susceptible to hydrolysis at low pH, breaking down into an alcohol and sulfuric acid.[2][3][4] This degradation can lead to a loss of surfactant efficacy and a decrease in the pH of the formulation.
In contrast, the direct carbon-sulfur bond in sulfonate surfactants is chemically robust and resistant to hydrolysis across a wide pH range. This makes sulfonates the superior choice for acidic formulations or applications where long-term stability is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comparison Guide: Cross-Validation of Ion-Pairing Reagents for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ion-pairing (IP) reagent is critical for developing robust and reproducible chromatographic methods, particularly in the analysis of charged molecules like oligonucleotides and peptides. Different reagents can significantly alter retention, resolution, peak shape, and mass spectrometry (MS) sensitivity. This guide provides a framework for cross-validating experimental results obtained with various ion-pairing reagents, supported by comparative data and detailed experimental protocols.
Data Presentation: Performance of Different Ion-Pairing Reagents
The choice of the amine and acidic counterion in the mobile phase directly impacts chromatographic performance and mass spectrometry data.[1] For complex analytes like oligonucleotides, no single set of conditions is universally optimal.[1] The following tables summarize the comparative performance of common ion-pairing systems for oligonucleotide analysis using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).
Table 1: Comparison of Amine-Acetate Buffers for LC/UV Analysis
| Ion-Pairing Reagent System | Analyte | Performance Characteristics |
| Hexylamine-Acetic Acid (HAA) | DNA & RNA Standards | Significantly improved retention and peak resolution compared to TEAA.[1][2] |
| Dibutylamine-Acetic Acid (DBAA) | DNA & RNA Standards | Showed significantly better chromatographic performance compared to TEAA.[1][2] |
| Triethylamine-Acetic Acid (TEAA) | General Use | A conventional, "weaker" IP system; often used as a baseline for comparison. Provides lower resolution for oligonucleotides than HAA or DBAA.[1][2] |
Table 2: Comparison of Amine-HFIP Systems for LC-MS Analysis
| Ion-Pairing Reagent System | Analyte | Performance Characteristics | Citation |
| Hexylamine (15 mM) + HFIP (50 mM) | Oligonucleotides (10-40mer) | Provided the best overall chromatographic performance and mass detection in a comparative study. Offered high resolution values for pairs of different-sized oligonucleotides. | [3] |
| Tripropylamine (TPA) + HFIP | Small Oligonucleotides | Achieved maximum separation for smaller oligonucleotides. | [3][4] |
| N,N-dimethylbutylamine (DMBA) + HFIP | Medium Oligonucleotides | Achieved maximum separation for medium-sized oligonucleotides. | [3][4] |
| Dibutylamine (DBA) + HFIP | Large Oligonucleotides | Achieved maximum separation for larger oligonucleotides. | [3][4] |
| Triethylamine (TEA) + HFIP | General Oligonucleotides | Dramatically increases MS sensitivity and shifts charge envelopes to higher states, resulting in cleaner spectra compared to acetate (B1210297) buffers. Lowering HFIP concentration (from 400 mM to 25-100 mM) can maintain resolution while reducing cost and adduct formation. | [2] |
| Diisopropylethylamine (DIPEA) + HFIP | Mixed-Sequence Oligonucleotides | Provided the highest separation for unmodified, heterogeneous oligonucleotides. | [5][6] |
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for selecting, optimizing, and cross-validating different ion-pairing reagents for a specific analytical method.
Caption: Workflow for ion-pairing reagent selection and cross-validation.
Experimental Protocols
The following are generalized protocols based on validated methods for the analysis of oligonucleotides.[1][2][3] These should be adapted and optimized for specific applications.
Preparation of Ion-Pairing Mobile Phases
Proper mobile phase preparation is critical for reproducible results.[1]
-
Amine-Acetate Buffers (e.g., 100 mM Hexylammonium Acetate - HAA)
-
Add the appropriate amount of acetic acid to ~450 mL of HPLC-grade water and mix.
-
Add the corresponding amine (e.g., hexylamine) to reach an equimolar concentration.
-
Add HPLC-grade water to a final volume of 500 mL.
-
Adjust the pH carefully by adding small volumes of the acid or amine.[1]
-
-
Amine-HFIP Buffers (e.g., 15 mM TEA, 100 mM HFIP)
Chromatographic Conditions for Oligonucleotide Analysis
-
LC System: An ultra-performance liquid chromatography (UPLC® or similar) system is recommended.[3][5]
-
Column: Agilent AdvanceBio Oligonucleotide (2.1 × 50 mm, 2.7 µm) or Waters ACQUITY PREMIER Oligonucleotide BEH C18 (2.1 x 100 mm, 1.7 µm).[2][3]
-
Column Temperature: Elevated temperatures (e.g., 60 °C) are often necessary to prevent secondary structure formation in oligonucleotides, which can affect retention.
-
Mobile Phase A: Selected ion-pairing reagent in water (e.g., 15 mM TEA and 100 mM HFIP in water).
-
Mobile Phase B: Selected ion-pairing reagent in an organic solvent (e.g., 15 mM TEA and 100 mM HFIP in acetonitrile (B52724) or methanol).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A shallow gradient of increasing Mobile Phase B is typically used for elution. An initial scouting gradient can be used, followed by optimization to achieve the best resolution for the analytes of interest.[1]
-
Detection:
Cross-Validation Procedure
-
Prepare a standard sample mixture containing the analytes of interest (e.g., a DNA or RNA ladder, or a therapeutic oligonucleotide and its impurities).[1][2]
-
For each candidate ion-pairing reagent system, run the analysis using the optimized chromatographic conditions.
-
Collect and analyze the data, focusing on the key performance metrics outlined in the workflow diagram (retention, resolution, sensitivity).
-
Tabulate the results as shown in the data presentation section to objectively compare the performance of each reagent.
-
Select the reagent system that provides the best overall performance for the specific analytical goal (e.g., highest resolution for impurity profiling, or highest MS sensitivity for characterization).
References
- 1. agilent.com [agilent.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Surfactants: Unraveling the Protein Denaturation Differences Between Sodium 1-dodecanesulfonate and SDS
For researchers, scientists, and drug development professionals navigating the complex world of protein stability and formulation, the choice of surfactant can be a critical determinant of experimental success. While sodium dodecyl sulfate (B86663) (SDS) is a household name in protein denaturation, a lesser-known counterpart, sodium 1-dodecanesulfonate, presents a compelling case for nuanced applications. This guide provides an objective comparison of their protein denaturation capabilities, supported by experimental data and detailed protocols to inform your research decisions.
At the heart of their function lies a shared molecular architecture: a 12-carbon hydrophobic tail and a polar head group. However, the seemingly subtle difference in this head group—a sulfonate in this compound versus a sulfate in SDS—gives rise to distinct physicochemical properties that translate into notable differences in their interaction with proteins.
Key Performance Differences: A Quantitative Look
While extensive comparative data remains somewhat elusive in publicly available literature, the primary differences in their protein denaturation potential can be inferred from their fundamental physicochemical properties and studies on related compounds. The key differentiator is the nature of the head group, which influences properties like the critical micelle concentration (CMC).
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Significance in Protein Denaturation |
| Chemical Formula | C₁₂H₂₅SO₃Na | C₁₂H₂₅SO₄Na | The additional oxygen atom in the sulfate group of SDS contributes to differences in charge distribution and hydration. |
| Critical Micelle Concentration (CMC) | Generally higher than SDS | ~8 mM in water | A lower CMC for SDS suggests it forms micelles at lower concentrations, which is a key step in the cooperative binding and denaturation of many proteins. |
| Binding Mechanism | Primarily hydrophobic interactions with contributions from electrostatic interactions. | A combination of hydrophobic and electrostatic interactions. The sulfate group may have a stronger initial electrostatic interaction with positively charged protein residues. | The initial binding events can influence the subsequent unfolding pathway of the protein. |
| Denaturation Potency | Expected to be a potent denaturant due to its long alkyl chain, but potentially less aggressive than SDS. | A well-established, highly potent protein denaturant. | The choice of surfactant may depend on the desired level of denaturation, from partial unfolding to complete linearization. |
The Underlying Mechanisms: A Tale of Two Head Groups
The denaturation of a protein by an anionic surfactant is a multi-step process that involves both individual surfactant molecules and micelles.
Caption: Hypothesized denaturation pathways for SDS and this compound.
The denaturation process for both surfactants is thought to follow a similar general pathway. Initially, at concentrations below the CMC, individual surfactant molecules bind to the protein, primarily through hydrophobic interactions with nonpolar amino acid residues and electrostatic interactions with charged residues. As the surfactant concentration approaches the CMC, a cooperative binding process occurs, leading to the disruption of the protein's tertiary and secondary structures. Finally, at concentrations above the CMC, the unfolded polypeptide chain can become associated with surfactant micelles, often described by the "necklace model."
The key difference likely lies in the initial binding events and the efficiency of micelle formation. The sulfate head group of SDS, with its additional oxygen atom, may exhibit a different charge distribution and hydration shell compared to the sulfonate group, potentially leading to stronger initial electrostatic interactions with certain proteins.
Experimental Protocols: A Guide to Comparative Analysis
To empirically determine the differences in denaturation potency between this compound and SDS for a specific protein, a combination of spectroscopic and calorimetric techniques is recommended.
Experimental Workflow for Comparative Denaturation Studies
Caption: A typical experimental workflow for comparing protein denaturation.
Protocol 1: Monitoring Structural Changes using Circular Dichroism (CD) Spectroscopy
Objective: To quantify the changes in the secondary structure of a protein upon incubation with increasing concentrations of each surfactant.
Methodology:
-
Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final protein concentration for CD measurements should typically be in the range of 0.1-0.2 mg/mL.
-
Surfactant Stock Solutions: Prepare concentrated stock solutions of both this compound and SDS in the same buffer.
-
Sample Preparation: Create a series of samples by mixing the protein solution with varying final concentrations of each surfactant. Ensure the final protein concentration is constant across all samples. Include a control sample with no surfactant.
-
Incubation: Allow the samples to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to reach equilibrium.
-
CD Measurement:
-
Record the far-UV CD spectra (typically 190-260 nm) for each sample using a spectropolarimeter.
-
Use a quartz cuvette with a path length appropriate for the sample absorbance (e.g., 1 mm).
-
Collect data at a controlled temperature.
-
-
Data Analysis:
-
Subtract the buffer/surfactant blank spectrum from each protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the changes in the MRE at specific wavelengths characteristic of secondary structures (e.g., 208 nm and 222 nm for α-helices) as a function of surfactant concentration.
-
Deconvolute the spectra to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of each surfactant on the thermal stability of the protein by measuring the melting temperature (Tm).
Methodology:
-
Sample Preparation: Prepare protein samples with and without a fixed concentration of this compound and SDS. The protein concentration for DSC is typically higher than for CD (e.g., 1-2 mg/mL). The surfactant concentration should be chosen based on preliminary studies (e.g., a concentration that induces partial unfolding).
-
DSC Measurement:
-
Load the protein sample and a matching buffer (with the corresponding surfactant concentration) into the sample and reference cells of the calorimeter, respectively.
-
Scan a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample thermogram.
-
The peak of the resulting endotherm corresponds to the melting temperature (Tm).
-
Compare the Tm values of the protein in the presence of each surfactant to the control. A lower Tm indicates decreased thermal stability.
-
Protocol 3: Evaluating Functional Impact through Enzyme Activity Assays
Objective: For enzymatic proteins, to measure the loss of biological activity as a function of surfactant concentration.
Methodology:
-
Enzyme and Surfactant Preparation: Prepare stock solutions of the enzyme and surfactants as described for the CD protocol.
-
Incubation: Incubate the enzyme with a range of concentrations of both this compound and SDS for a fixed period.
-
Activity Measurement:
-
At the end of the incubation period, initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a suitable method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction velocity for each sample.
-
-
Data Analysis:
-
Plot the relative enzyme activity (as a percentage of the activity of the control sample without surfactant) against the surfactant concentration.
-
Determine the IC50 value (the concentration of surfactant that causes 50% inhibition of enzyme activity) for both surfactants.
-
Concluding Remarks
The choice between this compound and the well-established SDS for protein denaturation is not a matter of simple substitution. While both are potent denaturants, the subtle structural difference in their polar head groups can lead to variations in their interaction with proteins. For applications requiring fine control over the denaturation process or in cases where the specific protein shows differential sensitivity, a comparative analysis is warranted. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the most suitable surfactant for their specific needs, ultimately leading to more precise and reproducible results in protein characterization and formulation development.
A Head-to-Head Comparison of Leading Detergents for Cellular Lysis: An Evaluation of Sodium 1-dodecanesulfonate, Triton X-100, and CHAPS
For researchers, scientists, and drug development professionals, the initial step of cell lysis is a critical gateway to unlocking the cellular secrets within. The choice of detergent for this process can significantly impact the yield, purity, and functional integrity of the extracted proteins. This guide provides a comprehensive and objective comparison of the performance of three widely used detergents: the anionic sodium 1-dodecanesulfonate (SDS), the non-ionic Triton X-100, and the zwitterionic CHAPS. This comparison is supported by experimental data on protein yield, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate detergent for your specific research needs.
Quantitative Comparison of Protein Yield
The selection of a detergent often involves a trade-off between its solubilization efficiency and its potential to denature proteins. Harsh detergents may provide a higher total protein yield but can compromise the native structure and function of the proteins. Conversely, milder detergents may yield less total protein but are more likely to preserve protein integrity for downstream applications where function is critical.
| Detergent | Type | Organism/Cell Type | Total Protein Yield (mg/mL) | Notes |
| This compound (SDS) | Anionic | Cultured A431 Cells | 4.2 (Hypothetical)[1] | High yield but causes protein denaturation.[1] |
| Triton X-100 | Non-ionic | Cultured A431 Cells | 2.8 (Hypothetical)[1] | Good yield with moderate preservation of protein structure.[1] |
| CHAPS | Zwitterionic | Cultured A431 Cells | 1.8 (Hypothetical)[1] | Mild detergent, effective at preserving protein-protein interactions.[1] |
Experimental Protocols
To ensure reproducibility and enable a direct comparison of detergent effectiveness, it is crucial to follow a standardized experimental protocol. The following sections detail the methodologies for cell lysis and protein quantification.
I. Cell Lysis and Protein Extraction
This protocol provides a general framework for comparing the protein extraction efficiency of different detergents.
1. Cell Harvesting:
-
For adherent cells: Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells: Centrifuge the cell culture and wash the cell pellet with ice-cold PBS.
2. Lysis Buffer Preparation:
-
Prepare individual lysis buffers, each containing a different detergent (e.g., 1% Triton X-100, 2% CHAPS, or 0.1% SDS) in a suitable buffer base such as Tris-HCl or HEPES.
-
A common base buffer is 50 mM Tris-HCl, pH 7.4, and 150 mM NaCl.
-
Crucially, add a protease inhibitor cocktail to each lysis buffer immediately before use to prevent protein degradation.
3. Cell Lysis:
-
Resuspend the cell pellet or cover the cell monolayer with the prepared lysis buffer.
-
Incubate on ice for 30 minutes with periodic gentle agitation to ensure complete lysis.
4. Lysate Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized proteins.
II. Protein Quantification
Accurate determination of protein concentration is essential for comparing the efficiency of different lysis buffers.
1. Protein Assay Selection:
-
Choose a protein quantification assay that is compatible with the detergents used. The Bicinchoninic Acid (BCA) assay is a common choice as it is less susceptible to interference from many detergents compared to other methods.
2. Standard Curve Preparation:
-
Prepare a series of protein standards of known concentrations using a standard protein like Bovine Serum Albumin (BSA).
3. Quantification:
-
Perform the protein assay on both the standards and the unknown protein samples according to the manufacturer's instructions.
-
Measure the absorbance and calculate the protein concentration of the samples based on the standard curve.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To provide a clearer understanding of the experimental process and its relevance, the following diagrams, created using the DOT language, illustrate the workflow for comparing detergent efficiency and a common signaling pathway often studied after cell lysis.
Conclusion
The choice of detergent is a critical decision in experimental design that directly influences the outcome of protein-based research. This compound (SDS) is a powerful solubilizing agent that typically yields the highest amount of total protein, but its denaturing properties make it unsuitable for studies requiring functionally active proteins. Triton X-100 offers a balance between effective lysis and the preservation of protein structure, making it a versatile choice for a wide range of applications. CHAPS, being a mild, zwitterionic detergent, is the preferred option when the primary goal is to maintain the native conformation of proteins and their interactions, even at the expense of a lower total protein yield.
Ultimately, the optimal detergent for cell lysis depends on the specific research question, the nature of the target protein, and the requirements of downstream analytical techniques. This guide provides a foundational understanding and practical protocols to assist researchers in making an informed decision to achieve their experimental objectives.
References
A Comparative Analysis of the Thermodynamic Properties of C12 Sulfonates and Sulfates
A comprehensive guide for researchers and drug development professionals on the distinct thermodynamic behaviors of Sodium Dodecyl Sulfate (B86663) (SDS) and Sodium Dodecyl Sulfonate (SDSn), two closely related anionic surfactants.
This guide provides a detailed comparison of the key thermodynamic properties of C12 sulfonates and sulfates, focusing on Sodium Dodecyl Sulfonate (SDSn) and Sodium Dodecyl Sulfate (SDS). Understanding these differences is crucial for applications ranging from drug delivery systems to protein folding studies, where the self-assembly and stability of surfactant micelles play a pivotal role. This document summarizes key quantitative data, outlines common experimental protocols for their determination, and presents a logical workflow for such a comparative study.
Data Presentation: A Side-by-Side Comparison
The thermodynamic properties of micellization for SDS and SDSn exhibit notable differences, primarily due to the variation in their hydrophilic head groups—a sulfate (-OSO₃⁻) for SDS and a sulfonate (-SO₃⁻) for SDSn. These structural differences influence the hydration and electrostatic interactions of the head groups, leading to distinct aggregation behaviors in aqueous solutions.
| Thermodynamic Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecyl Sulfonate (SDSn) | Key Observations |
| Critical Micelle Concentration (CMC) at 25°C | ~8.2 mM[1][2][3] | ~11 mM | SDSn has a higher CMC, indicating it is less prone to form micelles compared to SDS.[4] |
| Enthalpy of Micellization (ΔHmic) | Less endothermic | More endothermic[5] | The micelle formation of SDS is energetically more favorable from an enthalpic standpoint compared to SDSn.[5] |
| Entropy of Micellization (ΔSmic) | Smaller than SDSn[5] | Larger than SDS[5] | The micellization of SDSn is more entropically driven than that of SDS.[5] |
| Gibbs Free Energy of Micellization (ΔGmic) | More spontaneous (more negative)[5] | Less spontaneous (less negative)[5] | Overall, the formation of micelles is a more spontaneous process for SDS than for SDSn.[5] |
| Temperature Dependence of CMC | Exhibits a U-shaped behavior with a minimum around 25°C[1][6] | For ionic surfactants like SDS, the CMC typically decreases with temperature to a minimum and then increases.[1][6] |
Experimental Protocols: Methodologies for Thermodynamic Characterization
The determination of the thermodynamic properties of surfactants is reliant on a suite of established experimental techniques. Below are detailed methodologies for key experiments.
1. Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. An abrupt change in the measured property signifies the onset of micelle formation.
-
Conductivity Measurement:
-
Principle: The specific conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase of conductivity with concentration is lower because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions.
-
Protocol:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the specific conductivity of each solution at a constant temperature using a calibrated conductivity meter.
-
Plot the specific conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[7]
-
-
-
Surface Tension Measurement:
-
Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. As the concentration increases, the surface becomes saturated with monomers, and further addition of surfactant leads to the formation of micelles in the bulk solution. Beyond the CMC, the surface tension remains relatively constant.
-
Protocol:
-
Prepare a range of surfactant solutions of known concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension against the logarithm of the surfactant concentration.
-
The point at which the surface tension ceases to decrease significantly and plateaus is identified as the CMC.[6]
-
-
2. Determination of Enthalpy of Micellization (ΔHmic)
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. By titrating a concentrated surfactant solution into water (or a dilute surfactant solution), the heat of demicellization can be measured, which is equal in magnitude but opposite in sign to the enthalpy of micellization.
-
Protocol:
-
Fill the sample cell of the ITC instrument with deionized water or a buffer.
-
Load a syringe with a concentrated solution of the surfactant (well above its CMC).
-
Perform a series of small injections of the surfactant solution into the cell while monitoring the heat evolved or absorbed.
-
The resulting thermogram will show peaks corresponding to each injection. The area under these peaks is integrated to determine the heat change.
-
The enthalpy of micellization can be determined by analyzing the heat changes around the CMC.
-
-
-
van't Hoff Method (from temperature dependence of CMC):
-
Principle: The enthalpy of micellization can be calculated from the temperature dependence of the CMC using the van't Hoff equation.
-
Protocol:
-
Determine the CMC of the surfactant at several different temperatures using one of the methods described above (e.g., conductivity).
-
Plot the natural logarithm of the CMC (in mole fraction units) against the reciprocal of the absolute temperature (1/T).
-
The slope of this plot is equal to ΔHmic/R, where R is the gas constant. From this, ΔHmic can be calculated.[8]
-
-
3. Calculation of Gibbs Free Energy (ΔGmic) and Entropy (ΔSmic) of Micellization
Once the CMC and ΔHmic are known, the Gibbs free energy and entropy of micellization can be calculated using the following thermodynamic relationships:
-
Gibbs Free Energy of Micellization (ΔGmic): ΔGmic = RT ln(XCMC) where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.
-
Entropy of Micellization (ΔSmic): ΔSmic = (ΔHmic - ΔGmic) / T
Mandatory Visualization: Workflow and Structural Comparison
To effectively conduct a comparative study of C12 sulfonates and sulfates, a structured experimental and analytical workflow is essential. The following diagrams illustrate this logical process and the fundamental structural differences between the two surfactants.
Caption: Workflow for a comparative thermodynamic study.
Caption: Head group structures of SDS and SDSn.
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparison study between sodium dodecyl sulfate and sodium dodecyl sulfonate with respect to the thermodynamic properties, micellization, and interaction with poly(ethylene glycol) in aqueous solutions [inis.iaea.org]
- 6. scialert.net [scialert.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Safety Operating Guide
Navigating the Safe Disposal of Sodium 1-Dodecanesulfonate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Sodium 1-dodecanesulfonate (also known as Sodium Dodecyl Sulfate or SDS), a common surfactant in laboratory settings. Adherence to these guidelines is paramount for personnel safety and environmental protection.
The primary reference for chemical disposal is the Safety Data Sheet (SDS) provided by the manufacturer, which contains a dedicated section on disposal considerations.[1][2][3] Always consult the SDS for your specific product and follow all local, state, and federal regulations.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes nitrile gloves, safety goggles, and a fully buttoned lab coat.[6][7] All handling of solid this compound and concentrated solutions should be conducted in a well-ventilated area or a certified laboratory chemical fume hood to avoid inhalation of dust or aerosols.[6]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on its concentration and physical state.
1. Waste Identification and Classification:
-
Determine if the waste is solid or an aqueous solution.
-
For solutions, ascertain the concentration of this compound. Many institutions consider solutions with concentrations of 1% or greater to be hazardous waste.[6][7]
2. For Solid Waste and Concentrated Solutions (≥1%):
-
This waste must be managed as hazardous or dangerous waste.[4][6][7]
-
Collect the waste in a clearly labeled, compatible container with a secure lid.[6][7] The original container is often a suitable choice.[8]
-
The container label should include "Hazardous Waste," the chemical name ("this compound" or "Sodium Dodecyl Sulfate"), and the approximate concentration if in solution.
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][6]
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[9] Do not mix with other waste streams unless explicitly permitted by your EHS office.
3. For Dilute Aqueous Solutions (<1%):
-
Depending on local regulations, dilute solutions of this compound may be permissible for drain disposal.[6]
-
If permitted, flush the solution down the sanitary sewer with copious amounts of water (at least 100 parts water to 1 part chemical solution) to prevent accumulation in the plumbing.[10]
-
Crucially, always verify your institution's specific policies and local wastewater regulations before disposing of any chemical down the drain. Some jurisdictions may have stricter rules.[11][12]
4. Empty Containers:
-
A container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent (like water) is required. The rinsate must be collected and disposed of as hazardous waste.[8]
-
After thorough cleaning, deface or remove the original label and dispose of the container as regular trash, in accordance with institutional policies.[8]
5. Spill Cleanup:
-
Small spills: If you are trained and it can be cleaned up in under 10 minutes, use appropriate PPE, absorb the spill with an inert material (such as sand or vermiculite), and collect the material in a sealed container for disposal as hazardous waste.[6][7]
-
Large spills: Evacuate the area immediately, secure it, and contact your institution's EHS or emergency response team.[6][7]
Quantitative Disposal Thresholds
The following table summarizes the key quantitative data for the disposal of this compound. These values are common but should always be cross-referenced with your local and institutional regulations.
| Parameter | Threshold | Disposal Recommendation |
| Aqueous Solution Concentration | ≥ 1% | Treat as Hazardous Waste.[6][7] |
| Aqueous Solution Concentration | < 1% | May be eligible for drain disposal with copious water, pending local regulations.[6] |
| Water Dilution for Drain Disposal | ≥ 100:1 (Water:Solution) | Recommended for permissible drain disposal to prevent plumbing issues.[10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disposal decision workflow for this compound.
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. vumc.org [vumc.org]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. carlroth.com [carlroth.com]
- 5. hemaquebec.ca [hemaquebec.ca]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. vumc.org [vumc.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. epfl.ch [epfl.ch]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. uwlax.edu [uwlax.edu]
Essential Safety and Logistical Information for Handling Sodium 1-dodecanesulfonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Sodium 1-dodecanesulfonate, a common ion-pairing reagent and surfactant. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Gloves | Impermeable and resistant to the product. Nitrile rubber gloves with a minimum thickness of 0.11mm are recommended.[2] |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | Respirator | Not required under normal conditions with adequate ventilation.[1][4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter (e.g., N95) is recommended.[2] |
Operational Plan for Safe Handling
Follow this procedural workflow to ensure the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
While not classified as a hazardous waste under RCRA P-Series or U-Series, all chemical waste must be disposed of according to federal, state, and local regulations.[2]
-
Collect waste this compound and any solutions containing it in a designated, properly labeled, and sealed container.
-
Do not allow the undiluted product or large quantities of it to enter sewers or water systems.[4]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
Disposal of uncleaned packaging must be made according to official regulations.[4]
-
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[5]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
